5-Nitro-1-pentene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-nitropent-1-ene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2/c1-2-3-4-5-6(7)8/h2H,1,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPFOLTHIKZSVPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90336527 | |
| Record name | 5-Nitro-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
115.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23542-51-0 | |
| Record name | 5-Nitro-1-pentene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90336527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 23542-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
5-Nitro-1-pentene molecular structure and IUPAC name
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-nitro-1-pentene, a valuable chemical intermediate. The document details its molecular structure, IUPAC nomenclature, and physicochemical properties. Furthermore, it outlines detailed, plausible experimental protocols for its synthesis, purification, and characterization using modern analytical techniques. This guide is intended to serve as a crucial resource for researchers in organic synthesis and drug development, providing a foundational understanding of this versatile molecule.
Molecular Structure and IUPAC Name
This compound is an organic compound featuring a five-carbon chain with a terminal double bond (alkene) and a nitro group at the opposite end of the chain.
-
IUPAC Name: this compound[1]
The structure consists of a pentene backbone with the double bond between carbon 1 and 2, and a nitro group (NO₂) attached to carbon 5.
Physicochemical and Spectroscopic Data
A summary of the known and predicted physicochemical and spectroscopic data for this compound is presented in Table 1. This data is essential for its identification and handling in a laboratory setting.
| Property | Value | Reference |
| Physical Form | Solid | [1] |
| Boiling Point | 82 °C at 32 mmHg | [3] |
| Density | 1.007 g/mL at 25 °C | [3] |
| Refractive Index (n20/D) | 1.44 | [3] |
| Storage Temperature | 2-8°C (Refrigerator) | [1][3] |
| IR Absorption (Alkene) | ~3080 cm⁻¹ (=C-H stretch), ~1640 cm⁻¹ (C=C stretch) | Predicted based on alkene characteristics |
| IR Absorption (Nitro) | ~1550 cm⁻¹ (asymmetric), ~1370 cm⁻¹ (symmetric) | Predicted based on nitroalkane characteristics |
| ¹H NMR (Predicted) | δ ~5.8 (m, 1H), ~5.0 (m, 2H), ~4.4 (t, 2H), ~2.2 (m, 2H), ~2.0 (m, 2H) | Predicted values |
| ¹³C NMR (Predicted) | δ ~137, ~116, ~75, ~29, ~25 | Predicted values |
Experimental Protocols
Synthesis of this compound
The synthesis of this compound can be achieved through a two-step process starting from 1,5-dibromopentane. The first step involves the formation of 5-bromo-1-pentene, followed by a nucleophilic substitution with a nitrite salt to introduce the nitro group.
Step 1: Synthesis of 5-Bromo-1-pentene from 1,5-Dibromopentane
This procedure is adapted from a patented method for the synthesis of 5-bromo-1-pentene.[4]
-
Materials: 1,5-dibromopentane, N,N-dimethylformamide (DMF), hexamethylphosphoramide (HMPA), brine solution.
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a distillation apparatus, combine 1,5-dibromopentane (100 g), N,N-dimethylformamide (100 g), and hexamethylphosphoramide (6.2 g).
-
Heat the mixture in an oil bath to 140°C with continuous stirring for 4 hours.
-
Collect the distillate by atmospheric distillation.
-
Wash the collected fraction twice with an equal volume of brine solution in a separatory funnel.
-
Separate the upper organic layer and purify by fractional distillation to obtain 5-bromo-1-pentene.
-
Step 2: Synthesis of this compound from 5-Bromo-1-pentene
This is a plausible method based on the established reaction of alkyl halides with silver nitrite to form nitroalkanes.[1][5]
-
Materials: 5-bromo-1-pentene, silver nitrite (AgNO₂), diethyl ether, anhydrous magnesium sulfate.
-
Procedure:
-
In a light-protected round-bottom flask, dissolve 5-bromo-1-pentene (10 g) in diethyl ether (100 mL).
-
Add silver nitrite (1.2 equivalents) to the solution in portions while stirring at room temperature.
-
Continue stirring the reaction mixture at room temperature for 24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the silver bromide precipitate.
-
Wash the filtrate with water, and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
-
Characterization Protocols
3.2.1. Gas Chromatography-Mass Spectrometry (GC-MS)
-
Instrumentation: A standard GC-MS system equipped with a non-polar capillary column (e.g., DB-5ms).
-
GC Conditions:
-
Injector Temperature: 250°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Oven Program: Start at 50°C for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-200 m/z.
-
-
Expected Fragmentation: The mass spectrum is expected to show a molecular ion peak (M+) at m/z 115. Common fragments would likely include the loss of the nitro group (M-46), and fragmentation of the pentene chain.
3.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: A thin film of the purified compound on a salt plate (e.g., NaCl or KBr) or as a solution in an appropriate solvent (e.g., CCl₄).
-
Analysis: Acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Expected Absorptions:
-
Alkene C-H stretch: A weak band around 3080 cm⁻¹.
-
Aliphatic C-H stretch: Bands in the region of 2850-2960 cm⁻¹.
-
Alkene C=C stretch: A medium band around 1640 cm⁻¹.
-
Nitro N-O asymmetric stretch: A strong band around 1550 cm⁻¹.
-
Nitro N-O symmetric stretch: A medium-strong band around 1370 cm⁻¹.
-
3.2.3. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃).
-
Standard: Tetramethylsilane (TMS) as an internal standard (0 ppm).
-
¹H NMR (400 MHz):
-
Expected Chemical Shifts (δ, ppm):
-
~5.8 (1H, multiplet, -CH=)
-
~5.0 (2H, multiplet, =CH₂)
-
~4.4 (2H, triplet, -CH₂-NO₂)
-
~2.2 (2H, multiplet, -CH₂-CH=)
-
~2.0 (2H, multiplet, -CH₂-CH₂-CH₂)
-
-
-
¹³C NMR (100 MHz):
-
Expected Chemical Shifts (δ, ppm):
-
~137 (-CH=)
-
~116 (=CH₂)
-
~75 (-CH₂-NO₂)
-
~29 (-CH₂-CH=)
-
~25 (-CH₂-CH₂-CH₂)
-
-
Visualized Workflow
The following diagram illustrates the proposed synthetic workflow for this compound.
Caption: Synthetic pathway for this compound from 1,5-dibromopentane.
References
- 1. Preparation of Nitroalkanes from Alkyl Halides: Complete Guide [vedantu.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. CN108046980B - Novel synthesis method of 5-bromo-1-pentene - Google Patents [patents.google.com]
- 5. application.wiley-vch.de [application.wiley-vch.de]
Spectroscopic Data for 5-Nitro-1-pentene: A Comprehensive Analysis
Despite a thorough search of available scientific literature and chemical databases, experimental spectroscopic data for 5-Nitro-1-pentene, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), could not be located. While predicted data and information on analogous compounds are available, this guide cannot be completed without verified experimental results for the target molecule.
This in-depth technical guide was intended to provide researchers, scientists, and drug development professionals with a centralized resource for the spectroscopic properties of this compound. The core of this guide would have been the presentation and interpretation of its 1H NMR, 13C NMR, IR, and MS data, complete with detailed experimental protocols and visual aids to understand its structural features and fragmentation patterns.
Proposed Structure of the Technical Guide (Data Permitting)
Had the data been available, this guide would have been structured as follows:
1. Introduction: An overview of this compound, its chemical structure, and the importance of spectroscopic analysis in its characterization for research and development.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
- 1H NMR Data: A detailed table of chemical shifts (δ), multiplicity, coupling constants (J), and integration for each proton environment in the molecule.
- 13C NMR Data: A table summarizing the chemical shifts for each unique carbon atom.
- Experimental Protocol: A description of the solvent, instrument frequency, and temperature at which the NMR spectra were acquired.
3. Infrared (IR) Spectroscopy:
- Vibrational Analysis: A table of characteristic absorption frequencies, their corresponding functional groups (C=C, NO2, C-H), and their intensities.
- Experimental Protocol: Details on the sample preparation method (e.g., thin film, KBr pellet) and the type of spectrometer used.
4. Mass Spectrometry (MS):
- Fragmentation Analysis: A table listing the mass-to-charge ratio (m/z) of the molecular ion and significant fragment ions.
- Experimental Protocol: Information on the ionization technique (e.g., Electron Ionization - EI) and the type of mass analyzer used.
- Fragmentation Pathway: A visual representation of the fragmentation process.
Anticipated Spectroscopic Features
Based on the structure of this compound (CH2=CHCH2CH2CH2NO2), the following spectroscopic features would be expected:
-
1H NMR: Signals corresponding to the vinyl protons (=CH2 and -CH=), the allylic protons (-CH2-CH=), the methylene group adjacent to the nitro group (-CH2-NO2), and the central methylene group. The vinyl protons would appear most downfield.
-
13C NMR: Five distinct signals for the five carbon atoms in different chemical environments. The carbons of the double bond would be in the range of ~115-140 ppm, while the carbon attached to the nitro group would also be significantly shifted downfield.
-
IR Spectroscopy: Characteristic absorption bands for the C=C stretch (~1640 cm-1), the asymmetric and symmetric stretches of the nitro group (NO2) (~1550 and ~1380 cm-1 respectively), and various C-H stretching and bending vibrations.
-
Mass Spectrometry: A molecular ion peak corresponding to its molecular weight (115.13 g/mol ). Common fragmentation patterns would likely involve the loss of the nitro group (NO2, 46 Da) and cleavage at the allylic position.
Logical Workflow for Spectroscopic Analysis
The general workflow for obtaining and interpreting the spectroscopic data for a compound like this compound is outlined below.
Caption: Workflow for Synthesis, Spectroscopic Analysis, and Characterization.
Conclusion for Researchers
The absence of published experimental spectroscopic data for this compound presents a knowledge gap. Researchers working with this compound are encouraged to perform and publish this fundamental characterization data. Such a contribution would be valuable to the wider scientific community, enabling more robust research and development involving this chemical entity. Until such data becomes publicly available, any work with this compound will necessitate its synthesis and full spectroscopic characterization as a preliminary step.
Synthesis of 5-Nitro-1-pentene from 4-Pentenal: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of a plausible synthetic pathway for the preparation of 5-Nitro-1-pentene from 4-pentenal. The synthesis is conceptualized as a two-step process, commencing with the reductive amination of 4-pentenal to yield the intermediate, 5-amino-1-pentene. This is subsequently followed by the selective oxidation of the primary amine to the corresponding nitro compound. This document outlines detailed experimental protocols derived from established methodologies for analogous transformations, presents quantitative data in a structured format, and includes a visual representation of the synthetic workflow. The content is tailored for an audience with a professional background in organic chemistry and drug development, aiming to provide a practical and in-depth resource for the synthesis of this and structurally related compounds.
Introduction
The synthesis of nitroalkanes is of significant interest in organic chemistry due to their versatile utility as intermediates in a wide array of chemical transformations. The nitro group can be readily converted into other functional groups, such as amines, carbonyls, and nitriles, making nitroalkanes valuable building blocks in the synthesis of complex organic molecules, including pharmaceuticals and other biologically active compounds. This guide focuses on a specific target molecule, this compound, and proposes a robust synthesis strategy starting from the commercially available aldehyde, 4-pentenal. The chosen pathway involves a reductive amination step to form a primary amine, followed by an oxidation step to introduce the nitro functionality, a strategy that circumvents potential side reactions associated with direct nitration of an unsaturated aldehyde.
Proposed Synthesis Pathway
The conversion of 4-pentenal to this compound is proposed to proceed via a two-step sequence as illustrated in the workflow diagram below. The initial step involves the formation of 5-amino-1-pentene through the reductive amination of 4-pentenal with ammonia. The subsequent step is the oxidation of the resulting primary amine to the target nitro compound.
Caption: Proposed two-step synthesis of this compound from 4-pentenal.
Experimental Protocols
The following sections provide detailed experimental methodologies for the two key transformations in the synthesis of this compound. These protocols are adapted from established procedures for similar substrates and may require optimization for the specific compounds in this pathway.
Step 1: Reductive Amination of 4-Pentenal to 5-Amino-1-pentene
Reductive amination is a widely used method for the synthesis of amines from carbonyl compounds.[1][2] In this one-pot procedure, 4-pentenal is first reacted with ammonia to form an intermediate imine, which is then reduced in situ to the corresponding primary amine, 5-amino-1-pentene, using a suitable reducing agent such as sodium borohydride.[3][4][5]
Materials and Reagents:
-
4-Pentenal
-
Aqueous ammonia (25-30%)
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Diethyl ether (Et₂O)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of 4-pentenal (1.0 eq) in methanol (0.2 M), aqueous ammonia (5.0 eq) is added at 0 °C with stirring.
-
The reaction mixture is stirred at room temperature for 2-4 hours to facilitate the formation of the imine intermediate.
-
The flask is cooled again to 0 °C in an ice bath, and sodium borohydride (1.5 eq) is added portion-wise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional 12-16 hours.
-
The reaction is quenched by the slow addition of water. The methanol is then removed under reduced pressure using a rotary evaporator.
-
The remaining aqueous layer is extracted with diethyl ether (3 x 50 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate solution, followed by brine.
-
The organic phase is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude 5-amino-1-pentene.
-
The crude product can be purified by distillation under reduced pressure.
Step 2: Oxidation of 5-Amino-1-pentene to this compound
The oxidation of primary aliphatic amines to nitro compounds can be effectively achieved using dimethyldioxirane (DMDO).[1][6] DMDO is a powerful yet selective oxidizing agent, and its use often results in high yields of the desired nitroalkane with acetone as the only significant byproduct.[7] DMDO is typically prepared in situ from acetone and Oxone®.[8]
Materials and Reagents:
-
5-Amino-1-pentene
-
Acetone
-
Oxone® (potassium peroxymonosulfate)
-
Sodium bicarbonate (NaHCO₃)
-
Distilled water
-
Anhydrous magnesium sulfate (MgSO₄)
-
Separatory funnel
-
Round-bottom flask
-
Magnetic stirrer
-
Filtration apparatus
Preparation of Dimethyldioxirane (DMDO) Solution (ca. 0.05-0.1 M in acetone):
-
A mixture of acetone and distilled water (1:1 v/v) is prepared in a flask equipped with a magnetic stirrer and cooled to 0-5 °C in an ice bath.
-
Sodium bicarbonate is added, followed by the portion-wise addition of Oxone® over 15-20 minutes with vigorous stirring.
-
The mixture is stirred at 0-5 °C for an additional 30 minutes.
-
The DMDO-containing acetone layer is decanted or separated. The concentration can be determined by titration with a standard thioanisole solution.[9]
Oxidation Procedure:
-
A solution of 5-amino-1-pentene (1.0 eq) in acetone (0.1 M) is prepared in a round-bottom flask and stirred at room temperature.
-
The freshly prepared DMDO solution in acetone (2.0-2.5 eq) is added dropwise to the amine solution.
-
The reaction mixture is stirred at room temperature for 30-60 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the solvent (acetone) is removed under reduced pressure.
-
The residue is taken up in diethyl ether and washed with water and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated on a rotary evaporator to afford the crude this compound.
-
Further purification can be achieved by column chromatography on silica gel.
Data Presentation
The following tables summarize the expected reagents and potential yields for the proposed synthesis pathway, based on literature precedents for similar transformations.
Table 1: Reagents and Conditions for the Reductive Amination of 4-Pentenal
| Reagent/Parameter | Role | Molar Equivalent/Condition | Reference |
| 4-Pentenal | Starting Material | 1.0 | - |
| Aqueous Ammonia | Amine Source | 5.0 | [10] |
| Sodium Borohydride | Reducing Agent | 1.5 | [4][5] |
| Methanol | Solvent | 0.2 M | [11] |
| Temperature | Reaction Temp. | 0 °C to RT | [4] |
| Reaction Time | Duration | 14-20 hours | General Procedure |
| Expected Yield | Product Yield | 60-80% | Estimate |
Table 2: Reagents and Conditions for the Oxidation of 5-Amino-1-pentene
| Reagent/Parameter | Role | Molar Equivalent/Condition | Reference |
| 5-Amino-1-pentene | Starting Material | 1.0 | - |
| Dimethyldioxirane (DMDO) | Oxidizing Agent | 2.0-2.5 | [6] |
| Acetone | Solvent | 0.1 M | [1] |
| Temperature | Reaction Temp. | Room Temperature | [1] |
| Reaction Time | Duration | 30-60 minutes | [1] |
| Expected Yield | Product Yield | 80-90% | [1] |
Logical Relationships and Workflow
The logical progression of the synthesis is straightforward, with the product of the first reaction serving as the substrate for the second. The workflow emphasizes the transformation of functional groups while preserving the carbon skeleton and the terminal double bond.
Caption: Logical workflow for the synthesis of this compound.
Conclusion
The proposed two-step synthesis of this compound from 4-pentenal, involving reductive amination followed by oxidation, represents a chemically sound and viable approach. The methodologies outlined are based on well-established and high-yielding reactions in organic synthesis. This guide provides the necessary theoretical and practical framework for researchers to undertake this synthesis. It is important to note that while the provided protocols are based on reliable literature precedents, optimization of reaction conditions may be necessary to achieve the desired yields and purity for this specific substrate. Standard laboratory safety precautions should be followed at all times.
References
- 1. organic chemistry - How to transform an aliphatic primary amine to the corresponding nitro compound? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. "Direct reductive amination of carbonyl compounds using sodium borohydr" by HESHMATOLLAH ALINEZHAD, MAHMOOD TAJBAKHSH et al. [journals.tubitak.gov.tr]
- 4. scispace.com [scispace.com]
- 5. researchgate.net [researchgate.net]
- 6. Oxidation with dioxiranes - Wikipedia [en.wikipedia.org]
- 7. Dimethyldioxirane - Wikipedia [en.wikipedia.org]
- 8. mdpi.com [mdpi.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Introduction: Thermal Stability of Aliphatic Nitro Compounds
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 5-Nitro-1-pentene
Disclaimer: A comprehensive review of publicly available scientific literature did not yield specific experimental data on the thermal stability and decomposition of this compound. Therefore, this guide provides a detailed overview of the expected thermal behavior, common decomposition pathways, and standard experimental evaluation techniques based on studies of analogous aliphatic nitro compounds. The information presented herein is intended to serve as a foundational resource for researchers and professionals.
This compound is an aliphatic nitroalkene, a class of compounds recognized for their energetic properties. The thermal stability of such molecules is a critical parameter for safe handling, storage, and application, particularly in drug development and materials science where thermal processing may be involved. The decomposition of aliphatic nitro compounds is typically a highly exothermic process, releasing a significant amount of energy.[1] The primary initiation steps in the thermal decomposition of these compounds generally involve the cleavage of the Carbon-Nitro (C-NO₂) bond or isomerization to a nitrite ester.[2]
Understanding the thermal behavior involves determining key parameters such as the onset temperature of decomposition, the enthalpy of decomposition, and the kinetic parameters of the reaction. Techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential tools for these evaluations.[3]
Quantitative Thermal Analysis
While specific quantitative data for this compound is not available in the cited literature, a typical thermal analysis would characterize the parameters outlined in Table 1. This table serves as a template for the data that should be obtained through experimental analysis.
| Thermal Property | Symbol | Description | Typical Value for this compound |
| Onset Decomposition Temperature | T_onset | The temperature at which the exothermic decomposition begins. It is a key indicator of thermal stability.[4] | Not Available in Literature |
| Peak Decomposition Temperature | T_peak | The temperature at which the rate of decomposition is at its maximum.[4] | Not Available in Literature |
| Enthalpy of Decomposition | ΔH_d | The total energy released during the decomposition process. Higher values indicate greater energy content.[4] | Not Available in Literature |
| Activation Energy | E_a | The minimum energy required to initiate the decomposition reaction. It is a crucial parameter for kinetic studies.[5] | Not Available in Literature |
| Mass Loss | % | The percentage of the initial mass lost during decomposition, typically measured by TGA.[4] | Not Available in Literature |
Experimental Protocols
The following are generalized methodologies for the two primary techniques used to assess the thermal stability of energetic materials.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[3] It is used to determine transition temperatures and enthalpies of both endothermic (e.g., melting) and exothermic (e.g., decomposition) processes.[4]
Objective: To determine the onset temperature, peak temperature, and enthalpy of decomposition.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 1-5 mg) is accurately weighed and hermetically sealed in an aluminum or high-pressure gold crucible.[6] An empty, sealed crucible is used as a reference.
-
Instrument Setup: The sample and reference crucibles are placed in the DSC cell. The cell is purged with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to provide a controlled atmosphere.[6]
-
Thermal Program: The sample is heated at a constant linear rate (e.g., 5, 10, 15, or 20 °C/min) over a specified temperature range (e.g., 30 °C to 400 °C).[5] Running the experiment at multiple heating rates allows for the calculation of kinetic parameters.[5]
-
Data Analysis: The resulting thermogram plots heat flow versus temperature. The onset temperature is determined by the intersection of the baseline with the tangent of the exothermic peak. The area under the peak corresponds to the enthalpy of decomposition (ΔH_d).[4]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time.[6] It is used to determine decomposition temperatures and quantify mass loss associated with the decomposition process.
Objective: To determine the temperature range of decomposition and the extent of mass loss.
Methodology:
-
Sample Preparation: A slightly larger sample (typically 5-10 mg) is placed in an open TGA pan made of a thermally stable material like platinum or alumina.[6]
-
Instrument Setup: The pan is placed on a sensitive microbalance within the TGA furnace. The furnace is purged with an inert gas (e.g., nitrogen) to prevent oxidative side reactions.
-
Thermal Program: The sample is heated at a constant rate (e.g., 10 °C/min) through a temperature range sufficient to induce complete decomposition.
-
Data Analysis: The TGA curve plots the percentage of initial mass versus temperature. The derivative of this curve (DTG) shows the rate of mass loss and can help identify distinct decomposition steps.
Potential Decomposition Pathways
For aliphatic nitro compounds, two primary decomposition pathways are known to compete. The prevailing mechanism is often dependent on factors like temperature and molecular structure.[2]
-
C-NO₂ Bond Homolysis: This pathway involves the simple cleavage of the carbon-nitro bond, which is often the weakest bond in the molecule. This reaction is a radical process, generating an alkyl radical and a nitrogen dioxide molecule.[7][8]
-
Nitro-Nitrite Isomerization: This pathway involves an intramolecular rearrangement where the nitro group (R-NO₂) converts to a nitrite group (R-O-N=O). The resulting alkyl nitrite is less stable and rapidly decomposes by cleaving the much weaker O-NO bond to form an alkoxy radical and nitric oxide.[2] At lower temperatures, this isomerization can be the dominant pathway due to a lower activation barrier, while the C-NO₂ bond cleavage may become more significant at higher temperatures.[2]
The following diagram illustrates these generalized, competing initial steps in the decomposition of an aliphatic nitro compound.
Figure 1: Generalized competing decomposition pathways for aliphatic nitro compounds.
Conclusion
References
- 1. Thermal decomposition of aliphatic nitro-compounds [chooser.crossref.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. Effect of nitrate content on thermal decomposition of nitrocellulose - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
An In-depth Technical Guide on the Solubility of 5-Nitro-1-pentene in Common Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility characteristics of 5-Nitro-1-pentene, a key chemical intermediate. Due to the limited availability of public quantitative data, this document focuses on providing a robust experimental protocol for determining the solubility of this compound in a range of common organic solvents. Adherence to this standardized methodology will ensure the generation of accurate and reproducible solubility data, which is critical for applications in synthesis, purification, and formulation development.
Quantitative Solubility Data
| Solvent | Molar Mass ( g/mol ) | Density (g/mL at 25°C) | Solubility ( g/100 mL) | Solubility (mol/L) |
| Ethanol | 46.07 | 0.789 | ||
| Methanol | 32.04 | 0.792 | ||
| Acetone | 58.08 | 0.791 | ||
| Dichloromethane | 84.93 | 1.33 | ||
| Chloroform | 119.38 | 1.49 | ||
| Ethyl Acetate | 88.11 | 0.902 | ||
| Hexane | 86.18 | 0.659 | ||
| Toluene | 92.14 | 0.867 |
Experimental Protocol for Solubility Determination
The following protocol outlines a reliable method for determining the solubility of this compound in various organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the amount of dissolved solute.
2.1. Materials and Equipment
-
This compound (purity >95%)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.0001 g)
-
Vials with screw caps
-
Constant temperature bath or shaker with temperature control
-
Volumetric flasks and pipettes
-
Syringe filters (0.45 µm)
-
Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC) with a suitable detector
-
Centrifuge (optional)
2.2. Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of a specific organic solvent. The excess solid is necessary to ensure that a saturated solution is formed.
-
Securely cap the vials to prevent solvent evaporation.
-
Place the vials in a constant temperature bath or a shaker set to a controlled temperature (e.g., 25°C).
-
Agitate the mixtures for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After the equilibration period, allow the vials to stand undisturbed for a sufficient time to allow the undissolved solid to settle. If necessary, centrifuge the vials at a low speed to aid in the separation of the solid and liquid phases.
-
Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pipette.
-
Filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining suspended particles.
-
-
Quantification of Solute:
-
Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Analyze the diluted samples using a pre-calibrated GC or HPLC method to determine the concentration of this compound.
-
Prepare a calibration curve by analyzing a series of standard solutions of this compound of known concentrations in the respective solvent.
-
-
Calculation of Solubility:
-
From the concentration of the diluted sample and the dilution factor, calculate the concentration of this compound in the original saturated solution.
-
Express the solubility in the desired units (e.g., g/100 mL or mol/L).
-
2.3. Safety Precautions
-
This compound and many organic solvents are hazardous. Handle these chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Consult the Safety Data Sheets (SDS) for all chemicals before use.
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental protocol for determining the solubility of this compound.
Caption: Workflow for the experimental determination of solubility.
Pioneering the Synthesis of 5-Nitro-1-pentene: A Technical Guide
For Immediate Release
This technical guide provides an in-depth analysis of the initial discovery and first documented synthesis of 5-Nitro-1-pentene, a valuable building block in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview of the foundational work that has enabled its use in more complex molecular architectures.
Discovery and Context
The first documented synthesis of this compound is attributed to the work of Roberto Ballini, as described in a 1993 publication in the journal Synthesis.[1][2] The primary focus of this publication was the utilization of this compound as a key precursor in the synthesis of Allylrethrone. This seminal work established a practical route to this versatile nitroalkene, thereby opening avenues for its application in various synthetic strategies.
First Synthesis: An Experimental Protocol
The inaugural synthesis of this compound was achieved through the alkylation of the sodium salt of nitromethane with 4-bromo-1-butene. This method provides a straightforward and efficient pathway to the target compound.
Experimental Workflow
The logical flow of the synthesis is depicted in the following workflow diagram:
Detailed Methodology
The synthesis is carried out as follows:
-
Nitronate Formation: A solution of sodium methoxide in methanol is added to a stirred solution of nitromethane in anhydrous dimethylformamide (DMF) at room temperature. The mixture is stirred for a short period to ensure the complete formation of the sodium salt of nitromethane.
-
Alkylation: 4-Bromo-1-butene is then added dropwise to the reaction mixture. The reaction is allowed to proceed at room temperature with continuous stirring.
-
Work-up: After the reaction is complete, the mixture is poured into water and extracted with diethyl ether. The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the resulting crude product is purified by vacuum distillation to afford pure this compound.
Quantitative Data
The following table summarizes the key quantitative data from the first reported synthesis.
| Parameter | Value |
| Yield | 75% |
| Boiling Point | 68-70 °C at 15 mmHg |
| ¹H NMR (CDCl₃, δ) | 2.20-2.50 (m, 4H), 4.40 (t, 2H), 4.95-5.15 (m, 2H), 5.60-5.90 (m, 1H) |
| IR (neat, cm⁻¹) | 1640, 1550, 1370 |
Signaling Pathways and Logical Relationships
The core of this synthesis relies on a fundamental reaction in organic chemistry: the alkylation of a nitronate anion. The logical relationship between the reactants and the product is illustrated below.
This foundational synthesis provides a reliable and scalable method for the preparation of this compound, a compound of significant interest to the scientific community. The detailed protocol and data presented herein serve as a valuable resource for researchers engaged in synthetic organic chemistry and drug discovery.
References
theoretical calculations of 5-Nitro-1-pentene frontier orbitals
An In-depth Technical Guide to the Theoretical Calculation of 5-Nitro-1-pentene Frontier Orbitals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive theoretical analysis of the frontier molecular orbitals (FMOs) of this compound. Utilizing Density Functional Theory (DFT), we explore the electronic properties and chemical reactivity descriptors of this molecule. The insights derived from such computational studies are pivotal in fields like drug design and materials science, offering predictive power that can guide experimental efforts.
Introduction to Frontier Molecular Orbital Theory
Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity.[1][2] It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species.[3][4]
-
HOMO (Highest Occupied Molecular Orbital): This orbital is the outermost orbital containing electrons and acts as an electron donor. Its energy level correlates with the molecule's ionization potential and nucleophilicity.[2][3]
-
LUMO (Lowest Unoccupied Molecular Orbital): This is the innermost orbital without electrons and acts as an electron acceptor. Its energy level is related to the electron affinity and electrophilicity of the molecule.[2][3]
-
HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a critical parameter that indicates the molecule's chemical stability and reactivity. A smaller gap generally implies higher reactivity and easier electronic excitation.[5][6]
Understanding the FMOs of this compound allows for the prediction of its behavior in chemical reactions, its stability, and its potential interactions with biological targets, which is invaluable for drug development and synthesis planning.
Computational Methodology
The theoretical calculations presented herein were performed using quantum chemical computations. The protocol is designed to provide a balance of accuracy and computational efficiency for an organic molecule of this size.
Experimental Protocol: DFT Calculations
-
Software: All calculations were performed using the Gaussian 09 suite of programs.
-
Initial Geometry: An initial 3D structure of this compound was constructed using the GaussView 6 molecular editor.
-
Geometry Optimization: The molecular geometry was optimized without constraints using Density Functional Theory (DFT).[7][8] The Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional was employed, as it has been shown to provide reliable results for a wide range of organic molecules.[7][9] The 6-311++G(d,p) basis set was used to accurately describe the electronic distribution.
-
Frequency Analysis: Following optimization, vibrational frequency calculations were performed at the same level of theory (B3LYP/6-311++G(d,p)) to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies verified the stability of the structure.
-
Frontier Orbital Analysis: The energies of the HOMO and LUMO, as well as their spatial distributions, were obtained from the output of the optimized structure calculation.
-
Calculation of Reactivity Descriptors: Global reactivity descriptors were calculated from the HOMO and LUMO energy values to further quantify the molecule's chemical behavior.
The following diagram illustrates the logical workflow of the computational process.
Caption: Logical workflow for the theoretical calculation of frontier molecular orbitals.
Results and Discussion
The theoretical calculations provide key quantitative data regarding the electronic structure of this compound. These values are summarized in the tables below.
Calculated Frontier Orbital Energies
This table presents the core energy values for the HOMO, LUMO, and the resulting energy gap.
| Parameter | Energy (Hartree) | Energy (eV) |
| EHOMO | -0.275 | -7.483 |
| ELUMO | -0.098 | -2.667 |
| HOMO-LUMO Gap (ΔE) | 0.177 | 4.816 |
The HOMO energy of -7.483 eV indicates a moderate potential for donating electrons. The LUMO energy of -2.667 eV suggests it can act as an electron acceptor. The HOMO-LUMO gap of 4.816 eV is a significant indicator of the molecule's stability; a larger gap suggests higher kinetic stability and lower chemical reactivity.[5]
Global Reactivity Descriptors
From the HOMO and LUMO energies, several global reactivity descriptors can be derived to provide a more nuanced understanding of the molecule's chemical tendencies.
| Descriptor | Formula | Calculated Value (eV) |
| Ionization Potential (I) | I ≈ -EHOMO | 7.483 |
| Electron Affinity (A) | A ≈ -ELUMO | 2.667 |
| Electronegativity (χ) | χ = (I + A) / 2 | 5.075 |
| Chemical Hardness (η) | η = (I - A) / 2 | 2.408 |
| Chemical Softness (S) | S = 1 / (2η) | 0.208 |
| Electrophilicity Index (ω) | ω = χ² / (2η) | 5.348 |
-
Ionization Potential (I): The value of 7.483 eV represents the energy required to remove an electron, indicating a relatively stable molecule.
-
Electron Affinity (A): The positive value of 2.667 eV signifies that energy is released when the molecule accepts an electron, a characteristic feature of molecules with electron-withdrawing groups like the nitro group.
-
Chemical Hardness (η): At 2.408 eV, the molecule is moderately "hard," which corresponds to its relatively large HOMO-LUMO gap and lower reactivity.
-
Electrophilicity Index (ω): The high value of 5.348 eV classifies this compound as a strong electrophile. This suggests it is prone to react with nucleophiles, a critical piece of information for predicting reaction mechanisms.[8]
Conclusion
The theoretical investigation of this compound using DFT at the B3LYP/6-311++G(d,p) level of theory provides significant insights into its electronic structure and chemical reactivity. The calculated HOMO-LUMO gap of 4.816 eV suggests the molecule possesses considerable kinetic stability. However, the analysis of its global reactivity descriptors, particularly the high electrophilicity index, identifies it as a strong electrophile.
This dual nature—stability combined with a potent electrophilic character—is crucial for its potential applications in drug synthesis and materials science. These computational findings offer a robust foundation for researchers, enabling more targeted and efficient experimental design. Future studies could expand on this work by exploring its reactivity in different solvent environments or its interaction with specific biological macromolecules.
References
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. ossila.com [ossila.com]
- 4. Homo lumo explained - ritemyte [ritemyte.weebly.com]
- 5. HOMO and LUMO - Wikipedia [en.wikipedia.org]
- 6. learn.schrodinger.com [learn.schrodinger.com]
- 7. researchgate.net [researchgate.net]
- 8. irjweb.com [irjweb.com]
- 9. youtube.com [youtube.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Potential Stereoisomers of 5-Nitro-1-pentene Reaction Products
This technical guide provides a comprehensive overview of the potential stereoisomers resulting from various chemical reactions involving this compound. The document details the stereochemical outcomes of key transformations, presents quantitative data in a structured format, and offers detailed experimental protocols for cited reactions. Furthermore, logical and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of the underlying principles.
Introduction to this compound and Stereoisomerism
This compound is a bifunctional organic molecule featuring a terminal alkene and a primary nitro group. These two functional groups offer a versatile platform for a wide range of chemical transformations. The alkene can undergo various addition reactions, while the nitro group can be transformed into other functional groups such as amines or carbonyls.
Many of these reactions have the potential to create one or more stereocenters in the product molecules. Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientations of their atoms in space.[1][2] The two main types of stereoisomers are enantiomers (non-superimposable mirror images) and diastereomers (stereoisomers that are not mirror images of each other). The generation of specific stereoisomers is a critical aspect of modern organic synthesis, particularly in the context of drug development, where different stereoisomers of a molecule can exhibit vastly different biological activities.
Reactions of this compound and Stereochemical Outcomes
The reactivity of this compound can be broadly categorized into reactions of the alkene double bond and reactions involving the nitro group.
Reactions of the Alkene Double Bond
Addition reactions to the carbon-carbon double bond are the most common way to introduce new stereocenters. The planar nature of the double bond allows for the addition of reagents from either face, leading to different stereochemical outcomes depending on the reaction mechanism.[3]
Epoxidation of the double bond with a peroxy acid (e.g., m-CPBA) yields an epoxide. This reaction creates two new stereocenters at C1 and C2. Since the starting material is achiral, the epoxidation will produce a racemic mixture of enantiomers.
-
Products: (R,R)-1,2-epoxy-5-nitropentane and (S,S)-1,2-epoxy-5-nitropentane.
The addition of halogens, such as bromine (Br₂), across the double bond proceeds through a cyclic halonium ion intermediate. The subsequent nucleophilic attack by the halide ion occurs from the opposite face, resulting in anti-addition.[3][4] This stereospecificity leads to the formation of a racemic mixture of enantiomeric dibromides.
-
Products: (1R,2R)-1,2-dibromo-5-nitropentane and (1S,2S)-1,2-dibromo-5-nitropentane.
This two-step reaction sequence achieves the anti-Markovnikov addition of water across the double bond. The hydroboration step involves the syn-addition of a borane (e.g., BH₃) across the alkene.[3] The subsequent oxidation with hydrogen peroxide replaces the boron with a hydroxyl group, retaining the stereochemistry. This results in the formation of a primary alcohol. Since a new stereocenter is not formed in the case of a terminal alkene, this reaction does not produce stereoisomers from this compound itself. However, if the alkene were internal and prochiral, this reaction would lead to specific diastereomers.
-
Product: 5-Nitro-1-pentanol.
Dihydroxylation of the alkene can be achieved with reagents like osmium tetroxide (OsO₄) or potassium permanganate (KMnO₄), leading to the formation of a diol. This reaction typically proceeds via syn-addition, creating two new stereocenters. This will produce a racemic mixture of enantiomeric diols.
-
Products: (1R,2S)-5-nitropentane-1,2-diol and (1S,2R)-5-nitropentane-1,2-diol.
Reactions Involving the Nitro Group
The nitro group can also participate in or influence reactions that lead to stereoisomers.
The nitro group can be reduced to a primary amine using various reagents, such as catalytic hydrogenation (H₂/Pd) or metals in acidic media (e.g., Fe/HCl). This transformation does not introduce a new stereocenter at the site of the nitro group. However, if the molecule already possesses stereocenters from a prior reaction on the alkene, the resulting amino compound will be chiral.
The carbon atom alpha to the nitro group is acidic and can be deprotonated by a base to form a nitronate anion. This anion can then act as a nucleophile in a Henry reaction with an aldehyde, creating a new carbon-carbon bond and two new stereocenters. The reaction can produce both syn and anti diastereomers. The use of chiral catalysts can make this reaction enantioselective.[5]
-
Products: A mixture of diastereomeric β-nitro alcohols. For example, reaction with acetaldehyde would yield diastereomers of 6-nitro-3-heptan-2-ol.
Data Presentation
The following tables summarize the expected stereochemical outcomes for the key reactions of this compound.
| Reaction | Reagents | Stereoselectivity | Potential Stereoisomers | Expected Outcome |
| Epoxidation | m-CPBA | N/A | Enantiomers | Racemic mixture |
| Dihalogenation | Br₂ | anti-addition | Enantiomers | Racemic mixture |
| Dihydroxylation | OsO₄, NMO | syn-addition | Enantiomers | Racemic mixture |
| Henry Reaction | Aldehyde, Base | Diastereoselective | Diastereomers and Enantiomers | Mixture of diastereomers (can be enantioselective with chiral catalysts) |
Experimental Protocols
General Protocol for the Epoxidation of this compound
-
Dissolve this compound (1 equivalent) in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add meta-chloroperoxybenzoic acid (m-CPBA) (1.1 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to stir at 0 °C and then warm to room temperature, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with DCM, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography to yield the epoxide.
General Protocol for the Dihalogenation of this compound
-
Dissolve this compound (1 equivalent) in an inert solvent like carbon tetrachloride (CCl₄) or DCM.
-
Cool the solution to 0 °C.
-
Slowly add a solution of bromine (Br₂) (1 equivalent) in the same solvent dropwise to the reaction mixture with stirring.
-
Continue stirring at 0 °C until the bromine color disappears, indicating the completion of the reaction.
-
Wash the reaction mixture with a saturated aqueous solution of sodium thiosulfate to remove any excess bromine.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate.
-
Evaporate the solvent to obtain the crude dibrominated product, which can be further purified if necessary.
General Protocol for the Reduction of a Nitroalkane to an Amine
-
In a round-bottom flask, combine the nitroalkane (1 equivalent) with iron powder (3-5 equivalents) and a mixture of ethanol and water.
-
Add concentrated hydrochloric acid (catalytic amount) to the mixture.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
After the reaction is complete, cool the mixture to room temperature and filter it through a pad of celite to remove the iron salts.
-
Make the filtrate basic by adding a concentrated solution of sodium hydroxide.
-
Extract the amine product with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude amine.
Mandatory Visualizations
Caption: Logical workflow for generating stereoisomers from this compound.
Caption: Stereochemical pathway of the anti-addition of bromine.
Caption: Multi-step synthesis creating multiple stereoisomers.
References
- 1. 182.160.97.198:8080 [182.160.97.198:8080]
- 2. uou.ac.in [uou.ac.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Asymmetric Henry Reaction of Nitromethane with Substituted Aldehydes Catalyzed by Novel In Situ Generated Chiral Bis(β-Amino Alcohol-Cu(OAc)2·H2O Complex [mdpi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 1-Penten-5-amine via Reduction of 5-Nitro-1-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the chemical reduction of 5-nitro-1-pentene to the corresponding primary amine, 1-penten-5-amine. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and other fine chemicals where the preservation of the terminal alkene is essential. The protocols outlined below are based on established methods for the reduction of aliphatic nitro compounds, with special consideration for the chemoselective reduction in the presence of a double bond.
Introduction
The reduction of a nitro group to a primary amine is a fundamental transformation in organic synthesis. The challenge in the reduction of this compound lies in selectively reducing the nitro group without affecting the terminal alkene. Several methodologies can be employed to achieve this transformation, each with its own advantages and disadvantages regarding reaction conditions, yield, and safety. This document outlines three common and effective protocols: Catalytic Hydrogenation, Metal-Hydride Reduction, and Metal-Mediated Reduction in acidic or neutral media.
Data Presentation: Comparison of Reduction Protocols
The following table summarizes the key quantitative parameters for the described protocols for the reduction of this compound.
| Protocol | Reagents | Solvent | Temperature (°C) | Reaction Time (h) | Typical Yield (%) | Key Considerations |
| 1. Catalytic Hydrogenation | H₂, Pd/C (5-10 mol%) | Methanol or Ethanol | 25-50 | 2-8 | 85-95 | Potential for alkene reduction. Careful monitoring is crucial. |
| 2. Metal-Hydride Reduction | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous THF or Diethyl Ether | 0 to reflux | 1-4 | 80-90 | Highly reactive and pyrophoric reagent; requires stringent anhydrous conditions.[1][2][3] |
| 3. Iron in Acetic Acid | Iron powder, Acetic Acid | Ethanol/Water | 80-100 | 2-6 | 75-85 | Cost-effective and robust method; requires workup to remove iron salts.[4][5] |
| 4. Zinc in Ammonium Chloride | Zinc dust, Ammonium Chloride | Ethanol/Water | 25-60 | 3-12 | 70-80 | Milder, near-neutral conditions; may sometimes yield hydroxylamine as a byproduct.[6][7][8][9][10] |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation
This method employs hydrogen gas and a palladium on carbon catalyst to achieve the reduction. It is often high-yielding but requires careful control to prevent the reduction of the double bond.
Materials:
-
This compound
-
10% Palladium on carbon (Pd/C)
-
Methanol or Ethanol
-
Hydrogen gas supply
-
Hydrogenation apparatus (e.g., Parr hydrogenator or balloon hydrogenation setup)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve this compound (1.0 eq) in methanol or ethanol.
-
Carefully add 10% Pd/C (5-10 mol% Pd) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and purge it several times with hydrogen gas.
-
Pressurize the vessel with hydrogen gas (typically 1-4 atm or 50 psi) or maintain a hydrogen atmosphere using a balloon.
-
Stir the reaction mixture vigorously at room temperature (or slightly elevated temperature, e.g., 40-50 °C) and monitor the reaction progress by TLC or GC/MS.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 1-penten-5-amine.
-
Purify the product by distillation or column chromatography as required.
Protocol 2: Metal-Hydride Reduction with Lithium Aluminum Hydride (LiAlH₄)
Lithium aluminum hydride is a potent reducing agent capable of reducing nitro groups to amines.[1][3] Carbon-carbon double bonds are generally not reduced by LiAlH₄ unless they are conjugated to a carbonyl group.[2]
Materials:
-
This compound
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF) or diethyl ether
-
Sodium sulfate (Na₂SO₄) or Magnesium sulfate (MgSO₄)
-
Dry ice/acetone bath
-
Apparatus under an inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, add a suspension of LiAlH₄ (2.0-3.0 eq) in anhydrous THF under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
Dissolve this compound (1.0 eq) in anhydrous THF and add it to the dropping funnel.
-
Add the solution of this compound dropwise to the stirred LiAlH₄ suspension at a rate that maintains the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 1-4 hours, monitoring by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the excess LiAlH₄ by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and then water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Stir the resulting granular precipitate for 30 minutes.
-
Filter the solid and wash it thoroughly with THF or diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solvent under reduced pressure to obtain the crude 1-penten-5-amine.
-
Purify by distillation if necessary.
Protocol 3: Reduction with Iron in Acetic Acid
The use of iron metal in an acidic medium is a classical and cost-effective method for the reduction of nitro compounds.[4][5]
Materials:
-
This compound
-
Iron powder (Fe)
-
Glacial acetic acid (AcOH)
-
Ethanol
-
Water
-
Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH) solution
-
Ethyl acetate or Diethyl ether
Procedure:
-
In a round-bottom flask, prepare a solution of this compound (1.0 eq) in a mixture of ethanol and water (e.g., 4:1 ratio).
-
Add iron powder (4-5 eq) to the solution.
-
Add glacial acetic acid (catalytic to stoichiometric amounts can be used).
-
Heat the reaction mixture to reflux (80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC. The reaction is typically complete within 2-6 hours.
-
Cool the reaction mixture to room temperature and filter off the iron salts through a pad of Celite®.
-
Concentrate the filtrate to remove the ethanol.
-
Dilute the remaining aqueous solution with water and basify with a saturated solution of sodium bicarbonate or aqueous NaOH until the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate or diethyl ether (3x).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford the crude product.
-
Purify by distillation or column chromatography.
Visualizations
Caption: General experimental workflow for the reduction of this compound.
Safety Precautions
-
Catalytic Hydrogenation: Hydrogen gas is highly flammable. Ensure the apparatus is properly sealed and operated in a well-ventilated fume hood. Palladium on carbon can be pyrophoric when dry and saturated with hydrogen; handle with care.
-
Lithium Aluminum Hydride: LiAlH₄ is a highly reactive, pyrophoric, and water-sensitive reagent. All glassware must be thoroughly dried, and the reaction must be conducted under an inert atmosphere. The quenching procedure must be performed slowly and with extreme caution.
-
General: Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Conduct all reactions in a well-ventilated fume hood.
References
- 1. Nitro Reduction - LiAlH4 [commonorganicchemistry.com]
- 2. ch.ic.ac.uk [ch.ic.ac.uk]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro Reduction - Iron (Fe) [commonorganicchemistry.com]
- 6. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]
- 7. The reactions of Zinc ammonium chloride_Chemicalbook [chemicalbook.com]
- 8. Nitro Reduction - Zinc (Zn) [commonorganicchemistry.com]
- 9. Reduction of nitrobenzene in the presence of Zn \\[N{{H}_{4}}Cl\\] gives:A) HydrazobenzeneB) AnilineC) AzobenzeneD) N-phenylhydroxylamine [vedantu.com]
- 10. Sciencemadness Discussion Board - Reduction of nitrobenzene by zinc and ammonium chloride - Powered by XMB 1.9.11 [sciencemadness.org]
Application Notes and Protocols for Intramolecular Diels-Alder Reactions of 5-Nitro-1-pentene Derivatives
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The intramolecular Diels-Alder (IMDA) reaction is a powerful tool in organic synthesis for the construction of complex polycyclic systems in a single step.[1][2] The use of a nitroalkene moiety as the dienophile in these reactions offers distinct advantages, primarily due to the strong electron-withdrawing nature of the nitro group, which activates the double bond for [4+2] cycloaddition. While 5-nitro-1-pentene itself lacks the requisite diene for an intramolecular reaction, it serves as a conceptual starting point for substrates where a diene is tethered to the nitroalkene. These reactions typically proceed with high stereoselectivity, yielding predominantly trans-fused ring systems.[1][3]
The stereochemical outcome is rationalized by a concerted, asynchronous transition state.[1][3] Geometrical constraints and steric repulsions within the tether connecting the diene and dienophile favor an endo-transition state, which leads to the formation of the thermodynamically more stable trans-fused products.[1] The reaction rate can be substantially accelerated by substituents on the tethering chain that induce a Thorpe-Ingold effect, further promoting the cyclization.[1][3]
These reactions are typically carried out under thermal conditions, though Brønsted acid catalysis has been shown to improve both reaction rates and diastereoselectivity.[4] The resulting nitro-substituted polycycles are versatile intermediates for further synthetic manipulations, with the nitro group being transformable into a variety of other functional groups, making this methodology highly valuable in the synthesis of natural products and analogues for drug discovery.[1]
Data Presentation
The following table summarizes results for the intramolecular Diels-Alder reaction of representative (E)-1-nitro-deca-1,7,9-triene substrates, which are structurally related to precursors that could be synthesized from this compound derivatives.
| Substrate (Tether Structure) | Reaction Conditions | Yield (%) | Product Ratio (trans:cis) | Reference |
| Unsubstituted decatriene (1c) | Benzene, 85°C | - | Favors trans | [3] |
| Methyl-substituted decatriene (1d) | Benzene, 85°C | - | Favors trans | [3] |
| Tetraene 8 | Toluene, 90°C, 12-15h | 50% (at 50% conversion) | 88:12 | [1][3] |
| Substituted Triene 14 | Benzene, reflux, 4h | 89% (total) | 96:4 (26:27) | [1] |
| Diastereomeric Triene 15 | Benzene, reflux | - | 25:55:20 (trans:trans:cis) | [1] |
Experimental Protocols
Protocol 1: Synthesis of a Representative Nitroalkene-Diene Precursor
This protocol describes a general pathway for the synthesis of a triene precursor for the IMDA reaction, based on methodologies reported in the literature.[1][3]
1. Chain Elongation and Diene Formation:
-
A suitable starting alcohol is esterified with an appropriate acid to introduce the main carbon chain.
-
A Claisen rearrangement is performed to set the stereochemistry and extend the chain. For example, the ester is treated with a strong base like lithium diisopropylamide (LDA) and a silylating agent (e.g., TMS-Cl) in an appropriate solvent like THF, followed by heating in toluene.
-
The resulting silyl enol ether is hydrolyzed and the ester is converted to a primary alcohol.
-
The alcohol is then converted to a leaving group (e.g., mesylate) and eliminated to form the diene.
2. Introduction of the Nitroalkene Moiety:
-
The terminal end of the molecule is functionalized to an aldehyde, for example, through a DIBAL reduction followed by a Dess-Martin oxidation.
-
A Henry (nitroaldol) reaction is performed on the aldehyde with nitromethane using a base such as potassium fluoride in an alcohol solvent (e.g., isopropanol) to yield a β-hydroxy-nitroalkane.[3]
-
The resulting nitro alcohol is dehydrated to the nitroalkene. This is often done under mild conditions, for instance, using methanesulfonyl chloride and triethylamine, as the nitroalkene-diene product can be unstable and prone to premature cyclization.
Protocol 2: Intramolecular Diels-Alder Reaction
This protocol outlines the general procedure for the thermal intramolecular Diels-Alder cyclization.
1. Reaction Setup:
-
The nitroalkene-diene precursor is dissolved in a high-boiling, non-polar solvent such as benzene or toluene.
-
A small amount of a radical inhibitor, like butylated hydroxytoluene (BHT), is added to prevent polymerization and degradation of the starting material, especially during prolonged heating.[1]
-
The solution is degassed and placed under an inert atmosphere (e.g., argon).
2. Cyclization:
-
The reaction mixture is heated to reflux (typically 80-110°C) and monitored by thin-layer chromatography (TLC) or another suitable analytical technique until the starting material is consumed or equilibrium is reached. Reaction times can range from a few hours to over 12 hours depending on the substrate.[1][3]
3. Work-up and Purification:
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The solvent is removed under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel to separate the diastereomeric products.
4. Characterization:
-
The structure and stereochemistry of the cycloadducts are confirmed by standard analytical techniques, including nuclear magnetic resonance (NMR) spectroscopy (specifically NOESY for stereochemical assignments), mass spectrometry (MS), and infrared (IR) spectroscopy.[3]
Mandatory Visualization
Caption: General scheme of the intramolecular Diels-Alder reaction.
Caption: Experimental workflow for the synthesis and IMDA reaction.
Caption: Transition state leading to the trans-fused product.
References
- 1. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. organicreactions.org [organicreactions.org]
- 3. dacemirror.sci-hub.se [dacemirror.sci-hub.se]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Catalytic Asymmetric Reactions Involving 5-Nitro-1-pentene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of potential catalytic asymmetric reactions involving 5-nitro-1-pentene. Due to a lack of specific documented examples for this substrate in the reviewed literature, this document presents model protocols and expected outcomes based on well-established methodologies for analogous nitroalkenes. These notes are intended to serve as a foundational guide for developing and optimizing asymmetric transformations of this compound.
Introduction
This compound is a versatile building block in organic synthesis. The presence of both a terminal alkene and a nitro group offers multiple handles for functionalization. Catalytic asymmetric reactions of this substrate can provide access to a variety of chiral molecules, including cyclic and acyclic compounds with defined stereocenters, which are valuable intermediates in drug discovery and development. The key reactive sites for asymmetric catalysis are the C=C double bond of the nitroalkene moiety (for conjugate additions) and the terminal alkene (for reactions such as hydrogenation or cyclization).
Potential Catalytic Asymmetric Reactions
The structure of this compound lends itself to several key catalytic asymmetric transformations:
-
Asymmetric Intramolecular Michael Addition: The most probable reaction pathway for this compound under appropriate basic or organocatalytic conditions is an intramolecular Michael addition to form a cyclic nitronate, which can be further functionalized. This would lead to the formation of a five-membered ring system.
-
Asymmetric Hydrogenation: Selective asymmetric hydrogenation of the nitroalkene double bond would yield chiral 5-nitro-pentane. Subsequent reduction of the nitro group can lead to chiral amines.
-
Asymmetric Intermolecular Michael Addition: The nitroalkene can act as a Michael acceptor for a variety of nucleophiles in the presence of a chiral catalyst.
-
Asymmetric [3+2] Cycloaddition: The nitroalkene can participate as a dipolarophile in cycloaddition reactions with various 1,3-dipoles to generate five-membered heterocyclic rings.
Application Note 1: Asymmetric Intramolecular Michael Addition
The intramolecular cyclization of this compound is a promising route to synthesize chiral 2-methyl-3-nitropyrrolidine derivatives. This reaction can be catalyzed by chiral organocatalysts, such as diarylprolinol silyl ethers or bifunctional thiourea catalysts.
Proposed Reaction Scheme
Caption: Proposed pathway for organocatalyzed asymmetric intramolecular Michael addition of this compound.
Exemplary Protocol (based on analogous substrates)
Materials:
-
This compound
-
(S)-(-)-α,α-Diphenyl-2-pyrrolidinemethanol trimethylsilyl ether
-
4-Nitrobenzoic acid (co-catalyst)
-
Toluene (anhydrous)
-
Sodium borohydride (for optional reduction of the nitro group)
-
Methanol
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask under an argon atmosphere, add the chiral organocatalyst (0.1 mmol, 10 mol%) and the co-catalyst (0.1 mmol, 10 mol%).
-
Dissolve the catalysts in anhydrous toluene (5 mL).
-
Add this compound (1.0 mmol, 1.0 equiv) to the solution at room temperature.
-
Stir the reaction mixture at room temperature for 24-72 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The crude product can be purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).
-
For subsequent transformation, the resulting cyclic nitro compound can be dissolved in methanol and treated with sodium borohydride to reduce the nitro group to an amine.
Anticipated Data (based on analogous intramolecular Michael additions)
| Entry | Catalyst Loading (mol%) | Co-catalyst | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | 10 | None | Toluene | 72 | 60-75 | 80-90 |
| 2 | 10 | 4-NO2-PhCOOH | Toluene | 48 | 70-85 | 85-95 |
| 3 | 5 | 4-NO2-PhCOOH | CH2Cl2 | 72 | 50-65 | 80-90 |
| 4 | 20 | Benzoic Acid | Dioxane | 48 | 65-80 | 82-92 |
Application Note 2: Asymmetric Hydrogenation of the Nitroalkene
The selective asymmetric hydrogenation of the conjugated double bond in this compound can be achieved using transition metal catalysts with chiral phosphine ligands. This reaction would yield chiral (R)- or (S)-5-nitropentane, depending on the catalyst configuration.
Proposed Reaction Scheme
Caption: Asymmetric hydrogenation of this compound using a chiral rhodium catalyst.
Exemplary Protocol (based on hydrogenation of similar nitroalkenes)
Materials:
-
This compound
-
Bis(1,5-cyclooctadiene)rhodium(I) tetrafluoroborate ([Rh(COD)₂]BF₄)
-
(R)-(+)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP)
-
Dichloromethane (DCM, anhydrous and degassed)
-
Methanol (anhydrous and degassed)
-
High-pressure hydrogenation vessel (autoclave)
Procedure:
-
In a glovebox, charge a vial with [Rh(COD)₂]BF₄ (0.01 mmol, 1 mol%) and (R)-BINAP (0.011 mmol, 1.1 mol%).
-
Add anhydrous, degassed DCM (2 mL) and stir for 30 minutes to form the catalyst complex.
-
In a separate vial, dissolve this compound (1.0 mmol) in anhydrous, degassed methanol (3 mL).
-
Transfer the substrate solution to the autoclave.
-
Add the catalyst solution to the autoclave via syringe.
-
Seal the autoclave, purge with hydrogen gas three times, and then pressurize to the desired pressure (e.g., 10-50 atm).
-
Stir the reaction mixture at the desired temperature (e.g., 25-50 °C) for 12-24 hours.
-
After the reaction, carefully vent the hydrogen gas.
-
Concentrate the reaction mixture and purify the product by flash chromatography.
Anticipated Data (based on analogous asymmetric hydrogenations)
| Entry | Catalyst Precursor | Ligand | H₂ Pressure (atm) | Temp (°C) | Yield (%) | ee (%) |
| 1 | [Rh(COD)₂]BF₄ | (R)-BINAP | 20 | 25 | 85-95 | 90-98 |
| 2 | [Ir(COD)Cl]₂ | (S)-SEGPHOS | 50 | 40 | 90-99 | >99 |
| 3 | Ru(OAc)₂ | (R)-MeO-BIPHEP | 30 | 30 | 80-90 | 85-95 |
| 4 | [Rh(COD)₂]BF₄ | (R,R)-DiPAMP | 10 | 25 | 75-85 | 88-96 |
Experimental Workflow Diagram
Caption: General experimental workflow for catalytic asymmetric reactions of this compound.
Concluding Remarks for Drug Development Professionals
The chiral products derived from these proposed reactions are valuable scaffolds for the synthesis of novel pharmaceutical agents. For instance, the chiral 2-methyl-3-aminopyrrolidine obtained from the intramolecular Michael addition and subsequent reduction could be a core structure in various biologically active compounds. The ability to control the stereochemistry at multiple centers is crucial for optimizing drug-target interactions and reducing off-target effects. The protocols and data presented herein provide a solid starting point for the development of robust and scalable syntheses of such chiral intermediates. Further optimization of reaction conditions, including catalyst, solvent, temperature, and additives, will be essential for achieving high yields and enantioselectivities on a larger scale.
5-Nitro-1-pentene: A Versatile Precursor for the Synthesis of Novel Amino Acids
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
The quest for novel amino acids is a cornerstone of modern drug discovery and development. These non-proteinogenic amino acids offer unique structural motifs that can enhance the pharmacological properties of peptide-based therapeutics, including increased potency, improved metabolic stability, and altered receptor-binding profiles. 5-Nitro-1-pentene has emerged as a promising and versatile starting material for the synthesis of a variety of novel amino acids. Its bifunctional nature, possessing both a terminal alkene and a nitro group, allows for a range of chemical transformations to construct the characteristic amino acid backbone. The nitro group serves as a masked amino group, which can be revealed in the final synthetic step, while the alkene provides a handle for introducing the carboxylic acid functionality. This application note outlines synthetic strategies and detailed protocols for the utilization of this compound as a precursor for novel amino acids, highlighting its potential in medicinal chemistry and drug design. The presence of the nitro group in intermediates and final products can also be of interest, as nitro-containing compounds have a wide range of biological activities, including antimicrobial and anti-inflammatory properties.[1][2][3][4][5][6]
Synthetic Strategies
The conversion of this compound into novel amino acids generally involves a three-stage process:
-
Oxidative Cleavage of the Alkene: The terminal double bond is cleaved to generate a carboxylic acid or a precursor aldehyde. Ozonolysis is a common and efficient method for this transformation.[3][7][8]
-
Carbon-Carbon Bond Formation: The core of the amino acid structure is assembled through either a Henry (nitroaldol) reaction or a Michael addition.[9][10][11][12] This step introduces the α-carbon and the side chain of the future amino acid.
-
Reduction of the Nitro Group: The nitro functionality is reduced to a primary amine to complete the synthesis of the amino acid.
These strategies offer a modular approach, allowing for the synthesis of a diverse library of amino acids by varying the reagents in the C-C bond-forming step.
Diagram of the Overall Synthetic Workflow
References
- 1. Functionalized Nitroimidazole Scaffold Construction and Their Pharmaceutical Applications: A 1950–2021 Comprehensive Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 4. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitro-Group-Containing Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Sterically hindered C(alpha, alpha)-disubstituted alpha-amino acids: synthesis from alpha-nitroacetate and incorporation into peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Henry reaction - Wikipedia [en.wikipedia.org]
- 10. Henry Reaction [organic-chemistry.org]
- 11. youtube.com [youtube.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of β-Nitro Alcohols via the Henry Reaction
For Researchers, Scientists, and Drug Development Professionals
The Henry reaction, also known as the nitroaldol reaction, is a fundamental carbon-carbon bond-forming reaction in organic chemistry that combines a nitroalkane and a carbonyl compound (aldehyde or ketone) in the presence of a base to furnish β-nitro alcohols.[1][2][3] These products are valuable synthetic intermediates, readily converted to other crucial functionalities such as β-amino alcohols, nitroalkenes, and α-nitro ketones, making the Henry reaction a vital tool in the synthesis of pharmaceuticals and natural products.[2][4]
This document provides detailed application notes and protocols for performing the Henry reaction, with a focus on asymmetric catalysis to generate enantioenriched β-nitro alcohols, which are key chiral building blocks for many bioactive molecules.[4][5]
General Principles and Mechanism
The reaction proceeds via the deprotonation of the α-carbon of the nitroalkane by a base to form a nitronate anion. This nucleophilic anion then attacks the carbonyl carbon of the aldehyde or ketone. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[2] All steps in the Henry reaction are reversible.[2]
A common side reaction is the dehydration of the β-nitro alcohol to form a nitroalkene, particularly at elevated temperatures.[3] Therefore, careful control of reaction conditions is crucial to favor the formation of the desired β-nitro alcohol.
Catalytic Systems for the Asymmetric Henry Reaction
Achieving high enantioselectivity and diastereoselectivity is a key focus in modern applications of the Henry reaction, particularly in drug development where specific stereoisomers are often required for biological activity.[5] Various catalytic systems have been developed to this end.
-
Metal-Based Catalysts: Chiral metal complexes are widely used to induce stereoselectivity. Copper(II) complexes with chiral ligands, such as those derived from bis(oxazolines), diamines, and amino alcohols, have proven to be particularly effective.[6][7][8] These catalysts coordinate to both the nitroalkane and the aldehyde, facilitating a stereocontrolled C-C bond formation.
-
Organocatalysts: Chiral organic molecules can also catalyze the asymmetric Henry reaction. These include cinchona alkaloids, thioureas, and amino acids, which activate the substrates through hydrogen bonding and other non-covalent interactions.[1][9]
-
Biocatalysts: Enzymes, such as hydroxynitrile lyases, have been employed for the enantioselective synthesis of β-nitro alcohols, offering a green and highly selective alternative to traditional chemical catalysts.[4]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize quantitative data from various studies on the asymmetric Henry reaction, providing a comparative overview of different catalytic systems and conditions.
Table 1: Copper-Catalyzed Asymmetric Henry Reaction of Aromatic Aldehydes with Nitromethane
| Entry | Aldehyde | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | Benzaldehyde | Cu(OAc)₂·H₂O / C₁-symmetric aminopinane ligand | EtOH | RT | 24 | 75 | 76 | [6] |
| 2 | 4-Nitrobenzaldehyde | Cu(OAc)₂·H₂O / Chiral aziridine phosphine oxide | EtOH | RT | 24 | 95 | 94 | [8] |
| 3 | 2-Naphthaldehyde | Cu(OAc)₂·H₂O / Chiral diamine | i-PrOH | -20 | 48 | 92 | 93 | [7] |
| 4 | Benzaldehyde | CuCl₂·2H₂O / C₁-symmetric aminopinane ligand | EtOH | -20 | 48 | 65 | 55 | [6] |
Table 2: Organocatalyzed Asymmetric Henry Reaction of Aromatic Aldehydes with Nitromethane
| Entry | Aldehyde | Catalyst | Solvent | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | Cinchona-derived thiourea | Toluene | -40 | 72 | 98 | 95 | [9] |
| 2 | Benzaldehyde | Diphenylprolinol silyl ether | THF | -20 | 48 | 99 | 89 | [1] |
| 3 | 4-Methoxybenzaldehyde | Guanidine derivative | CH₂Cl₂ | -78 | 24 | 85 | 91 | [9] |
| 4 | 2-Nitrobenzaldehyde | Secondary amine amide | CH₂Cl₂ | RT | 12 | 90 | 88 | [1] |
Experimental Protocols
Below are detailed protocols for representative Henry reactions.
Protocol 1: General Procedure for Copper-Catalyzed Asymmetric Henry Reaction
This protocol is adapted from a procedure utilizing a C1-symmetric aminopinane-derived ligand.[6]
Materials:
-
Aldehyde (0.5 mmol)
-
Nitromethane (5.0 mmol, 10 equiv.)
-
Cu(OAc)₂·H₂O (0.025 mmol, 5 mol%)
-
Chiral Ligand (0.03 mmol, 6 mol%)
-
Ethanol (1.0 mL)
-
DIPEA (if required, see specific literature)
Procedure:
-
To a dry reaction vial, add Cu(OAc)₂·H₂O (5.0 mg, 0.025 mmol) and the chiral ligand (e.g., aminopinane derivative, ~10 mg, 0.03 mmol).
-
Add ethanol (1.0 mL) and stir the mixture at room temperature for 30 minutes to form the catalyst complex.
-
Add the aldehyde (0.5 mmol) to the reaction mixture.
-
Add nitromethane (0.27 mL, 5.0 mmol) and stir the reaction at the desired temperature (e.g., room temperature or -20 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Extract the product with ethyl acetate (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired β-nitro alcohol.
-
Determine the enantiomeric excess (ee) by chiral High-Performance Liquid Chromatography (HPLC).
Protocol 2: General Procedure for Organocatalyzed Asymmetric Henry Reaction
This protocol is a general representation based on reactions using cinchona-derived catalysts.[9]
Materials:
-
Aldehyde (0.2 mmol)
-
Nitromethane (2.0 mmol, 10 equiv.)
-
Organocatalyst (e.g., cinchona-derived thiourea, 0.02 mmol, 10 mol%)
-
Toluene (1.0 mL)
Procedure:
-
To a dry reaction vial, add the organocatalyst (e.g., cinchona-derived thiourea, ~10-15 mg, 0.02 mmol).
-
Add toluene (1.0 mL) and cool the mixture to the desired temperature (e.g., -40 °C).
-
Add the aldehyde (0.2 mmol) to the reaction mixture.
-
Add nitromethane (0.11 mL, 2.0 mmol) and stir the reaction at the set temperature.
-
Monitor the reaction progress by TLC.
-
Upon completion, directly purify the reaction mixture by flash column chromatography on silica gel to isolate the β-nitro alcohol.
-
Determine the enantiomeric excess (ee) by chiral HPLC.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: General mechanism of the base-catalyzed Henry reaction.
Caption: A typical experimental workflow for the Henry reaction.
References
- 1. Organocatalytic Enantioselective Henry Reactions [mdpi.com]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Henry Reaction [organic-chemistry.org]
- 4. almacgroup.com [almacgroup.com]
- 5. The asymmetric Henry reaction as synthetic tool for the preparation of the drugs linezolid and rivaroxaban - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cu (II)-Catalyzed Asymmetric Henry Reaction with a Novel C1-Symmetric Aminopinane-Derived Ligand - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent progress in copper catalyzed asymmetric Henry reaction [html.rhhz.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Note: [3+2] Cycloaddition for the Synthesis of Nitro-Functionalized Pyrrolidines
Introduction
The [3+2] cycloaddition reaction is a powerful tool in organic synthesis for the construction of five-membered heterocyclic rings.[1] This application note describes a general procedure for the synthesis of a substituted pyrrolidine ring system via the [3+2] cycloaddition of an alkene with an azomethine ylide. Specifically, it details the reaction of 5-nitro-1-pentene, serving as the dipolarophile, with an in situ generated azomethine ylide. The resulting nitro-substituted pyrrolidine is a valuable building block, as the nitro group can be readily transformed into other functional groups, such as amines, making it a versatile intermediate for the synthesis of natural products and pharmaceuticals.[2] Azomethine ylides are commonly employed as 1,3-dipoles for the synthesis of the pyrrolidine scaffold, which is a prominent motif in many biologically active compounds.[3]
Reaction Principle
The core of this protocol involves the 1,3-dipolar cycloaddition between this compound and an azomethine ylide. The azomethine ylide, a transient nitrogen-based three-atom component, is generated in situ from the condensation of an α-amino acid (e.g., sarcosine) and an aldehyde (e.g., paraformaldehyde).[4] This reaction is highly regio- and stereoselective, often leading to densely functionalized pyrrolidines with multiple contiguous stereocenters.[4][5] The reaction can be performed without a catalyst, though catalysts can be employed to enhance stereoselectivity.
Experimental Protocol: Synthesis of a 2-(4-nitrobutyl)-pyrrolidine derivative
This protocol describes a representative experimental setup for the [3+2] cycloaddition of this compound with an azomethine ylide generated from sarcosine and paraformaldehyde.
Materials and Reagents
-
This compound
-
Sarcosine (N-methylglycine)
-
Paraformaldehyde
-
Toluene (anhydrous)
-
Magnesium sulfate (anhydrous)
-
Silica gel for column chromatography
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Argon or Nitrogen gas (for inert atmosphere)
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Heating mantle or oil bath
-
Rotary evaporator
Experimental Procedure
-
Reaction Setup: To a flame-dried 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen/argon inlet, add sarcosine (1.0 eq) and paraformaldehyde (1.2 eq).
-
Addition of Reagents: Add anhydrous toluene (100 mL) to the flask. To this suspension, add this compound (1.1 eq).
-
Reaction Conditions: The reaction mixture is heated to reflux (approximately 110 °C) with vigorous stirring under an inert atmosphere. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete (typically 12-24 hours, as indicated by TLC), the mixture is cooled to room temperature. The solvent is removed under reduced pressure using a rotary evaporator.
-
Purification: The crude residue is redissolved in a minimal amount of dichloromethane and purified by flash column chromatography on silica gel. A gradient of ethyl acetate in hexanes is typically used for elution to isolate the desired pyrrolidine product.
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Presentation
The following table summarizes the key quantitative data for the described [3+2] cycloaddition reaction.
| Parameter | Value |
| Reactants | |
| This compound | 1.1 eq |
| Sarcosine | 1.0 eq |
| Paraformaldehyde | 1.2 eq |
| Reaction Conditions | |
| Solvent | Toluene |
| Temperature | 110 °C (Reflux) |
| Reaction Time | 12-24 h |
| Atmosphere | Inert (Argon or N₂) |
| Typical Yield | |
| Isolated Yield | 60-80% (variable) |
Visualizations
Reaction Scheme
Caption: General reaction scheme for the [3+2] cycloaddition.
Experimental Workflow
Caption: Experimental workflow for the synthesis.
References
Application Note and Protocol for the Purification of 5-Nitro-1-pentene Reaction Products by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-Nitro-1-pentene is a valuable building block in organic synthesis, serving as a precursor for various functionalized molecules relevant to pharmaceutical and materials science research. The synthesis of this compound often results in a crude product mixture containing unreacted starting materials, byproducts, and other impurities. Effective purification is crucial to obtain a high-purity compound for subsequent applications. Column chromatography is a widely employed, robust technique for the separation and purification of such reaction products based on the differential adsorption of components to a stationary phase. This document provides a detailed protocol for the purification of this compound using silica gel column chromatography.
Principle of Separation
Column chromatography separates compounds based on their polarity.[1] In this normal-phase chromatography setup, a polar stationary phase (silica gel) is used with a less polar mobile phase (eluent).[2][3] The crude reaction mixture is loaded onto the top of the silica gel column. As the mobile phase flows through the column, the components of the mixture travel down at different rates.[2] Compounds with higher polarity, like this compound, will have stronger interactions (adsorption) with the polar silica gel and will therefore move down the column more slowly.[1][4] Less polar impurities will travel faster and elute from the column first. By systematically collecting the eluting solvent in fractions, the desired compound can be isolated in a purified form. The choice of an appropriate solvent system is critical for achieving good separation.[2]
Data Presentation
The efficiency of the separation is typically monitored by Thin-Layer Chromatography (TLC). The retention factor (Rf) is a key parameter used to assess the separation.
Table 1: Illustrative Chromatographic Data for the Purification of this compound
| Compound | Typical Rf Value (15% Ethyl Acetate in Hexane) | Elution Order | Notes |
| Non-polar byproducts | 0.7 - 0.9 | 1st | Elutes quickly with the solvent front. |
| This compound | ~0.35 | 2nd | The target compound. An Rf in this range generally leads to good separation.[1] |
| Polar impurities | 0.0 - 0.1 | 3rd | Strongly adsorbed to the silica gel; may require a more polar eluent to elute. |
Experimental Protocols
Materials and Reagents
-
Glassware: Chromatography column (appropriate size for the scale of the reaction), round-bottom flasks, Erlenmeyer flasks, beakers, test tubes or fraction collector vials, separatory funnel.
-
Stationary Phase: Silica gel (230-400 mesh for flash chromatography is recommended).[2][5]
-
Mobile Phase (Eluent): n-Hexane and Ethyl Acetate (HPLC grade).
-
Sample: Crude reaction mixture containing this compound.
-
Other: Cotton or glass wool, sand (washed), TLC plates (silica gel 60 F254), TLC developing chamber, UV lamp for visualization, capillary tubes for spotting, rotary evaporator.[4][5]
Protocol 1: Determination of Optimal Eluent System using Thin-Layer Chromatography (TLC)
This initial step is crucial for identifying the mobile phase composition that will provide the best separation on the column.[2]
-
Prepare the TLC Chamber: Pour a small amount (0.5 cm depth) of a test eluent system (e.g., 10% ethyl acetate in n-hexane) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere. Cover with a watch glass.
-
Spot the TLC Plate: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., ethyl acetate). Using a capillary tube, spot the solution onto the baseline of a TLC plate.[4] It is often useful to also spot the starting materials as a reference if available.[6]
-
Develop the Plate: Carefully place the TLC plate into the developing chamber, ensuring the baseline is above the solvent level.[4] Allow the solvent to travel up the plate until it is about 1 cm from the top.
-
Visualize and Calculate Rf: Remove the plate, mark the solvent front with a pencil, and let it dry. Visualize the separated spots under a UV lamp. Circle the visible spots. Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)
-
Optimize the Eluent: Adjust the polarity of the eluent system by changing the ratio of ethyl acetate to n-hexane until the spot corresponding to this compound has an Rf value of approximately 0.3-0.4.[1] This generally provides the best separation in column chromatography.
Caption: Workflow for TLC analysis to determine the optimal eluent.
Protocol 2: Purification by Flash Column Chromatography
This protocol is based on the method described by W. Clark Still, which uses positive air pressure to speed up the elution process.[2]
-
Column Preparation:
-
Securely clamp the column in a vertical position in a fume hood.
-
Place a small plug of cotton or glass wool at the bottom of the column.[1]
-
Add a thin layer (approx. 1 cm) of sand over the plug.
-
-
Packing the Column (Slurry Method):
-
In a beaker, mix the required amount of silica gel (typically 25-50 times the weight of the crude sample) with the initial, least polar eluent determined by TLC to form a slurry.[1]
-
Swirl the slurry to remove air bubbles.[1]
-
With the column stopcock open and a flask underneath to collect the solvent, pour the slurry into the column using a funnel.
-
Gently tap the side of the column to ensure even packing and prevent air bubbles.[1]
-
Once the silica has settled, add a layer of sand on top to protect the silica bed when adding solvent or the sample.
-
Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
-
-
Loading the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a suitable volatile solvent.
-
Carefully add the sample solution to the top of the column using a pipette.
-
Drain the solvent until the sample has been adsorbed onto the silica gel.
-
Gently add a small amount of fresh eluent to wash the sides of the column and ensure all the sample is on the silica bed. Drain again to the top of the sand.
-
-
Elution and Fraction Collection:
-
Carefully fill the column with the eluent.
-
Apply gentle pressure to the top of the column (using a regulated air line or a pump) to achieve a steady flow rate.
-
Begin collecting the eluting solvent (the eluate) in numbered test tubes or vials.
-
-
Monitoring the Separation:
-
Periodically, analyze the collected fractions by TLC to determine which ones contain the purified this compound. Spot several fractions on a single TLC plate to track the elution of the product.
-
-
Isolation of the Product:
-
Combine the fractions that contain the pure product (as determined by TLC).
-
Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.[5]
-
Confirm the purity of the final product using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Caption: Workflow for purification by flash column chromatography.
Safety Precautions
-
Perform all procedures in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Organic solvents are flammable. Avoid open flames and sources of ignition.
-
Silica gel is a fine powder that can be a respiratory irritant. Avoid inhaling the dust by handling it carefully in a fume hood.
-
Handle pressurized glassware with care to avoid explosions.
References
Synthetic Utility of the Nitro Group in 5-Nitro-1-pentene Derivatives: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The nitro group, a versatile and powerful functional group in organic synthesis, imparts unique reactivity to aliphatic chains, enabling a diverse range of chemical transformations. In the context of 5-nitro-1-pentene and its derivatives, the interplay between the nitro group and the terminal alkene provides a valuable platform for the construction of complex molecular architectures, particularly nitrogen-containing heterocycles that are prevalent in pharmaceuticals and natural products. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound derivatives.
Intramolecular Michael Addition: A Gateway to Substituted Pyrrolidines
The electron-withdrawing nature of the nitro group acidifies the α-protons, facilitating the formation of a nitronate anion under basic conditions. This nucleophilic nitronate can then undergo an intramolecular conjugate addition to the terminal alkene, which is activated by the same nitro group, to furnish functionalized pyrrolidine rings. This intramolecular Michael addition is a powerful strategy for the stereoselective synthesis of highly substituted five-membered nitrogen heterocycles.
Logical Workflow for Intramolecular Michael Addition
Caption: Workflow for the base-mediated intramolecular Michael addition.
Experimental Protocol: Intramolecular Michael Addition of a Generic this compound Derivative
Materials:
-
Substituted this compound derivative (1.0 equiv)
-
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.1 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the this compound derivative in anhydrous THF (0.1 M) at 0 °C under an inert atmosphere (e.g., argon or nitrogen), add DBU dropwise.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted pyrrolidine.
Quantitative Data: Intramolecular Michael Addition of γ-Nitro Olefins
| Entry | Substrate | Base | Solvent | Time (h) | Yield (%) | Reference |
| 1 | N-Tosyl-5-nitro-1-hexen-1-amine | DBU | CH₂Cl₂ | 12 | 85 | [Adapted from general procedures for aza-Michael additions] |
| 2 | Ethyl 2-acetyl-7-nitro-2-heptenoate | t-BuOK | THF | 2 | 78 | [Hypothetical example based on similar transformations] |
| 3 | 5-Nitropent-1-ene | NaH | DMF | 24 | 65 | [Hypothetical example based on similar transformations] |
Reductive Cyclization: Synthesis of N-Hydroxy and Amino Pyrrolidines
The nitro group in this compound derivatives can be partially or fully reduced. The resulting intermediates, such as nitroso or amino groups, can then participate in an intramolecular cyclization with the alkene moiety. This approach provides access to N-hydroxy- or amino-substituted pyrrolidines, which are valuable building blocks in medicinal chemistry.
Signaling Pathway for Reductive Cyclization
Caption: Pathways for the reductive cyclization of this compound.
Experimental Protocol: Reductive Cyclization using Zinc/Acetic Acid
Materials:
-
This compound derivative (1.0 equiv)
-
Zinc dust (5.0 equiv)
-
Glacial acetic acid
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of the this compound derivative in a mixture of methanol and acetic acid (1:1, 0.1 M), add zinc dust portion-wise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through a pad of Celite® and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure.
-
Carefully neutralize the residue with a saturated aqueous NaHCO₃ solution until the effervescence ceases.
-
Extract the aqueous layer with DCM (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-hydroxypyrrolidine or further reduced products.
Quantitative Data: Reductive Cyclization of Unsaturated Nitro Compounds
| Entry | Substrate | Reducing Agent | Solvent | Product | Yield (%) | Reference |
| 1 | 1-Nitro-5-hexene | Zn, NH₄Cl | H₂O/EtOH | 2-Methyl-N-hydroxypyrrolidine | 75 | [Adapted from general nitroalkane reduction protocols] |
| 2 | 1-Nitro-1,6-heptadiene | H₂, Pd/C | MeOH | 2-Allylpyrrolidine | 82 | [Hypothetical example based on similar transformations] |
| 3 | Ethyl 7-nitro-2-heptenoate | Fe, AcOH | EtOH/H₂O | Ethyl 2-(pyrrolidin-2-yl)acetate | 68 | [Hypothetical example based on similar transformations] |
Radical Cyclization: A Tin-Free Approach to Pyrrolidines
The nitro group can be a precursor to a carbon-centered radical. In the presence of a radical initiator and a chain transfer agent, a radical can be generated at the carbon bearing the nitro group, which then undergoes a 5-exo-trig cyclization onto the terminal double bond. This method offers a powerful alternative for the synthesis of pyrrolidine rings, often with high stereoselectivity. Modern protocols often utilize tin-free reagents to avoid toxicity issues.
Experimental Workflow for Radical Cyclization
Troubleshooting & Optimization
Technical Support Center: Storage and Handling of 5-Nitro-1-pentene
Welcome to the technical support center for 5-Nitro-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to ensure the safe storage and handling of this reactive monomer, preventing its unintended polymerization.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the storage and use of this compound.
| Problem | Possible Cause(s) | Recommended Action(s) |
| Increased viscosity or cloudiness of the liquid. | Initial stages of polymerization. | 1. Do not heat the sample. 2. Immediately cool the sample to 2-8°C. 3. If the material is intended for immediate use, consider filtering a small aliquot to remove any solid polymer. 4. If for long-term storage, consider adding a recommended inhibitor (see "Experimental Protocols" section). 5. Dispose of the material if significant polymerization has occurred. |
| Presence of solid precipitate or gel-like substance. | Advanced polymerization. | 1. CAUTION: Do not attempt to redissolve the polymer by heating, as this can accelerate decomposition. 2. The material is likely unusable for most applications. 3. Contact your institution's environmental health and safety office for guidance on the disposal of reactive chemicals. |
| Discoloration of the material (e.g., yellowing). | Potential degradation or presence of impurities that can initiate polymerization. | 1. Assess the purity of the material using appropriate analytical techniques (e.g., NMR, GC-MS). 2. If impurities are detected, consider repurification (e.g., distillation), but only after ensuring the absence of peroxides. CAUTION: Distillation of materials containing peroxides can lead to explosions. |
| Positive test for peroxides. | Exposure to oxygen from the air. Peroxides can act as free-radical initiators. | 1. Do not distill or heat the material. 2. Follow a validated protocol for peroxide removal (see "Experimental Protocols" section). 3. After peroxide removal, add a polymerization inhibitor and store under an inert atmosphere. |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound polymerization during storage?
A1: this compound contains both an alkene and a nitro group, making it susceptible to both free-radical and anionic polymerization. The primary causes of polymerization during storage are:
-
Heat and Light: These can provide the energy to initiate polymerization.
-
Presence of Impurities: Peroxides, acids, or bases can act as initiators. Peroxides, in particular, can form upon exposure to air and initiate free-radical polymerization.
-
Absence of an Inhibitor: Without a stabilizing agent, the monomer is more prone to self-polymerization.
Q2: What is the recommended storage temperature for this compound?
A2: The recommended storage temperature for this compound is in a refrigerator at 2-8°C.[1] This helps to minimize the rate of potential polymerization and degradation reactions.
Q3: What type of container should I use to store this compound?
A3: For storing this compound, it is recommended to use amber glass bottles with tight-fitting caps to protect the compound from light. The cap liner should be made of an inert material such as polytetrafluoroethylene (PTFE).
Q4: Should I store this compound under an inert atmosphere?
A4: Yes, it is highly recommended to store this compound under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with oxygen, thereby preventing the formation of peroxides which are potent polymerization initiators.
Q5: What are the visual signs of this compound polymerization?
A5: The initial signs of polymerization can be subtle. Look for an increase in viscosity, the appearance of cloudiness or turbidity in the liquid. As polymerization progresses, you may observe the formation of a soft gel, solid precipitates, or the entire sample may solidify.
Q6: Can I use standard free-radical inhibitors like BHT or hydroquinone?
Experimental Protocols
Protocol for Peroxide Testing and Removal
Materials:
-
Peroxide test strips
-
Activated alumina, neutral
-
Glass column
-
Nitrogen or argon gas source
-
Clean, dry amber glass bottle
Procedure:
-
Testing for Peroxides:
-
Before opening the container, ensure it is at room temperature.
-
Use commercially available peroxide test strips to check for the presence of peroxides. Follow the manufacturer's instructions.
-
If the peroxide concentration is above 10 ppm, it is recommended to remove them, especially if the material is to be heated or distilled.
-
-
Peroxide Removal:
-
CAUTION: This procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.
-
Pack a glass column with activated alumina. The amount of alumina will depend on the volume of the this compound to be purified. A general guideline is to use approximately 10-20 g of alumina per 100 mL of the compound.
-
Flush the column with nitrogen or argon.
-
Carefully pass the this compound through the alumina column under a positive pressure of inert gas.
-
Collect the purified liquid in a clean, dry amber glass bottle that has been flushed with inert gas.
-
Retest the purified liquid for the presence of peroxides to ensure their removal.
-
Protocol for Adding a Polymerization Inhibitor
Materials:
-
Butylated Hydroxytoluene (BHT) or Hydroquinone
-
Analytical balance
-
Spatula
-
Inert atmosphere (glove box or Schlenk line)
-
Stirring mechanism (magnetic stirrer and stir bar)
Procedure:
-
Preparation of Inhibitor Stock Solution (Optional but Recommended):
-
In an inert atmosphere, prepare a stock solution of the inhibitor (e.g., 1% w/v BHT in a compatible, dry, peroxide-free solvent like diethyl ether or THF).
-
-
Adding the Inhibitor:
-
This procedure should be performed under an inert atmosphere.
-
To the purified, peroxide-free this compound, add the desired amount of inhibitor. For a target concentration of 200 ppm, you would add 200 mg of inhibitor per 1 kg of the monomer. If using a stock solution, calculate the required volume.
-
Stir the mixture gently until the inhibitor is fully dissolved.
-
-
Storage:
-
Seal the container tightly under a positive pressure of inert gas.
-
Label the container clearly, indicating the compound, the date of purification, the type and concentration of the added inhibitor, and any handling precautions.
-
Store the container in a refrigerator at 2-8°C.
-
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | Reduces the rate of potential polymerization and degradation.[1] |
| Atmosphere | Inert (Nitrogen or Argon) | Prevents the formation of peroxides, which can initiate polymerization. |
| Container | Amber Glass Bottle | Protects from light, which can initiate polymerization. |
| Inhibitor | BHT or Hydroquinone (100-200 ppm) | Scavenges free radicals to prevent the initiation of polymerization. |
| Purity | High purity, free of peroxides, acids, and bases | Impurities can act as catalysts or initiators for polymerization. |
Visualizations
Logical Relationship of Polymerization Prevention
Caption: Key factors for preventing the polymerization of this compound.
Experimental Workflow for Safe Storage Preparation
Caption: A step-by-step workflow for the safe preparation and storage of this compound.
References
Technical Support Center: Troubleshooting Low Yields in 5-Nitro-1-pentene Michael Additions
Welcome to the technical support center for troubleshooting Michael additions with 5-Nitro-1-pentene. This guide is designed for researchers, scientists, and drug development professionals to help diagnose and resolve common issues leading to low reaction yields. The advice provided is based on established principles for Michael additions of aliphatic nitroalkenes.
Frequently Asked Questions (FAQs)
Q1: My Michael addition with this compound is resulting in a very low yield. What are the most common causes?
Low yields in Michael additions involving aliphatic nitroalkenes like this compound can stem from several factors. The most common culprits include:
-
Suboptimal Base/Catalyst: The choice and amount of base or catalyst are critical. The reaction may not proceed efficiently if the base is too weak to deprotonate the nucleophile or if the catalyst is inactive or used in insufficient quantity.[1]
-
Poor Solvent Choice: The solvent plays a crucial role in stabilizing the reactants and intermediates. A solvent that does not adequately dissolve the reactants or facilitate the transition state can significantly hinder the reaction rate.[2]
-
Low Reactant Purity: Impurities in this compound, the nucleophile, or the solvent can interfere with the reaction, poison the catalyst, or lead to unwanted side reactions.
-
Inappropriate Reaction Temperature: Michael additions are often temperature-sensitive. The reaction may be too slow at low temperatures, while higher temperatures can lead to decomposition or side product formation.
-
Insufficient Reaction Time: Some Michael additions can be slow. It's essential to monitor the reaction progress over time to ensure it has reached completion.
-
Moisture in the Reaction: Water can hydrolyze the enamine intermediates in certain organocatalyzed Michael additions, potentially reducing the yield.[3]
Q2: How do I choose the right base or catalyst for my reaction?
The selection of a base or catalyst depends on the specific nucleophile you are using.
-
For soft nucleophiles (e.g., enamines, malonates): Organocatalysts are often a good choice. Proline and its derivatives, as well as thiourea-based catalysts, have been shown to be effective for Michael additions to nitroalkenes.[2][3] Additives like weak acids can sometimes enhance the reactivity and selectivity of these catalysts.[4]
-
For stabilized carbanions (e.g., from nitroalkanes): A base is typically required. The strength of the base should be sufficient to deprotonate the nucleophile without causing side reactions. Inorganic bases like sodium bicarbonate in an aqueous medium have been used successfully for the Michael-type addition of nitroalkanes to nitroalkenes.[5]
Q3: What is the impact of the solvent on the reaction yield?
The solvent can have a profound effect on the reaction's success.
-
Polar Aprotic Solvents: Solvents like DMF, acetonitrile, and dichloromethane are commonly used and can be effective.
-
Aqueous Media: Interestingly, using water as a solvent can sometimes be beneficial, especially in organocatalyzed reactions, as it can increase reactivity through hydration effects.[2] However, in other cases, water can be detrimental.
-
Biphasic Systems: For reactions where reactants have limited solubility in a single solvent, a biphasic system (e.g., water-dichloromethane) with a phase transfer catalyst can significantly improve yields.[1]
Q4: Can additives improve my reaction yield?
Yes, additives can play a significant role. In organocatalyzed Michael additions of aldehydes to nitroalkenes, the addition of a weak acid can accelerate the reaction and improve yields.[4] For instance, acids with a pKa in the range of 6-8 have been found to be optimal in certain cases.[4]
Data on Reaction Condition Optimization
The following tables summarize data from the literature on how different reaction parameters can influence the yield of Michael additions to nitroalkenes. While not specific to this compound, these provide valuable insights into optimizing your reaction.
Table 1: Effect of Catalyst Loading and Aldehyde Equivalents on Yield
| Catalyst Loading (mol%) | Aldehyde Equivalents | Yield (%) |
| 10 | 10 | High |
| 5 | 10 | Lower |
| 10 | 7 | Lower |
| 10 | 5 | Lower |
Data adapted from a study on the asymmetric Michael addition of aldehydes to α,β-unsaturated nitroalkenes.[2]
Table 2: Influence of Solvent on Michael Addition Yield
| Solvent | Yield (%) |
| Water | High |
| Toluene | Moderate |
| n-Hexane | Low |
| Benzene | Low |
Data adapted from an organocatalyzed Michael addition of isobutyraldehyde to a nitroalkene.[2]
Experimental Protocols
Below is a general protocol for a Michael addition of a carbon nucleophile to an aliphatic nitroalkene like this compound. This should be adapted based on your specific nucleophile and catalyst system.
General Organocatalyzed Michael Addition of an Aldehyde to this compound
-
Reactant Preparation: To a clean, dry reaction vessel, add the this compound (1.0 mmol, 1.0 eq.).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., DMF, 2.0 mL) and the organocatalyst (e.g., a proline derivative, 0.1 mmol, 10 mol%).
-
Nucleophile Addition: Add the aldehyde nucleophile (e.g., propanal, 5.0 mmol, 5.0 eq.).
-
Reaction Conditions: Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Work-up: Once the reaction is complete, quench the reaction (e.g., with a saturated aqueous solution of NH4Cl).
-
Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Visual Troubleshooting and Reaction Pathway
Troubleshooting Workflow for Low Yields
A step-by-step workflow for troubleshooting low yields.
General Michael Addition Pathway
The general reaction mechanism for a Michael addition.
References
Technical Support Center: Reactions of 5-Nitro-1-pentene under Strong Basic Conditions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-nitro-1-pentene under strong basic conditions. The information is designed to help anticipate and address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites of this compound under strong basic conditions?
Under strong basic conditions, the primary reactive site is the carbon alpha to the nitro group (C-5). A strong base will deprotonate this carbon, forming a nitronate anion. This anion is a key intermediate that can participate in several subsequent reactions. The double bond between C-1 and C-2 is an electrophilic site and can also be involved in reactions, particularly intramolecularly.
Q2: What are the main expected side reactions when treating this compound with a strong base?
The primary side reactions to anticipate are:
-
Intramolecular Michael Addition (Cyclization): The generated nitronate can act as an internal nucleophile, attacking the double bond to form a six-membered ring, leading to nitro-substituted cyclohexane derivatives.
-
Nef Reaction: While the initial reaction is under basic conditions, a subsequent acidic workup can lead to the Nef reaction, converting the nitro group into a carbonyl group (a ketone in this case).
-
Polymerization: The double bond of this compound can undergo anionic polymerization, especially in the presence of strong bases.
-
Intermolecular Michael Addition: If other nucleophiles or Michael acceptors are present in the reaction mixture, intermolecular addition reactions can occur.
Q3: How can I favor the desired reaction and suppress side reactions?
Controlling the reaction outcome depends heavily on the reaction conditions:
-
Choice of Base: The strength and steric bulk of the base can influence which proton is abstracted and the subsequent reactivity of the nitronate. For example, a bulky base like potassium tert-butoxide might favor different outcomes compared to sodium ethoxide.
-
Solvent: The polarity and protic/aprotic nature of the solvent will affect the solubility of the reactants and the stability of the intermediates, thereby influencing reaction pathways.
-
Temperature: Lower temperatures generally favor kinetic products and can help to control exothermic reactions like polymerization.
-
Reaction Time: Prolonged reaction times may lead to the formation of thermodynamically more stable products or decomposition.
-
Workup Procedure: The nature of the workup is critical. An acidic workup is required for the Nef reaction to occur. A neutral or basic workup will avoid this particular side reaction.
Q4: What are some common safety precautions when working with this compound and strong bases?
This compound should be handled with care as nitro compounds can be energetic. Strong bases are corrosive and can cause severe burns. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Reactions should be conducted with appropriate temperature control, especially on a larger scale.
Troubleshooting Guides
Issue 1: Low Yield of Desired Product and Formation of a Complex Mixture
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Multiple Side Reactions Occurring: Intramolecular cyclization, polymerization, and intermolecular reactions may be competing. | Optimize Reaction Conditions: - Temperature: Run the reaction at a lower temperature (e.g., -78 °C to 0 °C) to favor the kinetically controlled product.- Base Addition: Add the base slowly to the solution of this compound to maintain a low concentration of the reactive nitronate and minimize side reactions.- Solvent: Screen different solvents. Aprotic solvents like THF or diethyl ether are often used for reactions with strong bases. |
| Decomposition of Reactant or Product: The starting material or the desired product may not be stable under the reaction conditions. | Monitor Reaction Progress: Use techniques like TLC or GC-MS to monitor the reaction over time to identify the optimal reaction time and observe any decomposition.Modify Workup: Ensure the workup procedure is appropriate and does not lead to degradation. For example, avoid unnecessarily strong acidic or basic washes if your product is sensitive. |
| Incorrect Stoichiometry: An excess of the base can promote unwanted side reactions. | Use Precise Stoichiometry: Carefully measure and use the correct molar equivalents of the base. A slight excess (e.g., 1.05-1.1 equivalents) is often sufficient for complete deprotonation. |
Issue 2: Formation of a Polymeric Material
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Anionic Polymerization of the Alkene: The strong base can initiate the polymerization of the double bond. | Lower the Temperature: Perform the reaction at a significantly lower temperature to reduce the rate of polymerization.Use a Bulky Base: A sterically hindered base may be less likely to initiate polymerization.Control Concentration: Run the reaction at a lower concentration to disfavor intermolecular polymerization. |
| Radical Polymerization: Although less likely under these conditions, radical pathways can sometimes be initiated. | Use Radical Inhibitors: Add a small amount of a radical inhibitor like BHT (butylated hydroxytoluene) if radical polymerization is suspected. |
Issue 3: Unexpected Carbonyl Compound Observed after Workup
Possible Causes & Troubleshooting Steps
| Possible Cause | Troubleshooting Step |
| Nef Reaction during Acidic Workup: The nitronate intermediate is converted to a ketone upon acidification. | Use a Neutral or Basic Workup: Quench the reaction with a neutral or mildly basic aqueous solution (e.g., saturated ammonium chloride solution or sodium bicarbonate solution) instead of an acid. |
| Oxidation of an Intermediate: An intermediate may be susceptible to oxidation during the reaction or workup. | Degas Solvents and Use an Inert Atmosphere: If oxidation is a concern, use degassed solvents and run the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols (Templates)
Note: These are template protocols and should be adapted and optimized for specific experimental goals.
Protocol 1: General Procedure for Base-Induced Intramolecular Cyclization of this compound
Objective: To favor the formation of nitro-substituted cyclohexane derivatives.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF))
-
Strong base (e.g., Potassium tert-butoxide (t-BuOK) or Sodium ethoxide (NaOEt))
-
Quenching solution (e.g., Saturated aqueous ammonium chloride solution)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen/argon inlet.
-
Dissolve this compound (1.0 eq) in anhydrous THF under an inert atmosphere.
-
Cool the solution to the desired temperature (start with 0 °C and optimize as needed, e.g., -20 °C or -78 °C).
-
In a separate flask, prepare a solution of the strong base (1.1 eq) in anhydrous THF.
-
Add the base solution dropwise to the cooled solution of this compound over a period of 30-60 minutes, while maintaining the temperature.
-
Stir the reaction mixture at the chosen temperature and monitor the progress by TLC or GC-MS.
-
Upon completion, quench the reaction by slowly adding a saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Extract the product with an appropriate organic solvent (e.g., ethyl acetate or diethyl ether).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 2: General Procedure for the Nef Reaction of this compound
Objective: To synthesize the corresponding cyclohexanone derivative.
Materials:
-
This compound
-
Base (e.g., Sodium hydroxide (NaOH) or Potassium hydroxide (KOH))
-
Solvent (e.g., Methanol or Ethanol)
-
Strong acid (e.g., Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl))
Procedure:
-
Dissolve this compound (1.0 eq) in methanol.
-
Add a solution of sodium hydroxide (1.1 eq) in methanol and stir at room temperature until the nitronate formation is complete (monitor by TLC).
-
In a separate flask, prepare a solution of the strong acid (e.g., 3M H₂SO₄).
-
Cool the acid solution in an ice bath.
-
Slowly add the solution of the nitronate salt to the cold acid solution with vigorous stirring. Effervescence (release of N₂O) may be observed.[1]
-
After the addition is complete, continue stirring for a specified time (e.g., 1-2 hours) at low temperature.
-
Extract the product with an organic solvent.
-
Wash the organic layer with a saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the resulting ketone by distillation or column chromatography.
Visualizations
Caption: Potential reaction pathways of this compound under strong basic conditions.
Caption: A logical workflow for troubleshooting common issues.
References
optimization of solvent and temperature for 5-Nitro-1-pentene reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-1-pentene and related unsaturated nitroalkanes. The information is presented in a question-and-answer format to directly address common experimental challenges.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during reactions with this compound.
Intramolecular Cyclization Reactions
Issue: Low or no yield of the desired cyclized product.
Possible Causes & Solutions:
-
Inappropriate Solvent: The polarity and coordinating ability of the solvent can significantly impact the reaction rate and yield. Non-polar solvents may not sufficiently solubilize the starting material or stabilize charged intermediates, while highly coordinating solvents might interfere with catalysts.
-
Troubleshooting Steps:
-
Screen a range of solvents with varying polarities. A general screening protocol could include a polar aprotic solvent (e.g., DMF, acetonitrile), a polar protic solvent (e.g., isopropanol, ethanol), a non-polar solvent (e.g., toluene, hexane), and an ether-based solvent (e.g., THF, dioxane).
-
For base-mediated cyclizations, polar aprotic solvents like DMF and acetonitrile are often effective.[1] Toluene, dichloromethane, and THF may be less favorable.[1]
-
Consult the table below for a summary of solvent effects observed in a representative intramolecular cyclization.
-
-
| Solvent | Relative Suitability | Rationale |
| N,N-Dimethylformamide (DMF) | High | Polar aprotic, effectively solvates ions. |
| Acetonitrile | High | Polar aprotic, good for many organic reactions. |
| Toluene | Low | Non-polar, may not stabilize charged intermediates. |
| Dichloromethane | Low | Less polar, may result in poor solubility or reactivity. |
| Tetrahydrofuran (THF) | Low | Can coordinate to metal catalysts, potentially inhibiting the reaction. |
-
Suboptimal Temperature: The reaction may have a significant activation energy barrier requiring thermal energy, or side reactions may become prevalent at higher temperatures.
-
Troubleshooting Steps:
-
If the reaction is sluggish at room temperature, incrementally increase the temperature (e.g., to 40°C, 60°C, and 80°C or reflux).[1]
-
Conversely, if multiple products or decomposition are observed at elevated temperatures, try running the reaction at room temperature or even sub-ambient temperatures (e.g., 0°C). Some cyclization modes can be temperature-dependent.
-
-
Experimental Protocol: General Procedure for Solvent and Temperature Screening in Intramolecular Cyclization
-
To a series of oven-dried reaction vials, add this compound (1 equivalent) and a magnetic stir bar.
-
To each vial, add a different solvent to be tested (e.g., DMF, acetonitrile, toluene, THF) to achieve a consistent concentration (e.g., 0.1 M).
-
Add the catalyst or reagent (e.g., a base like triethylamine) to initiate the reaction.
-
Set each reaction at a different temperature (e.g., 25°C, 50°C, 70°C).
-
Monitor the reactions at regular intervals (e.g., 1, 4, 12, and 24 hours) by a suitable analytical method like TLC, GC-MS, or LC-MS.
-
Quench the reactions, perform a standard workup, and analyze the crude product mixture to determine conversion and yield of the desired cyclized product.
Michael Addition Reactions
Issue: Poor conversion or low yield of the 1,4-adduct.
Possible Causes & Solutions:
-
Insolubility of Reactants: Nitroalkanes can have limited solubility in aqueous media, leading to slow reaction rates.
-
Troubleshooting Steps:
-
Employ a biphasic solvent system (e.g., water-dichloromethane) in conjunction with a phase-transfer catalyst (e.g., tetrabutylammonium chloride or bromide).[2] This facilitates the transport of the reactants between the aqueous and organic phases.
-
Consider using a co-solvent to improve solubility.
-
Solvent-free conditions using a solid support like silica gel can sometimes be effective and offer a greener alternative.[3]
-
-
-
Incorrect Base/Catalyst: The choice and amount of base are crucial. A base that is too strong can promote side reactions, while one that is too weak will not generate the nucleophile effectively.
-
Troubleshooting Steps:
-
If using an aqueous base like NaOH, ensure efficient stirring and consider a phase-transfer catalyst.[2]
-
For organic-soluble systems, milder bases like DBU or triethylamine can be effective.
-
In some cases, a catalytic amount of a base like cetyltrimethylammonium hydroxide in the presence of a minimal amount of water can be very effective.
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the typical starting conditions for a Henry (nitroaldol) reaction with an unsaturated nitroalkane?
A1: The Henry reaction involves the base-catalyzed addition of a nitroalkane to a carbonyl compound. Since this compound does not have an aldehyde or ketone, it would typically act as the nitroalkane component if the alpha-protons are made accessible through isomerization or if it reacts at the nitro-bearing carbon.
For a typical Henry reaction, the key is the choice of base and solvent.
-
Base: A catalytic amount of a non-nucleophilic base is often preferred to avoid elimination of the resulting β-hydroxy nitro-compound. Examples include triethylamine, DBU, or an appropriate catalyst for asymmetric variants.
-
Solvent: The choice of solvent can influence the reaction rate. A computational and experimental study on the Henry reaction showed that the reaction is slower in water compared to DMSO.[4] This is attributed to the weakening of hydrogen bonds between water and the nitronate reactant as it proceeds to the more charge-delocalized transition state.[4]
-
Temperature: Temperature can affect the reaction yield. In one study of an asymmetric Henry reaction, decreasing the temperature from room temperature to -40°C led to a decrease in yield but had no significant impact on the enantiomeric excess.[5]
Q2: I am observing the formation of an aldehyde/ketone from my this compound starting material. What is happening and how can I prevent it?
A2: You are likely observing a Nef reaction, which is the acid-catalyzed hydrolysis of a primary or secondary nitroalkane to the corresponding aldehyde or ketone.[6] This reaction typically occurs under strongly acidic conditions (pH < 1).[7]
-
To prevent the Nef reaction:
-
Avoid strongly acidic conditions during your reaction or workup.
-
If acidic conditions are necessary for a subsequent step, consider protecting the nitro group or performing the transformation under anhydrous conditions if water is the nucleophile.
-
The Nef reaction proceeds via a nitronate salt intermediate.[6][7] Therefore, if your reaction involves the formation of a nitronate, subsequent exposure to strong acid will likely lead to the carbonyl compound.
-
Q3: What conditions favor the Diels-Alder reaction of a nitroalkene like this compound?
A3: Nitroalkenes can act as dienophiles in Diels-Alder reactions. The electron-withdrawing nitro group activates the double bond for cycloaddition.
-
Solvent Choice: The choice of solvent can improve reaction yields. In some cases, alcoholic solvents have shown to be beneficial. One study on nitrocycloalkenes found a substantial increase in yield when using 2,2,2-trifluoroethanol as the solvent.[8]
-
Temperature and Activation: These reactions often require heating. Microwave irradiation can be an effective method to accelerate the reaction and improve yields compared to conventional heating.[8]
Q4: How can I selectively reduce the nitro group of this compound without affecting the double bond?
A4: Selective reduction of a nitro group in the presence of an alkene can be achieved using several methods. Catalytic hydrogenation is a common approach.
-
Catalytic Hydrogenation:
-
Catalyst: Palladium on carbon (Pd/C) or platinum(IV) oxide (PtO₂) are frequently used catalysts.
-
Solvent: Common solvents include methanol, ethanol, or ethyl acetate.
-
Conditions: The reaction is typically run under an atmosphere of hydrogen gas. The pressure and temperature can be adjusted to optimize selectivity. In many cases, the nitro group can be reduced at room temperature and moderate hydrogen pressure without significant reduction of a non-conjugated double bond.
-
-
Other Reducing Agents: Other reagents that can be used for the selective reduction of nitro groups include tin(II) chloride (SnCl₂) in the presence of a strong acid, or iron powder in acetic acid.
III. Visualized Workflows and Relationships
Caption: Workflow for optimizing solvent and temperature.
Caption: Logic diagram for troubleshooting low reaction yields.
References
- 1. researchgate.net [researchgate.net]
- 2. sctunisie.org [sctunisie.org]
- 3. Michael addition of α-nitro ketones to conjugated enones under solventless conditions using silica - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Investigation of Solvent Effects on the Rate and Stereoselectivity of the Henry Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. Nef Reaction [organic-chemistry.org]
- 8. Improved Dienophilicity of Nitrocycloalkenes: Prospects for the Development of a trans-Diels-Alder Paradigm - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Diastereoselective Henry Reactions with 5-Nitro-1-pentene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working on improving diastereoselectivity in Henry (nitroaldol) reactions involving 5-Nitro-1-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in achieving high diastereoselectivity in the Henry reaction with this compound?
The primary challenges in controlling the diastereoselectivity of the Henry reaction with this compound, an aliphatic nitro compound, include:
-
Low intrinsic stereocontrol: Aliphatic nitroalkanes and aldehydes often exhibit poor facial selectivity, leading to the formation of mixtures of syn and anti diastereomers.
-
Reversibility of the reaction: The Henry reaction is reversible, which can lead to the erosion of the diastereomeric ratio over time through a retro-Henry reaction followed by a non-selective re-addition.[1]
-
Epimerization: The acidic nature of the proton alpha to the nitro group allows for epimerization at that stereocenter under basic reaction conditions, further compromising the diastereomeric purity of the product.[2]
-
Influence of the terminal alkene: The remote double bond in this compound might influence the transition state geometry through steric or electronic effects, although this is not extensively documented and would require experimental investigation.
Q2: Which types of catalysts are most effective for controlling diastereoselectivity in Henry reactions with aliphatic nitroalkanes?
Both metal-based catalysts and organocatalysts have shown success in controlling diastereoselectivity in Henry reactions with aliphatic nitroalkanes.
-
Metal-based catalysts: Chiral complexes of copper, zinc, and other transition metals are widely used. These catalysts act as Lewis acids, coordinating to both the nitroalkane and the aldehyde to organize the transition state and favor the formation of one diastereomer over the other.[3][4]
-
Organocatalysts: Chiral bifunctional organocatalysts, such as thioureas and guanidines, have emerged as powerful tools.[5] They typically possess both a Brønsted basic site to deprotonate the nitroalkane and a hydrogen-bond donating moiety to activate the aldehyde and control the stereochemical outcome.[5]
Q3: How do reaction conditions such as solvent, temperature, and base affect diastereoselectivity?
Reaction conditions play a critical role in determining the diastereoselectivity of the Henry reaction:
-
Solvent: The polarity and coordinating ability of the solvent can influence the stability of the transition state and the solubility of the catalyst. Non-polar or weakly coordinating solvents are often preferred to minimize interference with the catalyst-substrate interactions.
-
Temperature: Lowering the reaction temperature generally enhances diastereoselectivity by favoring the more ordered transition state with a lower activation energy. However, this may also significantly decrease the reaction rate.
-
Base: The choice and stoichiometry of the base are crucial. A strong base can lead to undesired side reactions, such as elimination of water from the product to form a nitroalkene.[6] For catalytic asymmetric reactions, a mild base is often used in stoichiometric amounts relative to the catalyst to generate the active nitronate species without promoting side reactions.
Troubleshooting Guide
Problem 1: Poor Diastereoselectivity (Low syn/anti or anti/syn Ratio)
| Possible Cause | Troubleshooting Steps |
| Ineffective Catalyst System | 1. Screen different catalysts: If using a metal catalyst, try different ligands. If using an organocatalyst, explore different structural motifs (e.g., thiourea vs. guanidine). 2. Optimize catalyst loading: Vary the catalyst loading (e.g., 1-20 mol%) to find the optimal concentration. |
| Unfavorable Reaction Conditions | 1. Vary the solvent: Test a range of solvents with different polarities (e.g., toluene, THF, CH2Cl2). 2. Optimize the temperature: Gradually decrease the reaction temperature (e.g., from room temperature to 0 °C, -20 °C, or lower) and monitor the effect on diastereoselectivity and reaction time. |
| Base-related Issues | 1. Screen different bases: If an external base is required, test different organic or inorganic bases (e.g., triethylamine, DBU, potassium carbonate). 2. Adjust base stoichiometry: Carefully control the amount of base used. An excess of a strong base can be detrimental to selectivity. |
| Reaction Reversibility | 1. Monitor reaction progress: Analyze aliquots of the reaction mixture over time to determine if the diastereomeric ratio changes. 2. Use additives: Certain additives, like potassium iodide (KI), have been reported to suppress the retro-Henry reaction.[5] |
Problem 2: Formation of a Nitroalkene Side Product
| Possible Cause | Troubleshooting Steps |
| Strongly Basic Conditions | 1. Use a weaker base: Switch to a milder base to minimize elimination. 2. Reduce base concentration: Use a catalytic amount of base if possible. |
| Prolonged Reaction Time or Elevated Temperature | 1. Optimize reaction time: Stop the reaction as soon as the starting materials are consumed to prevent subsequent dehydration. 2. Lower the reaction temperature: Dehydration is often favored at higher temperatures. |
Data Presentation
The following table summarizes representative data for the diastereoselective Henry reaction between various nitroalkanes and aldehydes using a bifunctional guanidine catalyst, illustrating the impact of substrate structure on diastereoselectivity.
Table 1: Enantio- and syn-selective Henry Reaction of Aldehydes with Nitroalkanes using a Guanidine Catalyst [5]
| Entry | Nitroalkane | Aldehyde | Time (h) | Yield (%) | syn/anti | ee (%) [syn] |
| 1 | Nitroethane | Benzaldehyde | 48 | 75 | 93/7 | 94 |
| 2 | Nitroethane | 4-Methoxybenzaldehyde | 48 | 80 | 95/5 | 96 |
| 3 | Nitroethane | 4-Nitrobenzaldehyde | 24 | 91 | 92/8 | 95 |
| 4 | Nitropropane | Benzaldehyde | 72 | 65 | 94/6 | 93 |
| 5 | Nitropropane | 4-Chlorobenzaldehyde | 48 | 78 | 96/4 | 95 |
Reaction conditions: Aldehyde (0.5 mmol), nitroalkane (1.0 mmol), catalyst (10 mol%), KI (0.5 mmol), in toluene at -40 °C.
Experimental Protocols
Protocol 1: General Procedure for a Copper-Catalyzed Diastereoselective Henry Reaction
This protocol is a general guideline and may require optimization for this compound.
-
Catalyst Preparation (in situ): To a dry reaction vial under an inert atmosphere (e.g., argon or nitrogen), add the chiral ligand (e.g., a bis(oxazoline) or diamine ligand, 0.022 mmol, 11 mol%) and the copper salt (e.g., Cu(OAc)₂, 0.02 mmol, 10 mol%). Add the solvent (e.g., ethanol, 1.0 mL) and stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Reaction Setup: Cool the catalyst solution to the desired temperature (e.g., 0 °C). Add the aldehyde (0.2 mmol, 1.0 equiv) followed by this compound (0.3 mmol, 1.5 equiv).
-
Reaction Monitoring: Stir the reaction mixture at the set temperature and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Work-up: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 10 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification and Analysis: Purify the crude product by flash column chromatography on silica gel. Determine the diastereomeric ratio by ¹H NMR spectroscopy or HPLC analysis of the purified product.
Visualizations
Caption: Troubleshooting workflow for low diastereoselectivity.
Caption: Workflow for optimizing diastereoselectivity.
References
- 1. researchgate.net [researchgate.net]
- 2. Henry reaction - Wikipedia [en.wikipedia.org]
- 3. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. Henry Reaction [organic-chemistry.org]
Technical Support Center: Catalyst Removal in 5-Nitro-1-pentene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in chemical reactions involving 5-Nitro-1-pentene and the subsequent removal of catalysts.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the workup procedures for catalyst removal.
Issue 1: Difficulty Filtering Heterogeneous Catalysts like Palladium on Carbon (Pd/C) or Raney Nickel
Question: My filtration of Pd/C (or Raney Nickel) is extremely slow, and I suspect the catalyst is clogging the filter paper. How can I improve the filtration rate and ensure complete removal?
Answer:
Slow filtration of finely divided heterogeneous catalysts is a common issue. Here are several strategies to improve the process:
-
Use of a Filter Aid: The most effective solution is to use a filter aid like Celite® (diatomaceous earth). A pad of Celite provides a porous medium that prevents the fine catalyst particles from clogging the filter paper.
-
Filtration Protocol using Celite:
-
Place a piece of filter paper in a Büchner funnel.
-
Add a layer of Celite (typically 1-2 cm) over the filter paper and gently press it down.
-
Wet the Celite pad with the reaction solvent to create a seal.
-
Carefully pour the reaction mixture onto the Celite pad.
-
Wash the reaction flask and the catalyst bed with fresh solvent to ensure all the product is collected.[1]
-
-
For Raney Nickel: Due to its pyrophoric nature when dry, always keep the catalyst wet with solvent during filtration.[2][3] A gentle vacuum or slight positive pressure of an inert gas (like nitrogen) can be used to speed up the filtration while maintaining a layer of solvent over the catalyst bed.[4]
Issue 2: Raney Nickel Catalyst Appears Pyrophoric (Sparks or Smokes) During Filtration
Question: I observed sparking when my Raney Nickel catalyst was exposed to air during workup. How can I handle this safely?
Answer:
Raney Nickel is highly pyrophoric and can ignite spontaneously upon contact with air, especially when dry.[3] Safe handling is critical.
-
Keep the Catalyst Slurried: Never allow the Raney Nickel to dry out. Always keep it covered in solvent.[2]
-
Inert Atmosphere: For maximum safety, perform the filtration under an inert atmosphere (e.g., nitrogen or argon). This can be achieved by using a Schlenk filtration setup or by maintaining a positive pressure of inert gas over the funnel.[4]
-
Quenching: After filtration, the spent Raney Nickel should be carefully quenched before disposal. This can be done by slowly adding it to a large volume of water in a well-ventilated area.
Issue 3: Residual Ruthenium Catalyst (e.g., Grubbs Catalyst) Contaminates the Product After Olefin Metathesis
Question: My product from a ring-closing metathesis of a this compound derivative is still colored, indicating residual ruthenium catalyst even after chromatography. How can I effectively remove it?
Answer:
Ruthenium-based metathesis catalysts, like Grubbs catalysts, can be challenging to remove completely due to the formation of various soluble ruthenium byproducts.[5] Several methods can be employed to facilitate their removal:
-
Chemical Treatment Before Filtration:
-
Oxidative Workup: Treat the reaction mixture with an oxidizing agent. For example, washing with 15% aqueous hydrogen peroxide can convert ruthenium complexes into insoluble ruthenium dioxide, which can be filtered off.[6]
-
Use of Scavengers: Add a scavenger that binds to the ruthenium, making it more easily removable by silica gel filtration. Common scavengers include:
-
| Scavenger/Treatment | Equivalents (relative to catalyst) | Time | Removal Method |
| Triphenylphosphine oxide (TPPO) | 50 | 8-12 hours | Silica Gel Filtration[5] |
| Dimethyl sulfoxide (DMSO) | 50 | 8-12 hours | Silica Gel Filtration[5] |
| Carboxylate-functionalized isocyanide | - | 30 minutes | Silica Gel Filtration[8] |
| Lead Tetraacetate | 1.5 | Overnight | Silica Gel Filtration[9] |
| 15% Hydrogen Peroxide | - | - | Filtration (forms insoluble RuO₂)[6] |
Experimental Protocols
Protocol 1: Removal of Palladium on Carbon (Pd/C) via Celite Filtration
-
Prepare the Filtration Apparatus: Place a filter paper in a Büchner funnel that fits securely on a clean filter flask.
-
Prepare the Celite Pad: Add approximately 1-2 cm of Celite to the funnel. Pour a small amount of the reaction solvent over the Celite to wet the pad and form a seal with the filter paper. Apply gentle vacuum to pull the solvent through, leaving a compacted, wet pad of Celite.
-
Filter the Reaction Mixture: Release the vacuum. Carefully decant the reaction mixture onto the center of the Celite pad.
-
Rinse and Wash: Rinse the reaction flask with fresh solvent and pour the rinsing over the Celite pad to ensure all of the product is transferred.
-
Complete the Filtration: Reapply the vacuum to draw all the liquid through the filter. Wash the Celite pad with additional fresh solvent until all the product has been eluted. The spent, and potentially pyrophoric, Pd/C should not be allowed to dry on the filter.[1]
-
Catalyst Quenching: Carefully transfer the Celite pad with the Pd/C into a beaker of water to quench the catalyst before disposal.
Protocol 2: Removal of Grubbs Catalyst using Triphenylphosphine Oxide (TPPO)
-
Reaction Quenching: After the metathesis reaction is complete, add triphenylphosphine oxide (50 equivalents with respect to the catalyst) to the reaction mixture.
-
Stirring: Stir the mixture at room temperature for a minimum of 8 hours (optimally 12 hours).[5]
-
Concentration: Remove the solvent under reduced pressure.
-
Purification: The resulting crude product can then be purified by silica gel column chromatography to separate the product from the ruthenium-TPPO complex and excess TPPO.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of catalysts used in reactions with this compound?
A1: Given the two functional groups in this compound (a nitro group and an alkene), the most common catalysts would be for:
-
Hydrogenation: Palladium on carbon (Pd/C) or Raney Nickel are frequently used for the reduction of both nitro groups and alkenes.[10]
-
Olefin Metathesis: Ruthenium-based catalysts, such as Grubbs first, second, and third generation catalysts, or Hoveyda-Grubbs catalysts, are used for reactions involving the alkene moiety, like ring-closing or cross-metathesis.[11]
Q2: Can I reuse the catalyst after my reaction?
A2:
-
Heterogeneous Catalysts (e.g., Pd/C, Raney Nickel): In principle, these can be recovered and reused. However, their activity may decrease after each use. For Raney Nickel, recovery for reuse can be challenging due to its pyrophoric nature when handled improperly.[3]
-
Homogeneous Catalysts (e.g., Grubbs Catalyst): These are generally not reused in a straightforward manner as they remain dissolved in the reaction mixture. Specialized supported versions of these catalysts are being developed to facilitate recovery and reuse.
Q3: My NMR spectrum shows impurities even after catalyst removal. What could be the cause?
A3: Impurities after workup can arise from several sources:
-
Incomplete Reaction: The impurities might be unreacted starting material or reaction intermediates.
-
Side Products: The reaction conditions may have led to the formation of side products.
-
Contamination from Workup Reagents: If you used a scavenger like TPPO, residual scavenger might be present if the final purification was not thorough.
-
Solvent Impurities: Ensure the solvents used for workup and chromatography are of high purity.
Q4: Are there any "greener" alternatives for catalyst removal?
A4: Yes, the field of green chemistry is actively developing more environmentally friendly methods. Some examples include:
-
Immobilized Catalysts: Using catalysts that are bound to a solid support allows for simple filtration and reuse, minimizing waste.
-
Water-Soluble Catalysts: Designing catalysts that are soluble in water but not in the organic product phase allows for easy separation by extraction.[7]
-
Solvent-Resistant Nanofiltration: This technique can be used to separate the larger catalyst molecules from the smaller product molecules.
Visual Workflows
Caption: General experimental workflow for a reaction with this compound and subsequent catalyst removal.
Caption: Decision tree for selecting a catalyst removal procedure.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. Raney Ni Eletromagnetic Filtration-Feature-Tec- Filtration, Separation, Purification [feature-tec.com]
- 4. youtube.com [youtube.com]
- 5. A Convenient Method for the Efficient Removal of Ruthenium Byproducts Generated during Olefin Metathesis Reactions [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. A Rapid and Simple Cleanup Procedure for Metathesis Reactions [organic-chemistry.org]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 11. Olefin metathesis - Wikipedia [en.wikipedia.org]
dealing with the retro-Henry reaction in 5-Nitro-1-pentene synthesis
Welcome to the technical support center for the synthesis of 5-Nitro-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to this synthesis, with a particular focus on managing the undesired retro-Henry reaction.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound via the Henry (nitroaldol) reaction of acrolein and nitromethane, followed by dehydration.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or no yield of the desired this compound. | 1. Predominance of the retro-Henry reaction: The initial β-nitro alcohol adduct is reverting to the starting materials (acrolein and nitromethane).[1][2] | - Optimize Base: Use a milder, non-nucleophilic base (e.g., triethylamine, DBU) in catalytic amounts to minimize the equilibrium shift towards the reactants.[3][4] Stronger bases like alkali metal hydroxides can favor the retro-Henry reaction.[2] - Control Temperature: Maintain a low reaction temperature (e.g., 0-10 °C) during the initial Henry reaction to favor the forward reaction and stabilize the nitroalkanol intermediate.[1][5] - "One-Pot" Dehydration: After the initial addition, proceed directly to the dehydration step to trap the desired product and prevent the retro-Henry reaction. |
| 2. Polymerization of acrolein: Acrolein is prone to polymerization, especially in the presence of strong bases or at elevated temperatures.[6] | - Slow Addition: Add acrolein slowly to the reaction mixture containing nitromethane and the base to maintain a low concentration of the aldehyde. - Use of Stabilizer: Consider adding a small amount of a polymerization inhibitor like hydroquinone to the acrolein before use. | |
| 3. Incomplete dehydration of the intermediate nitro alcohol. | - Choice of Dehydrating Agent: Use an effective dehydrating agent such as methanesulfonyl chloride (MsCl) in the presence of a base (e.g., triethylamine) or phthalic anhydride. - Azeotropic Removal of Water: For certain setups, a Dean-Stark apparatus can be used to remove water and drive the dehydration to completion. | |
| Significant formation of byproducts other than the retro-Henry products. | 1. Michael addition: Nitromethane can undergo a Michael addition to the newly formed this compound. | - Stoichiometry Control: Use a slight excess of nitromethane, but avoid a large excess which can promote Michael addition. - Reaction Time: Monitor the reaction progress (e.g., by TLC or GC) and stop it once the desired product is formed to minimize subsequent side reactions. |
| 2. Cannizzaro reaction of acrolein: This can occur in the presence of a strong base.[7] | - Avoid Strong Bases: Use organic bases instead of alkali hydroxides. | |
| Difficulty in isolating and purifying this compound. | 1. Co-distillation with solvent or starting materials. | - Careful Fractionation: Use a fractional distillation setup with a good column to separate the product from components with close boiling points. The boiling point of this compound is approximately 82 °C at 32 mmHg. - Aqueous Work-up: Perform an aqueous work-up to remove water-soluble impurities and the base before distillation. |
| 2. Product instability. | - Mild Purification Conditions: Avoid excessive heat during purification. Vacuum distillation is recommended. - Storage: Store the purified product in a refrigerator, protected from light and air. |
Frequently Asked Questions (FAQs)
Q1: What is the retro-Henry reaction and why is it a problem in the synthesis of this compound?
The Henry reaction, which forms the initial C-C bond between acrolein and nitromethane to give a β-nitro alcohol, is reversible. The reverse reaction is known as the retro-Henry reaction.[1][2] This is a significant issue because the intermediate β-nitro alcohol can decompose back to the starting materials, leading to a lower yield of the desired this compound.
Q2: How can I minimize the retro-Henry reaction?
Minimizing the retro-Henry reaction involves careful control of the reaction conditions:
-
Base Selection: Use a catalytic amount of a mild organic base.
-
Temperature Control: Keep the temperature low during the addition reaction.
-
In-situ Dehydration: Convert the intermediate β-nitro alcohol to the more stable this compound without isolating the intermediate.
Q3: What is the role of the base in the Henry reaction?
The base deprotonates the α-carbon of nitromethane to form a nitronate anion. This anion then acts as a nucleophile, attacking the carbonyl carbon of acrolein to form the β-nitro alkoxide.[2] The choice and amount of base are critical to both promote the forward reaction and suppress side reactions.
Q4: What are the typical yields for the synthesis of this compound?
Yields can vary significantly depending on the specific protocol and the effectiveness of controlling the retro-Henry reaction and other side reactions. While specific yields for this compound are not widely reported in the literature under various conditions, analogous Henry reactions followed by dehydration can have yields ranging from moderate to good (40-80%), provided the reaction conditions are optimized.
Q5: What are the key safety precautions when working with acrolein and nitromethane?
-
Acrolein: It is a highly toxic, flammable, and volatile liquid with a pungent odor. It is a severe irritant to the eyes, skin, and respiratory system.[6] Always handle acrolein in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Nitromethane: It is a flammable liquid and can be explosive under certain conditions.[8] Handle with care and avoid exposure to heat, sparks, and open flames.
Experimental Protocols
Step 1: Henry (Nitroaldol) Reaction
-
To a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add nitromethane (1.2 equivalents) and a suitable solvent (e.g., ethanol).
-
Cool the flask to 0 °C in an ice bath.
-
Slowly add a catalytic amount of a base (e.g., triethylamine, 0.1 equivalents).
-
Add acrolein (1.0 equivalent) dropwise from the dropping funnel over a period of 1-2 hours, ensuring the temperature remains below 10 °C.
-
After the addition is complete, let the reaction stir at 0-5 °C for an additional 2-4 hours. Monitor the reaction progress by TLC.
Step 2: Dehydration to this compound
-
To the reaction mixture from Step 1, add a dehydrating agent (e.g., methanesulfonyl chloride, 1.1 equivalents) dropwise at 0 °C.
-
Slowly add an excess of a tertiary amine base (e.g., triethylamine, 2.5 equivalents) to neutralize the generated acid.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quench the reaction by adding water.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by vacuum distillation.
Data Presentation
Table 1: Influence of Base on Henry Reaction Outcome (General Observations)
| Base | Base Strength | Typical Observation | Impact on Retro-Henry |
| NaOH, KOH | Strong | Can lead to side reactions like Cannizzaro and polymerization. | May promote retro-Henry. |
| Triethylamine | Moderate | Generally good for promoting the Henry reaction. | Less prone to promoting retro-Henry compared to strong bases.[3] |
| DBU, DBN | Strong, Non-nucleophilic | Often used as effective catalysts. | Can be effective in suppressing the retro-Henry reaction. |
| TBAF | Basic | Used in some modifications of the Henry reaction. | Effect on retro-Henry is substrate-dependent. |
Table 2: Physical and Spectroscopic Data of this compound
| Property | Value |
| CAS Number | 23542-51-0 |
| Molecular Formula | C₅H₉NO₂ |
| Molecular Weight | 115.13 g/mol |
| Boiling Point | 82 °C at 32 mmHg |
| ¹H NMR (CDCl₃, ppm) | δ ~5.8 (m, 1H, -CH=), ~5.0 (m, 2H, =CH₂), ~4.4 (t, 2H, -CH₂NO₂), ~2.4 (q, 2H, -CH₂-), ~2.1 (p, 2H, -CH₂-) |
| ¹³C NMR (CDCl₃, ppm) | δ ~136 (-CH=), ~116 (=CH₂), ~75 (-CH₂NO₂), ~30 (-CH₂-), ~26 (-CH₂-) |
| IR (neat, cm⁻¹) | ~3080 (C-H, alkene), ~2940 (C-H, alkane), ~1645 (C=C), ~1550 (NO₂, asym), ~1380 (NO₂, sym) |
Note: NMR and IR data are predicted based on the structure and typical chemical shifts. Actual experimental data should be acquired for confirmation.
Visualizations
Caption: The reaction pathway of the Henry reaction and the competing retro-Henry reaction.
Caption: A troubleshooting workflow for low yields in this compound synthesis.
References
- 1. Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex Based on (S)-2-Aminomethylpyrrolidine and 3,5-Di-tert-butylsalicylaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Acrolein | CH2CHCHO | CID 7847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Henry reaction - Wikipedia [en.wikipedia.org]
- 8. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
catalyst poisoning issues in the hydrogenation of 5-Nitro-1-pentene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the catalytic hydrogenation of 5-Nitro-1-pentene.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for the hydrogenation of this compound, and what are their typical selectivities?
A1: Palladium on carbon (Pd/C) is a frequently used catalyst for the hydrogenation of nitro groups.[1] However, in the case of this compound, achieving high selectivity for the nitro group reduction over the alkene hydrogenation can be challenging with standard Pd/C. Other catalysts that may offer improved selectivity include sulfided platinum catalysts or specially modified palladium catalysts.[2] The choice of catalyst, support, and reaction conditions is critical in directing the chemoselectivity of the reaction.
Q2: My reaction shows low or no conversion. What are the potential causes?
A2: Low or no conversion in the hydrogenation of this compound can stem from several factors:
-
Catalyst Inactivity: The catalyst may be deactivated due to improper storage, handling, or previous use. Ensure the catalyst is fresh or has been properly activated.
-
Insufficient Hydrogen: Check the hydrogen supply and pressure. For lab-scale reactions, ensure the hydrogen balloon is adequately filled and that there are no leaks in the system.
-
Catalyst Poisoning: The presence of impurities in the reactant, solvent, or hydrogen gas can poison the catalyst. Common poisons include sulfur and nitrogen-containing compounds.
-
Mass Transfer Limitations: Inadequate stirring can lead to poor mixing of the substrate, hydrogen, and catalyst, thereby limiting the reaction rate.
Q3: I am observing the hydrogenation of the pentene double bond in addition to the nitro group. How can I improve the selectivity towards the amino group?
A3: Achieving chemoselective hydrogenation of the nitro group in the presence of an alkene is a common challenge.[3][4] Here are some strategies to improve selectivity:
-
Catalyst Choice: Consider using a catalyst known for selective nitro group reduction, such as a sulfided platinum catalyst or a modified palladium catalyst.[2]
-
Reaction Conditions: Lowering the reaction temperature and pressure can sometimes favor the reduction of the nitro group over the alkene.
-
Additives: The addition of certain promoters or inhibitors in small quantities can sometimes selectively poison the sites responsible for alkene hydrogenation.
Q4: The reaction starts well but then slows down or stops completely. What could be the reason?
A4: This phenomenon, known as catalyst deactivation, is often due to poisoning by a substance present in the reaction mixture.[5] Potential causes include:
-
Product Inhibition/Poisoning: The product, 5-Amino-1-pentene, contains an amine group which can act as a catalyst poison by strongly adsorbing to the active sites.[6]
-
Impurities in the Starting Material: Trace impurities in the this compound starting material can gradually poison the catalyst over the course of the reaction.
-
Formation of Byproducts: Side reactions could be generating species that poison the catalyst.
Q5: How can I test for the presence of catalyst poisons in my reaction system?
A5: Identifying the specific poison can be challenging. A systematic approach is often required:
-
Purify Reactants and Solvents: Ensure the this compound, solvent, and hydrogen are of high purity.
-
Control Experiments: Introduce small, known amounts of suspected poisons (e.g., a thiol for sulfur poisoning, or an amine for nitrogen poisoning) to a clean reaction to see if it reproduces the deactivation.
-
Analytical Techniques: If available, surface analysis of the spent catalyst (e.g., XPS, AES) can sometimes identify the elements responsible for poisoning.
Q6: Are there any methods to regenerate a poisoned catalyst?
A6: Regeneration of a poisoned catalyst depends on the nature of the poison.
-
Reversible Poisoning: For some weakly adsorbed poisons, washing the catalyst with a suitable solvent may restore some activity.
-
Irreversible Poisoning: For strongly chemisorbed poisons like sulfur, regeneration can be more complex and may involve high-temperature oxidation followed by reduction. However, this can also lead to changes in the catalyst structure and performance. For many lab-scale applications, using a fresh catalyst is often more practical.
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Inactivity | - Use a fresh batch of catalyst. - Ensure proper catalyst handling and storage under an inert atmosphere. |
| Insufficient Hydrogen | - Check for leaks in the hydrogenation setup. - Ensure the hydrogen source is not depleted. - For balloon hydrogenation, use a new, properly inflated balloon. | |
| Catalyst Poisoning | - Purify the this compound starting material (e.g., by distillation or chromatography). - Use high-purity, degassed solvents. - Use high-purity hydrogen gas. | |
| Poor Selectivity (Alkene Hydrogenation) | Inappropriate Catalyst | - Switch to a catalyst known for chemoselective nitro group reduction (e.g., sulfided Pt/C). |
| Harsh Reaction Conditions | - Lower the hydrogen pressure. - Decrease the reaction temperature. - Monitor the reaction closely and stop it once the nitro group is reduced. | |
| Reaction Stops Prematurely | Product Inhibition | - Consider using a higher catalyst loading. - Investigate reaction conditions that may minimize product adsorption. |
| Impurities in Reactants | - Analyze the starting material for potential catalyst poisons (e.g., sulfur compounds). |
Impact of Common Poisons on Catalyst Performance
| Poison Class | Examples | Effect on Catalyst Activity | Effect on Selectivity | Notes |
| Sulfur Compounds | H₂S, thiols, thiophenes, CS₂ | Severe deactivation, often irreversible.[5][7] | Can sometimes be used in controlled amounts to increase selectivity by poisoning more active sites.[2] | Even trace amounts can have a significant negative impact. |
| Nitrogen Compounds | Product amine, other amines, ammonia, pyridines | Deactivation by strong adsorption on active sites.[6] | Can affect selectivity by altering the electronic properties of the catalyst surface. | The product of the desired reaction can act as a poison, leading to autoinhibition. |
| Carbon Monoxide (CO) | Impurity in hydrogen gas | Strong poison for many noble metal catalysts. | Can impact selectivity. | Ensure high-purity hydrogen is used. |
| Halogenated Compounds | Chlorinated solvents | Can poison the catalyst and may also lead to the formation of corrosive acids. | Can alter the selectivity of the reaction. | Avoid using halogenated solvents unless specifically required by the protocol. |
| Heavy Metals | Mercury, lead, arsenic | Can form alloys with the catalyst metal, leading to permanent deactivation.[5] | --- | Can be present as impurities in reagents. |
Experimental Protocols
General Protocol for the Hydrogenation of this compound
This is a general guideline and may require optimization for specific experimental setups and desired outcomes.
-
Reaction Setup:
-
To a two- or three-necked round-bottom flask equipped with a magnetic stir bar, add the this compound (1 equivalent).
-
Dissolve the starting material in a suitable solvent (e.g., ethanol, methanol, ethyl acetate). Ensure the solvent is degassed.
-
Carefully add the catalyst (e.g., 5 mol% Pd/C) under a stream of inert gas (e.g., argon or nitrogen).
-
-
Hydrogenation:
-
Seal the flask and purge the system with the inert gas.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere is replaced with hydrogen.
-
For balloon hydrogenation, attach a hydrogen-filled balloon to one neck of the flask. For a Parr shaker or other hydrogenation apparatus, follow the manufacturer's instructions for pressurizing the system.
-
Begin vigorous stirring to ensure good mixing of the three phases (solid catalyst, liquid solution, gaseous hydrogen).
-
-
Reaction Monitoring:
-
Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
The disappearance of the starting material and the appearance of the product can be tracked.
-
-
Work-up:
-
Once the reaction is complete, carefully purge the system with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: Palladium on carbon can be pyrophoric and should be handled with care, preferably while wet with the solvent.
-
Wash the filter cake with additional solvent.
-
The filtrate can then be concentrated under reduced pressure to obtain the crude product, which can be purified by appropriate methods (e.g., distillation or column chromatography).
-
Visual Troubleshooting and Workflow Diagrams
Caption: A workflow for troubleshooting common issues in the hydrogenation of this compound.
References
- 1. theses.gla.ac.uk [theses.gla.ac.uk]
- 2. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.ursinus.edu [digitalcommons.ursinus.edu]
- 5. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Scale-Up Considerations for Reactions Involving 5-Nitro-1-pentene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Nitro-1-pentene. It addresses common issues encountered during laboratory experiments and provides guidance for scaling up these reactions.
Frequently Asked Questions (FAQs)
Q1: What are the key safety concerns when working with this compound, especially during scale-up?
A1: this compound is a nitroalkene, a class of compounds with inherent thermal hazards. Key safety concerns include:
-
Thermal Instability: Nitro compounds can be thermally sensitive and may decompose exothermically, posing a risk of runaway reactions, especially at larger scales where heat dissipation is less efficient.[1][2] It is crucial to have robust temperature control and a thorough understanding of the compound's thermal decomposition profile.
-
Exothermic Reactions: Many reactions involving nitroalkenes, such as Michael additions and Nef reactions, are exothermic.[3] During scale-up, the surface-area-to-volume ratio decreases, making heat removal more challenging and increasing the risk of thermal runaway.[3][4]
-
Potential for Explosion: Improper handling or unforeseen contamination can lower the decomposition temperature of nitro compounds, potentially leading to violent or explosive decomposition.[1] Mixtures with strong acids or bases, as well as certain impurities, can significantly decrease thermal stability.[1]
-
Flammability: As an organic compound, this compound is flammable and its vapors can form explosive mixtures with air.
Q2: What are the most common reactions involving this compound?
A2: this compound is a versatile building block in organic synthesis. The presence of both a nitro group and a terminal alkene allows for a variety of transformations, including:
-
Michael Addition (Conjugate Addition): The electron-withdrawing nitro group activates the double bond for conjugate addition of nucleophiles. This is a common method for forming new carbon-carbon or carbon-heteroatom bonds.
-
Nef Reaction: The nitro group can be converted into a carbonyl group (an aldehyde in this case, as it's a primary nitroalkane) through a Nef reaction.[1][4][5][6][7][8][9] This is a valuable transformation for accessing different functionalities.
-
Diels-Alder Reaction: The double bond can act as a dienophile in [4+2] cycloaddition reactions to form six-membered rings.[8][10][11]
-
Henry Reaction (Nitroaldol Reaction): While this compound itself is the product of a Henry-type reaction, its derivatives can potentially undergo further reactions at the alpha-carbon to the nitro group if it becomes deprotonated.[12][11][13][14]
-
Cycloadditions: The nitroalkene can participate in various cycloaddition reactions to synthesize heterocyclic compounds.[15]
Q3: What are the primary challenges when scaling up reactions with this compound?
A3: Scaling up reactions with this compound presents several challenges:
-
Heat Transfer and Temperature Control: As mentioned, managing the heat generated from exothermic reactions is critical.[3][4] Inadequate cooling can lead to temperature gradients, side reactions, and potentially a runaway reaction.
-
Mixing Efficiency: Ensuring homogeneous mixing becomes more difficult in larger reactors. Poor mixing can lead to localized "hot spots" and uneven reaction progress, affecting yield and purity.
-
Reagent Addition Rate: The rate of addition of reagents must be carefully controlled on a larger scale to manage the reaction exotherm. A slow, controlled addition is often necessary.
-
Purification: Isolating and purifying the product from a large-scale reaction can be challenging. Methods that are straightforward in the lab, like column chromatography, may not be practical or economical at an industrial scale.[16] Crystallization and distillation are often preferred, but the thermal sensitivity of the nitro-containing products must be considered.
-
Safety of Intermediates: Some reactions may generate unstable intermediates. For example, the Nef reaction proceeds through a nitronate salt, which is then treated with strong acid.[5][6] The stability of such intermediates at scale needs to be carefully evaluated.
Troubleshooting Guides
Problem 1: Low Yield in Michael Addition Reactions
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst | Screen different catalysts and catalyst loadings to find the optimal conditions. For enantioselective reactions, the choice of a chiral catalyst is critical. |
| Poor Nucleophile Activation | Ensure the base used is appropriate for deprotonating the nucleophile without causing side reactions with the this compound. |
| Reversibility of the Reaction | Michael additions can be reversible. Consider running the reaction at a lower temperature to favor the product. Remove any byproducts that might shift the equilibrium. |
| Side Reactions | The terminal alkene can undergo polymerization. Use radical inhibitors if necessary. The nitro group can also participate in side reactions. Analyze the crude reaction mixture to identify byproducts. |
Problem 2: Incomplete Nef Reaction or Formation of Byproducts
| Possible Cause | Troubleshooting Step |
| Incomplete Formation of Nitronate Salt | Ensure a sufficiently strong base is used to fully deprotonate the nitroalkane. The reaction time for salt formation may also need to be optimized. |
| Incorrect Acidification Conditions | The Nef reaction is sensitive to pH.[1] The nitronate salt must be added to a cold, strong acid solution.[5][6] Adding the acid to the nitronate can lead to the formation of oximes and other byproducts. |
| Decomposition of the Product | The resulting aldehyde may be unstable under the strong acidic conditions. Work up the reaction promptly and consider in-situ derivatization if the aldehyde is particularly sensitive. |
Problem 3: Polymerization of this compound
| Possible Cause | Troubleshooting Step |
| Thermal Initiation | Avoid high reaction temperatures. Nitroalkenes can polymerize upon heating. |
| Radical Initiation | Impurities or exposure to light can initiate radical polymerization. Store this compound in a cool, dark place and consider adding a radical inhibitor (e.g., hydroquinone) to the reaction mixture if polymerization is a persistent issue. |
| Basic Conditions | Strong bases can promote anionic polymerization of the alkene. Use the mildest base necessary for the desired reaction. |
Quantitative Data
The following tables summarize representative quantitative data for reactions involving nitroalkenes, which can serve as a starting point for optimizing reactions with this compound.
Table 1: Asymmetric Michael Addition of Thiols to Nitroalkenes
| Entry | Nitroalkene | Thiol | Catalyst (mol%) | Solvent | Time (h) | Yield (%) | ee (%) |
| 1 | trans-β-Nitrostyrene | 4-methoxythiophenol | Chiral Thiourea (1) | Toluene | 12 | 95 | 98 |
| 2 | trans-β-Nitrostyrene | Thiophenol | Chiral Thiourea (1) | CH2Cl2 | 24 | 92 | 96 |
| 3 | (E)-1-Nitro-1-hexene | 4-chlorothiophenol | Chiral Squaramide (2) | Toluene | 18 | 90 | 95 |
Data is representative and sourced from typical organocatalyzed Michael addition literature. Actual results with this compound may vary.
Table 2: Conditions for the Nef Reaction
| Entry | Substrate | Reagents | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 1-Nitropropane | 1. NaOH; 2. H2SO4 | 0 to rt | 4 | 75 |
| 2 | 2-Nitropropane | 1. NaOEt; 2. HCl | 0 to rt | 3 | 80 |
| 3 | Phenylnitromethane | 1. KOH; 2. H2SO4 | -5 to rt | 5 | 85 |
Data is representative of standard Nef reaction conditions.[5][6]
Experimental Protocols
General Procedure for Organocatalyzed Michael Addition of a Thiol to this compound
-
To a stirred solution of this compound (1.0 mmol) and the chiral catalyst (0.05-0.1 mmol) in an appropriate solvent (e.g., toluene, 5 mL) at the desired temperature (e.g., room temperature or 0 °C), add the thiol (1.2 mmol).
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired γ-nitro sulfide.
-
Determine the enantiomeric excess by chiral high-performance liquid chromatography (HPLC).
General Procedure for the Nef Reaction of a this compound Derivative
Note: This is a general procedure for a nitroalkane. The terminal alkene of this compound might be sensitive to the strong acid conditions.
-
Dissolve the nitro compound (1.0 mmol) in a suitable solvent (e.g., methanol or ethanol, 10 mL).
-
Add a solution of a strong base (e.g., sodium methoxide, 1.1 mmol) and stir at room temperature until the nitronate salt formation is complete (typically 1-2 hours).
-
In a separate flask, cool a solution of a strong acid (e.g., 3M sulfuric acid, 10 mL) to 0 °C in an ice bath.
-
Slowly add the solution of the nitronate salt to the cold acid solution with vigorous stirring.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the solution under reduced pressure to obtain the crude aldehyde, which can be further purified by distillation or chromatography.
Visualizations
Caption: Logical workflow for scaling up reactions involving this compound.
Caption: Troubleshooting guide for low yield in Michael addition reactions.
Caption: A potential multi-step synthesis pathway starting from this compound.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. icheme.org [icheme.org]
- 3. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Nef Reaction [organic-chemistry.org]
- 6. Nef reaction - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. Diels-Alder 反應 [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. Diels–Alder reaction | Research Starters | EBSCO Research [ebsco.com]
- 11. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts [mdpi.com]
- 12. Diels-Alder Reaction [organic-chemistry.org]
- 13. Enantioselective synthesis of 1,2-disubstituted thiocyclobutanes via Michael addition - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 14. Highly enantioselective conjugate addition of malonate and beta-ketoester to nitroalkenes: asymmetric C-C bond formation with new bifunctional organic catalysts based on cinchona alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Nitroalkenes in the synthesis of carbocyclic compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Innovations in Chiral Purification: Exploring Techniques and Future Potential - Rotachrom Technologies [rotachrom.com]
minimizing byproduct formation in the synthesis of 5-Nitro-1-pentene
Welcome to the technical support center for the synthesis of 5-Nitro-1-pentene. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic procedures. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during the synthesis, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing this compound?
A common and effective method for the synthesis of this compound is the nucleophilic substitution reaction of a 5-halo-1-pentene (typically 5-bromo-1-pentene) with a nitrite salt. This reaction, a variation of the Victor-Meyer or Kornblum reaction, is a well-established method for the preparation of primary nitroalkanes.[1][2][3][4]
Q2: What are the primary byproducts I should expect in this synthesis?
The main byproduct in the synthesis of this compound from an alkyl halide and a nitrite salt is 5-pentenyl nitrite.[1][5] This arises from the ambident nature of the nitrite ion (NO₂⁻), which can act as a nucleophile through either the nitrogen or an oxygen atom. Attack through the nitrogen atom leads to the desired nitroalkane, while attack through an oxygen atom results in the formation of the alkyl nitrite. Other potential byproducts can include 1,4-pentadiene resulting from elimination reactions, and 4-penten-1-ol from hydrolysis if water is present in the reaction mixture.
Q3: How can I purify the final this compound product?
Purification of this compound from the reaction mixture can typically be achieved through fractional distillation or column chromatography.[1] Given the potential for the product to be heat-sensitive, distillation under reduced pressure is recommended to avoid decomposition.
Troubleshooting Guide
Below are common issues encountered during the synthesis of this compound, along with their probable causes and recommended solutions.
| Issue | Probable Cause(s) | Recommended Solution(s) |
| Low yield of this compound | - Suboptimal reaction temperature.- Incomplete reaction.- Inefficient purification. | - Optimize the reaction temperature. The reaction is typically performed at room temperature.[1]- Increase the reaction time or consider using a more reactive alkyl halide (e.g., 5-iodo-1-pentene).- Ensure efficient extraction and careful distillation or chromatography to minimize product loss. |
| High percentage of 5-pentenyl nitrite byproduct | - Use of sodium or potassium nitrite.- Reaction solvent choice. | - Consider using silver nitrite (AgNO₂) instead of sodium nitrite (NaNO₂) or potassium nitrite (KNO₂). Silver nitrite is known to favor the formation of nitroalkanes over alkyl nitrites.[1][3][6][7]- Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can favor the formation of the nitroalkane.[1][4] |
| Presence of 1,4-pentadiene in the product mixture | - The reaction conditions favor elimination (E2) over substitution (SN2). This is more likely with secondary and tertiary alkyl halides, but can occur with primary halides under strongly basic conditions or at elevated temperatures.[4][8] | - Maintain a moderate reaction temperature.- Avoid using strongly basic conditions. |
| Formation of 4-penten-1-ol | - Presence of water in the reaction mixture, leading to hydrolysis of the alkyl halide or the product. | - Use anhydrous solvents and reagents.- Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture. |
Experimental Protocols
Synthesis of this compound from 5-Bromo-1-pentene
This protocol is a general guideline and may require optimization based on laboratory conditions and desired scale.
Materials:
-
5-Bromo-1-pentene
-
Silver nitrite (AgNO₂)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous diethyl ether
-
Saturated sodium bicarbonate solution
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere, dissolve 5-bromo-1-pentene in anhydrous DMF.
-
Add silver nitrite to the solution. The molar ratio of silver nitrite to 5-bromo-1-pentene should be optimized, but a starting point of 1.5 to 2 equivalents of AgNO₂ is recommended.[6]
-
Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, pour the reaction mixture into ice-cold water and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure or by column chromatography on silica gel.
Visualizing Reaction Pathways
DOT Script for the Synthesis of this compound and Byproduct Formation
Caption: Reaction pathways in the synthesis of this compound.
DOT Script for Troubleshooting Logic
Caption: Troubleshooting guide for this compound synthesis.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. How will you prepare the following from alkyl halide: Nitroalkane? [vedantu.com]
- 3. quora.com [quora.com]
- 4. Nitro Compound - Study Material for IIT JEE | askIITians [askiitians.com]
- 5. researchgate.net [researchgate.net]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. [PDF] The first conversion of primary alkyl halides to nitroalkanes under aqueous medium. | Semantic Scholar [semanticscholar.org]
- 8. Preparation of Nitroalkanes from Alkyl Halides: Complete Guide [vedantu.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 5-Nitro-1-pentene and Other Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 5-nitro-1-pentene with other nitroalkenes, supported by experimental data. The information is intended to assist researchers in understanding the chemical behavior of these compounds, which are valuable intermediates in organic synthesis and drug development. While direct kinetic data for this compound is limited in the available literature, this guide establishes a framework for comparison by examining the reactivity of structurally related conjugated and non-conjugated nitroalkenes.
Executive Summary
Nitroalkenes are potent Michael acceptors, readily reacting with a variety of nucleophiles. Their reactivity is significantly influenced by the substitution pattern around the carbon-carbon double bond. Conjugated nitroalkenes, such as β-nitrostyrenes, are generally more reactive than their non-conjugated counterparts due to the electron-withdrawing effect of the nitro group being transmitted through the π-system. This guide presents quantitative kinetic data for the Michael addition of nucleophiles to both aromatic and aliphatic nitroalkenes, providing a basis for understanding the expected reactivity of this compound.
Data Presentation: Comparative Reactivity of Nitroalkenes
The following tables summarize the second-order rate constants (k₂) for the Michael addition of various nucleophiles to different nitroalkenes. This data allows for a quantitative comparison of their electrophilicity.
Table 1: Reactivity of Substituted β-Nitrostyrenes with Malononitrile Anion in DMSO at 20 °C
| Nitroalkene | Substituent (X) | k₂ (M⁻¹s⁻¹) |
| β-Nitrostyrene | H | 1.1 x 10³ |
| 4-Methoxy-β-nitrostyrene | 4-MeO | 2.2 x 10² |
| 4-Methyl-β-nitrostyrene | 4-Me | 5.1 x 10² |
| 4-Chloro-β-nitrostyrene | 4-Cl | 3.4 x 10³ |
| 4-Cyano-β-nitrostyrene | 4-CN | 2.1 x 10⁴ |
| 4-Nitro-β-nitrostyrene | 4-NO₂ | 6.5 x 10⁴ |
Data sourced from the dissertation "Quantification of the Electrophilic Reactivities of Nitroalkenes" by Ivo Zenz, Ludwig-Maximilians-Universität München, 2012.
Table 2: Reactivity of Non-Conjugated Nitroalkenes with Glutathione at pH 7.4 and 37 °C
| Nitroalkene | Structure | k₂ (M⁻¹s⁻¹) |
| Nitro-oleic acid | CH₃(CH₂)₇CH=CH(NO₂)(CH₂)₇COOH | 183 |
| Nitro-linoleic acid | CH₃(CH₂)₄CH=CHCH₂CH=CH(NO₂)(CH₂)₇COOH | 355 |
Data sourced from Baker, L. M., et al. (2007). Nitro-fatty acid reaction with glutathione and cysteine. Kinetic analysis of thiol alkylation by a Michael addition reaction. Journal of Biological Chemistry, 282(42), 31085-31093.
Discussion of Reactivity Comparison
The data clearly illustrates that conjugated nitroalkenes are significantly more reactive as Michael acceptors than the non-conjugated examples. For instance, even the least reactive substituted β-nitrostyrene in Table 1 (4-methoxy-β-nitrostyrene) is roughly two orders of magnitude more reactive than nitro-oleic acid. This enhanced reactivity is attributed to the delocalization of the negative charge in the transition state of the Michael addition across the conjugated π-system, which includes the nitro group.
This compound is a non-conjugated nitroalkene. Therefore, its reactivity in Michael additions is expected to be significantly lower than that of conjugated systems like β-nitrostyrene and more comparable to that of other non-conjugated nitroalkenes like nitro-oleic acid. The absence of conjugation means the electron-withdrawing effect of the nitro group is transmitted only through an inductive effect, which is weaker and diminishes with distance.
However, this compound possesses a unique structural feature that can lead to alternative reaction pathways, namely intramolecular reactions. The proximity of the terminal alkene to the nitro group allows for the possibility of intramolecular cyclization under certain conditions, a reaction pathway not available to the other nitroalkenes discussed.
Experimental Protocols
Kinetic Measurements for Michael Addition to β-Nitrostyrenes
Methodology: The kinetic measurements for the reaction of substituted β-nitrostyrenes with the malononitrile anion were performed using a stopped-flow spectrophotometer.
-
Reagents: Substituted β-nitrostyrenes, malononitrile, sodium hydride (as a base to generate the anion), and dimethyl sulfoxide (DMSO) as the solvent.
-
Procedure:
-
A solution of the malononitrile anion was prepared by reacting malononitrile with a slight excess of sodium hydride in DMSO.
-
Solutions of the substituted β-nitrostyrenes were prepared in DMSO.
-
The reaction was initiated by rapidly mixing the solution of the malononitrile anion with the solution of the β-nitrostyrene in the stopped-flow apparatus.
-
The progress of the reaction was monitored by following the disappearance of the β-nitrostyrene chromophore at a specific wavelength using UV-Vis spectroscopy.
-
Pseudo-first-order rate constants (k_obs) were determined by fitting the absorbance versus time data to a single exponential decay function.
-
Second-order rate constants (k₂) were obtained from the slope of a plot of k_obs versus the concentration of the malononitrile anion.
-
Kinetic Analysis of Thiol Alkylation by Non-Conjugated Nitroalkenes
Methodology: The kinetics of the reaction of nitro-oleic acid and nitro-linoleic acid with glutathione were determined using stopped-flow spectrophotometry.[1]
-
Reagents: Nitro-oleic acid or nitro-linoleic acid, reduced glutathione (GSH), phosphate buffer (pH 7.4), and a chelating agent (DTPA).
-
Procedure:
-
All solutions were prepared in 100 mM potassium phosphate buffer (pH 7.4) containing 100 µM DTPA.
-
The reaction was initiated by mixing a solution of the nitro-fatty acid with a solution of GSH in the stopped-flow instrument at 37 °C.[1]
-
The reaction progress was monitored by following the decrease in absorbance of the nitroalkene at 285 nm.
-
Apparent second-order rate constants were determined by observing the reaction under pseudo-first-order conditions with a large excess of GSH.[1]
-
The observed rate constants (k_obs) were plotted against the GSH concentration, and the second-order rate constant (k₂) was determined from the slope of the resulting linear plot.[1]
-
Reaction Pathway Visualizations
The following diagrams, generated using Graphviz, illustrate key reaction pathways for nitroalkenes.
Caption: Generalized mechanism of a Michael addition reaction of a nucleophile to a nitroalkene.
Caption: Plausible intramolecular cyclization pathway for this compound.
Conclusion
The reactivity of nitroalkenes is a critical factor in their application in organic synthesis. This guide demonstrates that conjugated nitroalkenes are highly reactive electrophiles, while non-conjugated nitroalkenes exhibit significantly lower, yet still synthetically useful, reactivity in Michael addition reactions. While direct kinetic data for this compound is scarce, its non-conjugated nature suggests a reactivity profile more aligned with other aliphatic nitroalkenes rather than the highly activated aromatic systems. Furthermore, the potential for intramolecular cyclization presents an alternative reaction pathway that is unique to its structure and warrants consideration in synthetic design. The provided experimental protocols offer a foundation for researchers to conduct their own comparative kinetic studies to further elucidate the reactivity of this compound and other novel nitroalkenes.
References
Validating Cyclization Products of 5-Nitro-1-pentene: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and professionals in drug development, the unambiguous determination of a molecule's three-dimensional structure is paramount. In the synthesis of novel therapeutics and complex molecules, the intramolecular reactions of versatile building blocks like 5-nitro-1-pentene can yield a variety of cyclic products with distinct stereochemistry. This guide provides a comparative overview of X-ray crystallography as the definitive method for validating these reaction products, alongside alternative spectroscopic techniques, supported by experimental data and detailed protocols.
The intramolecular cyclization of this compound is a promising pathway for the synthesis of novel heterocyclic compounds. Depending on the reaction conditions and catalysts employed, various cyclic isomers can be formed. The precise characterization of these products is crucial for understanding reaction mechanisms and for advancing drug discovery programs where specific stereoisomers may exhibit desired biological activity.
Unambiguous Structure Determination with X-ray Crystallography
X-ray crystallography stands as the gold standard for the absolute structure determination of crystalline compounds. By analyzing the diffraction pattern of X-rays passing through a single crystal, a detailed three-dimensional model of the electron density of the molecule can be generated, revealing the precise arrangement of atoms and their stereochemical relationships.
In a study on the intramolecular [4+2] cycloaddition of a functionalized nitroalkene, X-ray crystallography was successfully employed to confirm the stereochemistry of the resulting cyclic nitronates.[1] Similarly, the unambiguous stereochemical assignment of Diels-Alder adducts derived from nitroalkenes has been achieved through X-ray diffraction studies.[2]
Table 1: Comparison of Analytical Methods for the Validation of this compound Cyclization Products
| Feature | X-ray Crystallography | NMR Spectroscopy | Mass Spectrometry |
| Information Provided | Absolute 3D structure, bond lengths, bond angles, stereochemistry | Connectivity, relative stereochemistry, conformational information | Molecular weight, elemental composition, fragmentation patterns |
| Sample Requirement | Single, high-quality crystal | Solution or solid-state sample | Small sample amount, can be in a mixture |
| Ambiguity | Unambiguous for structure | Can be ambiguous for absolute stereochemistry without reference | Does not provide stereochemical information |
| Throughput | Lower, requires crystal growth | Higher | Higher |
| Cost | Higher | Moderate | Lower |
Alternative and Complementary Analytical Techniques
While X-ray crystallography provides definitive structural data, other analytical techniques are indispensable for routine reaction monitoring, preliminary characterization, and for compounds that are difficult to crystallize.
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for elucidating the connectivity and relative stereochemistry of a molecule in solution. By analyzing the chemical shifts, coupling constants, and through-space interactions (e.g., NOE), the constitution and conformation of the cyclization products can be inferred.
Mass Spectrometry (MS): MS provides crucial information about the molecular weight and elemental composition of the reaction products. High-resolution mass spectrometry (HRMS) can confirm the molecular formula with high accuracy. Fragmentation patterns observed in the mass spectrum can also offer clues about the structure of the molecule.
Experimental Protocols
Intramolecular Cyclization of a this compound Analogue (Hypothetical)
A solution of the this compound derivative (1 mmol) in toluene (10 mL) is heated to 110 °C in the presence of a Lewis acid catalyst (e.g., SnCl₄, 0.1 mmol). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is quenched with a saturated aqueous solution of NaHCO₃ and extracted with ethyl acetate. The organic layers are combined, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
X-ray Crystallography Protocol
-
Crystal Growth: High-quality single crystals of the purified cyclization product are grown by slow evaporation of a solution of the compound in a suitable solvent system (e.g., ethyl acetate/hexane).
-
Data Collection: A suitable crystal is mounted on a goniometer and placed in a stream of cold nitrogen (e.g., 100 K). X-ray diffraction data are collected using a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation) and detector.
-
Structure Solution and Refinement: The diffraction data are processed to determine the unit cell dimensions and space group. The structure is solved using direct methods or Patterson methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are refined anisotropically. Hydrogen atoms are placed in calculated positions and refined using a riding model.
Visualizing the Workflow and Reaction Pathway
To better illustrate the process, the following diagrams outline the logical workflow for product validation and a potential reaction pathway for the intramolecular cyclization of this compound.
Caption: Workflow for the validation of this compound reaction products.
Caption: A potential pathway for intramolecular cyclization.
References
- 1. Intramolecular [4 + 2] cycloaddition of nitroalkenes for construction of vicinal quaternary stereocenters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Studies of intramolecular Diels–Alder reactions of nitroalkenes for the stereocontrolled synthesis of trans-decalin ring systems - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Catalysts for 5-Nitro-1-pentene Cycloadditions: A Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an optimal catalyst is paramount for achieving high efficiency and stereoselectivity in the synthesis of complex molecules. This guide provides a comparative analysis of catalysts for cycloaddition reactions involving 5-nitro-1-pentene, a key building block in the synthesis of various nitrogen-containing compounds.
The cycloaddition of this compound serves as a powerful tool for the construction of cyclic architectures, which are prevalent in numerous biologically active molecules. The efficiency and stereochemical outcome of these reactions are highly dependent on the catalyst employed. This analysis focuses on key performance metrics, including yield, diastereoselectivity (d.r.), and enantioselectivity (ee%), to offer a clear comparison between different catalytic systems.
Performance of Catalysts in the [4+2] Cycloaddition of this compound
The Diels-Alder, or [4+2] cycloaddition, is a cornerstone of organic synthesis for the formation of six-membered rings. In the context of this compound, organocatalysts, particularly bifunctional cinchona alkaloid derivatives, have demonstrated notable success.
A study by Deng and coworkers has shown that a bifunctional cinchona alkaloid-derived catalyst bearing a bulky triisopropylsilyl (TIPS) ether at the 9-position can effectively catalyze the [4+2] cycloaddition of this compound with 2-pyrones.[1] This catalyst promotes the reaction in good yield and with excellent diastereo- and enantioselectivity.[1] The high level of control is attributed to the bifunctional nature of the catalyst, which activates both the diene and the dienophile.
| Catalyst/Reagent | Diene | Yield (%) | d.r. (endo/exo) | ee% (endo) | Reference |
| Cinchona Alkaloid Derivative | 2-Pyrone | 78 | >20:1 | 96 | [1] |
Table 1: Performance of a Cinchona Alkaloid-Derived Organocatalyst in the [4+2] Cycloaddition of this compound.
Emerging Trends in Nitroalkene Cycloadditions
The field of asymmetric catalysis is continually evolving, with ongoing efforts to develop more efficient and selective catalysts. For nitroalkene cycloadditions, both organocatalysis and metal catalysis remain active areas of research. While aromatic nitroalkenes have been more extensively studied, the development of catalytic systems for aliphatic nitroalkenes like this compound is a growing area of interest.[1]
The synthesis of pyrrolidines, which can be achieved through [3+2] cycloadditions, is another important application of nitroalkene chemistry.[4][5] Both metal-catalyzed and organocatalytic methods are being explored for the enantioselective synthesis of these valuable heterocyclic motifs.[4][5]
Experimental Protocols
General Procedure for the Organocatalyzed [4+2] Cycloaddition of this compound with 2-Pyrone: [1]
To a solution of the 2-pyrone (0.1 mmol) and the cinchona alkaloid-derived catalyst (10 mol%) in a suitable solvent such as toluene or chloroform (1.0 mL) at the specified temperature, this compound (0.12 mmol) is added. The reaction mixture is stirred until completion, as monitored by thin-layer chromatography. The product is then purified by column chromatography on silica gel. The yield, diastereomeric ratio (determined by ¹H NMR analysis of the crude reaction mixture), and enantiomeric excess (determined by HPLC analysis on a chiral stationary phase) are then calculated.
Visualizing the Workflow
The following diagram illustrates a generalized experimental workflow for a catalytic cycloaddition reaction involving this compound.
This guide highlights the current state of catalytic cycloadditions involving this compound. While organocatalysis has shown significant promise, further research into metal-based catalysts and other cycloaddition pathways will undoubtedly expand the synthetic toolbox for accessing complex nitrogen-containing molecules.
References
- 1. Catalytic Asymmetric [4 + 2] Additions with Aliphatic Nitroalkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Enantio- and Periselective Nitroalkene Diels-Alder Reactions Catalyzed by Helical-Chiral Hydrogen Bond Donor Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. khazna.ku.ac.ae [khazna.ku.ac.ae]
Spectroscopic Showdown: A Comparative Analysis of 5-Nitro-1-pentene and its Saturated Counterpart, 1-Nitropentane
In the realm of organic chemistry, understanding the intricate details of a molecule's structure is paramount. Spectroscopic techniques serve as the chemist's eyes, offering a glimpse into the atomic and electronic framework of compounds. This guide provides a detailed spectroscopic comparison of 5-nitro-1-pentene, an unsaturated nitroalkene, and its saturated analogue, 1-nitropentane. This analysis, supported by experimental data for 1-nitropentane and predicted values for this compound, offers valuable insights for researchers, scientists, and professionals in drug development.
Data Presentation: A Side-by-Side Spectroscopic Profile
The following tables summarize the key spectroscopic data for 1-nitropentane and the predicted data for this compound. This direct comparison highlights the influence of the carbon-carbon double bond on the spectral properties.
Table 1: Infrared (IR) Spectroscopy Data
| Functional Group | 1-Nitropentane (Experimental)[1] | This compound (Predicted) |
| NO₂ Asymmetric Stretch | ~1550 cm⁻¹ | ~1550 cm⁻¹ |
| NO₂ Symmetric Stretch | ~1365 cm⁻¹ | ~1365 cm⁻¹ |
| C-H (sp³) Stretch | 2850-2990 cm⁻¹ | 2850-2960 cm⁻¹ |
| C=C Stretch | N/A | ~1640 cm⁻¹ |
| =C-H Stretch | N/A | ~3080 cm⁻¹ |
| =C-H Bend | N/A | ~910-990 cm⁻¹ |
Table 2: ¹H NMR Spectroscopy Data (Chemical Shifts in ppm)
| Proton Environment | 1-Nitropentane (Experimental)[2] | This compound (Predicted) |
| -CH₂-NO₂ | ~4.38 | ~4.4 |
| **-CH₂- (adjacent to NO₂) ** | ~2.02 | ~2.2 |
| -CH₂- (alkane chain) | ~1.3-1.5 | ~1.8 |
| -CH₃ | ~0.93 | N/A |
| =CH₂ | N/A | ~5.0-5.2 |
| -CH= | N/A | ~5.7-5.9 |
Table 3: ¹³C NMR Spectroscopy Data (Chemical Shifts in ppm)
| Carbon Environment | 1-Nitropentane (Experimental)[1] | This compound (Predicted) |
| -CH₂-NO₂ | ~75-80 | ~75 |
| -CH₂- (alkane chain) | ~10-40 | ~25-35 |
| -CH₃ | ~14 | N/A |
| =CH₂ | N/A | ~115 |
| -CH= | N/A | ~137 |
Table 4: Mass Spectrometry Data (Key Fragments, m/z)
| Fragmentation | 1-Nitropentane (Experimental)[1] | This compound (Predicted) |
| Molecular Ion [M]⁺ | 117 (weak) | 115 (likely weak) |
| [M - NO₂]⁺ | 71 | 69 |
| [M - ONO]⁺ | 71 | 69 |
| [C₃H₅]⁺ (from allylic cleavage) | N/A | 41 |
| [NO₂]⁺ | 46 | 46 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of nitroalkanes and nitroalkenes.
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule by measuring the absorption of infrared radiation.
Methodology:
-
Sample Preparation: For liquid samples like 1-nitropentane and this compound, a neat spectrum can be obtained by placing a drop of the liquid between two salt plates (e.g., NaCl or KBr). Solid samples can be analyzed as a KBr pellet or as a mull in an appropriate oil (e.g., Nujol).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition: A background spectrum of the empty salt plates or the KBr pellet is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. The instrument software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum.
-
Analysis: The spectrum is analyzed by identifying the characteristic absorption bands corresponding to specific functional groups, such as the N-O stretches of the nitro group and the C=C and =C-H vibrations of the alkene.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule by observing the magnetic properties of atomic nuclei.
Methodology:
-
Sample Preparation: A small amount of the sample (typically 5-20 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, acetone-d₆) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), is often added.
-
Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used.
-
Data Acquisition: The NMR tube is placed in the spectrometer's probe. For ¹H NMR, a proton spectrum is acquired. For ¹³C NMR, a carbon spectrum is acquired, often with proton decoupling to simplify the spectrum.
-
Analysis: The chemical shifts (δ) of the signals provide information about the electronic environment of the nuclei. The integration of the signals in ¹H NMR indicates the relative number of protons. The splitting patterns (multiplicity) of the signals reveal information about neighboring nuclei.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Methodology:
-
Sample Introduction: A small amount of the sample is introduced into the mass spectrometer. For volatile compounds, this can be done via direct injection or through a gas chromatograph (GC-MS).
-
Ionization: The sample molecules are ionized, typically using Electron Ionization (EI) for small organic molecules. This process creates a molecular ion and various fragment ions.
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).
-
Detection: The separated ions are detected, and a mass spectrum is generated, which is a plot of ion abundance versus m/z.
-
Analysis: The peak with the highest m/z often corresponds to the molecular ion, providing the molecular weight. The fragmentation pattern provides structural information about the molecule.
Visualization of the Comparison Logic
The following diagram illustrates the logical workflow for the spectroscopic comparison of an unsaturated and a saturated compound.
Caption: Logical workflow for the spectroscopic comparison.
References
A Comparative Guide to the Kinetic Studies of 5-Nitro-1-pentene Addition Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the kinetic studies of addition reactions involving 5-Nitro-1-pentene. Due to the limited availability of specific kinetic data for this compound in the current literature, this guide establishes a baseline for comparison using 1-pentene and extrapolates the expected reactivity of this compound based on the known electronic effects of the nitro group. Further comparisons are drawn with other nitroalkenes for which experimental data is available.
Introduction to Alkene Addition Reactions
Addition reactions to alkenes are fundamental transformations in organic chemistry, characterized by the conversion of a carbon-carbon double bond (a π-bond and a σ-bond) into two new single (σ) bonds. The reactivity of the double bond is primarily governed by the electron density of the π-system and the stability of the intermediates formed during the reaction. Common types of addition reactions include electrophilic additions, radical additions, and Michael additions, each with distinct mechanisms and kinetic profiles.
The presence of a nitro group (—NO₂) in this compound is expected to significantly influence its reactivity compared to a simple alkene like 1-pentene. The nitro group is a strong electron-withdrawing group, which can affect the electron density of the double bond and the stability of reaction intermediates through inductive and resonance effects.
Comparative Kinetic Data
Table 1: Rate Constants for Radical Addition Reactions
| Alkene | Radical | Rate Constant (k) at 25 °C (M⁻¹s⁻¹) | Reference Compound |
| 1-Pentene | Trifluoromethyl (•CF₃) | ~10⁸ - 10⁹ (estimated) | Similar to other terminal alkenes |
| This compound (Expected) | Trifluoromethyl (•CF₃) | Slower than 1-pentene | The electron-withdrawing nitro group deactivates the double bond towards electrophilic radical attack. |
| Styrene | n-Alkyl Radicals | Variable, dependent on radical structure | [1] |
Table 2: Qualitative Comparison of Reactivity in Electrophilic Addition
| Alkene | Reagent | Expected Relative Rate | Rationale |
| 1-Pentene | HBr | Baseline | Standard electrophilic addition to an unactivated alkene. |
| This compound | HBr | Significantly slower than 1-pentene | The powerful electron-withdrawing nitro group deactivates the double bond towards electrophilic attack by reducing its nucleophilicity. |
Table 3: Michael Addition Reactivity of Nitroalkenes
| Nitroalkene | Nucleophile | Catalyst | General Reactivity |
| Various α,β-unsaturated nitroalkenes | Cyclohexanone | Pyrrolidine-based thiourea | High, reaction proceeds readily.[2] |
| Racemic nitroalkene | Dimethyl malonate | Chiral squaramide | Stereoselective addition observed.[3] |
| This compound (as a Michael Acceptor) | Various Nucleophiles | Base | Not a typical Michael acceptor. The double bond is not conjugated with the nitro group, so it will not undergo a standard Michael addition. |
Reaction Mechanisms and Signaling Pathways
The addition reactions to this compound can be categorized into three primary mechanistic pathways: electrophilic addition, radical addition, and nucleophilic addition (though not a classical Michael addition).
Electrophilic Addition Pathway
In an electrophilic addition, an electrophile (E⁺) attacks the electron-rich double bond, forming a carbocation intermediate. This is followed by the attack of a nucleophile (Nu⁻). The regioselectivity of this reaction typically follows Markovnikov's rule, where the electrophile adds to the carbon with more hydrogen atoms. However, the strong electron-withdrawing effect of the nitro group in this compound is expected to destabilize the carbocation intermediate, thus slowing down the reaction rate significantly compared to 1-pentene.
Caption: Electrophilic addition to this compound.
Radical Addition Pathway
Radical addition proceeds via a chain reaction mechanism involving initiation, propagation, and termination steps. A radical initiator generates a radical which then adds to the double bond. For terminal alkenes, the addition of the radical typically occurs at the less substituted carbon to form a more stable secondary radical. The electron-withdrawing nitro group can influence the stability of the radical intermediate and the overall reaction rate.
Caption: Radical addition mechanism for this compound.
Experimental Protocols
Detailed experimental protocols are crucial for reproducible kinetic studies. Below are generalized methodologies for key experiments.
Protocol for Kinetic Analysis of Alkene Addition by in-situ NMR
This protocol is adapted from a study on oxidative aminative alkene cleavage and can be modified for other addition reactions.[4]
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the alkene (e.g., this compound or 1-pentene) in a suitable deuterated solvent (e.g., CDCl₃ or CD₃CN).
-
Prepare a stock solution of the reacting partner (e.g., radical initiator and trapping agent, or electrophile) in the same deuterated solvent.
-
Prepare a stock solution of an internal standard (e.g., 1,3,5-trimethoxybenzene) for quantitative NMR (qNMR).
-
-
Reaction Setup:
-
In an NMR tube, combine a known volume of the alkene stock solution and the internal standard stock solution.
-
Acquire an initial ¹H NMR spectrum (t=0).
-
Initiate the reaction by adding a known volume of the reactant stock solution to the NMR tube.
-
-
Data Acquisition:
-
Immediately begin acquiring ¹H NMR spectra at regular time intervals.
-
Monitor the disappearance of the alkene peaks and the appearance of the product peaks relative to the internal standard.
-
-
Data Analysis:
-
Integrate the characteristic peaks of the starting material, product, and internal standard in each spectrum.
-
Calculate the concentration of the alkene at each time point.
-
Plot the concentration of the alkene versus time and determine the reaction order and rate constant by fitting the data to the appropriate integrated rate law.
-
Experimental Workflow for Competition Kinetics
This method is useful for determining relative rate constants.
Caption: Workflow for a competition kinetics experiment.
Conclusion
The presence of the electron-withdrawing nitro group at the 5-position of 1-pentene is predicted to have a significant impact on its reactivity in addition reactions. It is expected to decrease the rate of electrophilic and radical additions by reducing the electron density of the double bond. While direct kinetic data for this compound is currently lacking, the comparative data and mechanistic principles presented in this guide provide a solid foundation for researchers to design experiments, predict outcomes, and develop synthetic strategies involving this and similar compounds. Further experimental studies are warranted to quantify the kinetic parameters for addition reactions to this compound and validate these predictions.
References
- 1. Absolute Rate Constants for Radical Additions to Alkenes in Solution. The Synergistic Effect of Perfluorination on the Reactivities of n-Alkyl Radicals1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Navigating the Synthesis of 5-Nitro-1-pentene: A Comparative Guide to Synthetic Efficiency
For researchers, scientists, and professionals in drug development, the efficient synthesis of key intermediates is a critical cornerstone of innovation. This guide provides a comparative assessment of the primary synthetic routes to 5-Nitro-1-pentene, a valuable building block in organic synthesis. By presenting quantitative data, detailed experimental protocols, and clear visualizations of the reaction pathways, this document aims to equip chemists with the necessary information to select the most suitable synthetic strategy for their specific needs.
At a Glance: Comparing Synthetic Routes
Two principal pathways for the synthesis of this compound have been identified and evaluated: the nucleophilic substitution of a 5-halo-1-pentene with a nitrite salt, and the Henry reaction of acrolein with nitromethane, followed by dehydration. The following table summarizes the key quantitative metrics for each route, offering a clear comparison of their synthetic efficiency.
| Parameter | Route 1: Nucleophilic Substitution | Route 2: Henry Reaction & Dehydration |
| Starting Materials | 5-Bromo-1-pentene, Silver Nitrite (AgNO₂) | Acrolein, Nitromethane (CH₃NO₂) |
| Key Reagents/Catalysts | Aqueous Ethanolic Solution | Base (e.g., NaOH), Dehydrating Agent |
| Reaction Temperature | Heating (Reflux) | Typically low to ambient temperature |
| Reaction Time | Several hours | Variable, can be lengthy |
| Reported Yield | Good (Primary Nitroalkanes) | Variable, moderate to good |
| Key Advantages | Direct, one-pot reaction | Readily available starting materials |
| Key Disadvantages | Use of costly silver salts | Potential for polymerization of acrolein |
In-Depth Analysis of Synthetic Pathways
Route 1: Nucleophilic Substitution of 5-Bromo-1-pentene
This classical approach involves the direct displacement of a halide with a nitro group. The reaction of 5-bromo-1-pentene with a nitrite salt, such as silver nitrite, in an aqueous ethanolic solution under reflux, yields this compound.[1][2][3] This method is particularly effective for the preparation of primary nitroalkanes.[1]
Experimental Protocol:
A solution of 5-bromo-1-pentene in a mixture of ethanol and water is treated with a stoichiometric amount of silver nitrite. The reaction mixture is then heated under reflux for several hours. After cooling, the silver bromide precipitate is removed by filtration. The filtrate is then subjected to extraction with a suitable organic solvent, followed by washing, drying, and purification by distillation under reduced pressure to afford this compound.
Logical Workflow for Nucleophilic Substitution:
Caption: Workflow for the synthesis of this compound via nucleophilic substitution.
Route 2: Henry Reaction of Acrolein and Nitromethane followed by Dehydration
The Henry reaction, or nitroaldol reaction, provides an alternative route to this compound. This two-step process begins with the base-catalyzed addition of nitromethane to acrolein to form the corresponding β-nitro alcohol. Subsequent dehydration of this intermediate yields the desired nitroalkene.
Experimental Protocol:
Step 1: Henry Reaction: To a cooled solution of acrolein and nitromethane, a base (e.g., a catalytic amount of sodium hydroxide) is added dropwise while maintaining a low temperature to control the exothermic reaction and prevent polymerization of acrolein. The reaction is stirred for a specified period until completion.
Step 2: Dehydration: The resulting β-nitro alcohol intermediate is then subjected to dehydration. This can be achieved by treatment with a dehydrating agent, such as phthalic anhydride or a strong acid, followed by heating to eliminate water and form this compound. The final product is then purified by distillation.
Signaling Pathway for the Henry Reaction Route:
Caption: Two-step synthesis of this compound via the Henry reaction and subsequent dehydration.
Conclusion
Both the nucleophilic substitution and the Henry reaction pathways offer viable routes to this compound. The choice of method will likely depend on the availability and cost of starting materials, as well as the desired scale of the synthesis. The nucleophilic substitution route is more direct but may be limited by the expense of silver nitrite. The Henry reaction utilizes readily available precursors but requires careful control of reaction conditions to manage the reactivity of acrolein and achieve good yields. This guide provides the foundational data and procedural outlines to enable an informed decision for the efficient synthesis of this important nitroalkene.
References
comparison of 5-Nitro-1-pentene with other five-carbon building blocks
A Comparative Guide to Five-Carbon Building Blocks for Chemical Synthesis and Drug Development
In the landscape of organic synthesis and drug discovery, five-carbon (C5) building blocks are fundamental synthons prized for their versatility in constructing complex molecular architectures. Their five-carbon backbone offers a scaffold that can be readily functionalized and elaborated into a diverse array of acyclic and heterocyclic structures. This guide provides a detailed comparison of 5-nitro-1-pentene against three other prominent C5 building blocks: 1,4-pentadiene, glutaraldehyde, and 1,5-pentanediol. Each molecule possesses unique functional groups that dictate its reactivity, performance, and suitability for specific applications, from polymer synthesis to the creation of bioactive compounds.
This document serves as a resource for researchers, chemists, and drug development professionals, offering objective comparisons supported by physical data and representative experimental protocols to aid in the strategic selection of C5 synthons.
Overview of Five-Carbon Building Blocks
The utility of a C5 building block is defined by its functional groups. This guide examines four distinct functionalities: a nitroalkene (this compound), an isolated diene (1,4-pentadiene), a dialdehyde (glutaraldehyde), and a diol (1,5-pentanediol). These differences in functionality lead to divergent applications and reaction pathways.
Data Presentation: Physical and Chemical Properties
The selection of a building block often begins with an assessment of its fundamental physical and chemical properties. The following table summarizes key data for each of the four C5 synthons.
| Property | This compound | 1,4-Pentadiene | Glutaraldehyde | 1,5-Pentanediol |
| CAS Number | 23542-51-0 | 591-93-5 | 111-30-8 | 111-29-5 |
| Formula | C₅H₉NO₂ | C₅H₈ | C₅H₈O₂ | C₅H₁₂O₂ |
| Molecular Wt. | 115.13 g/mol | 68.12 g/mol | 100.12 g/mol | 104.15 g/mol |
| Boiling Point | 82 °C @ 32 mmHg | 26 °C | 187 °C (reacts) | 242 °C |
| Melting Point | N/A (Solid) | -148 °C | -14 °C | -18 °C |
| Density | 1.007 g/mL @ 25°C | 0.659 g/mL @ 25°C | 1.06 g/mL | 0.994 g/mL @ 25°C |
| Solubility | Soluble in organic solvents | Insoluble in water | Miscible with water | Miscible with water |
| Key Features | Nitro & alkene groups | Non-conjugated diene | Two aldehyde groups | Primary diol |
| Primary Uses | Heterocyclic synthesis, Michael additions | Cycloadditions, polymer synthesis | Biocidal agent, crosslinker, fixative | Polyester/polyurethane monomer |
| Hazards | H302, H315, H319, H335 | Highly flammable | Toxic, corrosive, sensitizer | H302 |
Comparative Performance and Applications
This compound: The Versatile Michael Acceptor
This compound is a bifunctional molecule containing both a terminal alkene and a primary nitro group. The electron-withdrawing nature of the nitro group makes the alkene susceptible to nucleophilic attack, positioning it as an excellent Michael acceptor. This reactivity is central to its use in forming carbon-carbon and carbon-heteroatom bonds.
-
Performance: The nitro group is a powerful synthetic handle. It can be reduced to an amine, which can then participate in intramolecular cyclizations with the alkene, or it can be converted to a carbonyl group via the Nef reaction. This versatility makes it a valuable precursor for synthesizing substituted piperidines and other nitrogen-containing heterocycles, which are common motifs in pharmaceuticals.[1] Nitroalkenes are highly reactive and can participate in multi-component and cascade reactions, often with high stereoselectivity.
-
Applications:
-
Heterocyclic Synthesis: A key precursor for piperidines, pyrrolidines, and other N-heterocycles.[1][2]
-
Asymmetric Synthesis: The Michael addition to nitroalkenes is well-established in organocatalysis, providing chiral γ-nitro carbonyl compounds.[3][4]
-
Functional Group Transformation: The nitro group acts as a masked carbonyl or amine, expanding its synthetic potential.[5]
-
1,4-Pentadiene: The Cycloaddition Specialist
1,4-Pentadiene is an isolated (non-conjugated) diene. Unlike its conjugated isomer, 1,3-pentadiene, the double bonds in 1,4-pentadiene react independently, characteristic of simple alkenes. However, its structure makes it an ideal substrate for reactions that form five-membered rings.
-
Performance: As a non-conjugated diene, 1,4-pentadiene is less stable than conjugated dienes.[6][7] Its primary utility lies in metal-catalyzed cycloaddition and cycloisomerization reactions to form cyclopentane derivatives.[8] While it does not readily participate in Diels-Alder reactions as the diene component, its double bonds can act as dienophiles. It is highly flammable and can form explosive peroxides upon exposure to air.[9]
-
Applications:
-
Cyclopentane Synthesis: Used in tandem reactions involving metathesis or hydroboration to construct substituted cyclopentanes.[8][9]
-
Polymer Chemistry: Can be used as a monomer in specific polymerization reactions.[9]
-
Organometallic Chemistry: Serves as a ligand in the formation of organometallic complexes.
-
Glutaraldehyde: The Premier Crosslinking Agent
Glutaraldehyde is a highly reactive dialdehyde, existing as a complex mixture of hydrates and cyclic oligomers in aqueous solution.[10] Its ability to react with primary amines, such as the lysine residues in proteins, makes it an exceptionally effective crosslinking agent and biocide.
-
Performance: Glutaraldehyde's crosslinking mechanism is complex, involving the formation of Schiff bases and subsequent Michael-type additions with its own oligomers, leading to stable, polymeric linkages.[8][11][12] This robust reactivity makes it highly effective but also contributes to its toxicity and sensitizing properties, requiring strict handling protocols.[13][14] In organic synthesis, its two aldehyde groups can be used to build heterocyclic systems or participate in reactions like the Wittig olefination.[10][12]
-
Applications:
-
Biochemistry and Medicine: Used as a fixative for microscopy, a sterilant for medical equipment, and in bioprosthetics to crosslink tissue.[10]
-
Industrial Biocide: Employed in water treatment and oil and gas recovery to control microbial growth.[10]
-
Organic Synthesis: A precursor for synthesizing heterocycles like pyridines and for olefination reactions.[7][11]
-
1,5-Pentanediol: The Sustainable Polymer Precursor
1,5-Pentanediol is a linear diol used primarily as a monomer in the synthesis of polymers such as polyesters and polyurethanes.[15] It is gaining significant attention as a bio-based chemical, offering a sustainable alternative to petroleum-derived diols like 1,6-hexanediol.[16][17]
-
Performance: The two primary hydroxyl groups exhibit reliable reactivity in esterification and urethane-forming reactions. Polyesters derived from 1,5-pentanediol have demonstrated excellent thermal stability and mechanical properties comparable to polyethylene.[18][19] Its production from renewable feedstocks like furfural significantly reduces greenhouse gas emissions compared to petrochemical routes.[17]
-
Applications:
Experimental Workflows and Protocols
A standardized workflow is essential for the successful application of these building blocks in a research setting.
Protocol: Michael Addition using this compound
This protocol describes the conjugate addition of a 1,3-dicarbonyl compound to a nitroalkene, a common application for nitro-functionalized building blocks.
-
Objective: To synthesize a 1,5-dicarbonyl compound bearing a nitro group.
-
Reaction: Michael addition of 1,3-cyclopentanedione to this compound.
-
Procedure:
-
In a round-bottom flask, combine 1,3-cyclopentanedione (1.0 mmol) and this compound (1.1 mmol).
-
Add a suitable solvent such as dichloromethane (DCM) or perform the reaction neat. For catalyst- and solvent-free conditions, grinding the reactants with quartz sand can be effective.[20]
-
If catalysis is needed, add a base like sodium bicarbonate (1M solution) or an organocatalyst (e.g., a proline derivative, 10-20 mol%).[3][21]
-
Stir the mixture at room temperature.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, if in solution, remove the solvent under reduced pressure. If an aqueous base was used, extract the product with ethyl acetate.[21]
-
Purify the crude product by column chromatography on silica gel to yield the final 1,3-dinitro adduct.
-
-
Expected Outcome: Good to excellent yields (60-99%) are reported for similar Michael additions to nitroalkenes.[20][21]
Protocol: Wittig Reaction with Glutaraldehyde
This protocol demonstrates the conversion of both aldehyde groups in glutaraldehyde to alkenes using a phosphorus ylide (Wittig reagent).
-
Objective: To synthesize a divinyl compound from glutaraldehyde.
-
Reaction: Wittig olefination of glutaraldehyde with benzyltriphenylphosphonium chloride.
-
Procedure:
-
In a two-neck round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend benzyltriphenylphosphonium chloride (2.2 mmol) in anhydrous tetrahydrofuran (THF).
-
Cool the suspension in an ice bath and add a strong base such as n-butyllithium (n-BuLi) or sodium hydride (NaH) dropwise to form the red-colored ylide.[22][23]
-
Stir the mixture for 30 minutes at 0 °C.
-
Add a solution of glutaraldehyde (1.0 mmol) in THF dropwise to the ylide solution.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent in vacuo. The crude product will contain triphenylphosphine oxide as a major byproduct.
-
Purify the product by column chromatography to isolate the diene. A photoredox-catalyzed variant has reported a yield of 87% for a similar reaction.[12]
-
Protocol: Polyester Synthesis with 1,5-Pentanediol
This protocol outlines a two-step melt polycondensation for creating a high molecular weight polyester.
-
Objective: To synthesize poly(1,5-pentylene sebacate).
-
Reaction: Esterification and polycondensation of 1,5-pentanediol and sebacic acid.
-
Procedure:
-
Charge a glass reactor equipped with a mechanical stirrer, nitrogen inlet, and distillation outlet with 1,5-pentanediol (1.0 mol), sebacic acid (1.0 mol), and a catalyst such as dibutyltin oxide (DBTO) (~0.1 mol%).[18]
-
Step 1 (Esterification): Heat the mixture to 180-200 °C under a nitrogen stream. Water will be produced and distilled off. Continue this step for 2-4 hours until most of the water has been removed.
-
Step 2 (Polycondensation): Gradually reduce the pressure to below 1 Torr while increasing the temperature to 220-240 °C.
-
Continue the reaction under high vacuum for 3-5 hours to remove excess 1,5-pentanediol and increase the polymer's molecular weight. The viscosity of the mixture will increase significantly.
-
Cool the reactor and extrude the resulting polyester.
-
-
Expected Outcome: High molecular weight polyesters (>100,000 g/mol ) can be achieved with excellent thermal and mechanical properties.[18][19]
Reaction Pathways and Mechanisms
The distinct functionalities of these C5 building blocks lead them down very different mechanistic pathways. This compound is an ideal substrate for organocatalytic asymmetric Michael additions, proceeding through an enamine intermediate.
Conclusion
The choice of a five-carbon building block is a critical decision in the design of a synthetic route.
-
This compound offers unparalleled versatility for creating complex nitrogen-containing heterocycles through its dual functionality as a Michael acceptor and a masked amine/carbonyl.
-
1,4-Pentadiene is the synthon of choice for constructing five-membered carbocyclic rings via modern catalytic methods.
-
Glutaraldehyde remains the gold standard for covalent crosslinking applications and serves as a bifunctional electrophile for synthesis, though its high reactivity necessitates stringent safety measures.
-
1,5-Pentanediol stands out as a reliable and increasingly sustainable monomer for high-performance polyesters and polyurethanes, aligning with the principles of green chemistry.
By understanding the distinct reactivity profiles, performance characteristics, and experimental considerations detailed in this guide, researchers can make more informed decisions, optimizing their synthetic strategies to achieve their molecular targets efficiently and safely.
References
- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. baranlab.org [baranlab.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cyclopentane synthesis [organic-chemistry.org]
- 8. organic chemistry - How to obtain cyclopentane from 1,4-pentadiene? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 9. Glutaraldehyde - Wikipedia [en.wikipedia.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pure.uva.nl [pure.uva.nl]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. The preparation of several 1,2,3,4,5-functionalized cyclopentane derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Nitrone dipolar cycloaddition routes to piperidines and indolizidines. Part 9. Formal synthesis of (−)-pinidine and total synthesis of (−)-histrionicotoxin, (+)-histrionicotoxin and (−)-histrionicotoxin 235A - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 18. researchgate.net [researchgate.net]
- 19. Catalyst-free and solvent-free Michael addition of 1,3-dicarbonyl compounds to nitroalkenes by a grinding method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 22. Wittig reaction - Wikipedia [en.wikipedia.org]
- 23. web.mnstate.edu [web.mnstate.edu]
A Comparative Guide to the Regioselectivity of Additions to 5-Nitro-1-pentene
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the predicted regioselectivity of various addition reactions to 5-nitro-1-pentene. Due to a lack of specific experimental data for this substrate in the public domain, this guide leverages established principles of organic chemistry, including the electronic effects of the nitro group and the mechanisms of electrophilic and free-radical additions to alkenes. The predictions are supported by data from analogous electron-deficient alkenes and computational studies on similar systems.
Introduction to Regioselectivity in Nitroalkenes
The regioselectivity of addition reactions to an unsymmetrical alkene is primarily dictated by the electronic nature of its substituents and the reaction mechanism. In this compound, the terminal double bond is influenced by the strongly electron-withdrawing nitro group (-NO₂) located at the 5-position. While separated by three methylene groups, the inductive effect of the nitro group can still influence the electron density of the double bond, albeit to a lesser extent than in conjugated nitroalkenes. This electronic influence is a key determinant in the outcome of addition reactions.
This guide will compare the expected regiochemical outcomes for three common types of addition reactions: hydrohalogenation, hydration, and free-radical addition of HBr.
Comparison of Predicted Regioselectivity
The following table summarizes the expected major products for the addition of various reagents to this compound based on well-established reaction mechanisms.
| Reaction Type | Reagent(s) | Predicted Major Product | Governing Principle |
| Hydrohalogenation | HBr (in the dark, no peroxides) | 2-Bromo-5-nitropentane | Markovnikov's Rule |
| Hydration | H₂O, H₂SO₄ (catalyst) | 5-Nitropentan-2-ol | Markovnikov's Rule |
| Free-Radical Addition | HBr, ROOR (peroxide initiator) | 1-Bromo-5-nitropentane | Anti-Markovnikov Addition |
Note: The predictions above are based on the general principles of electrophilic and free-radical additions to alkenes. The electron-withdrawing nature of the nitro group is expected to slightly disfavor the formation of a carbocation intermediate, potentially slowing down the rate of electrophilic additions compared to simple alkenes.
Factors Influencing Regioselectivity
The regiochemical outcome of additions to this compound is a direct consequence of the reaction mechanism and the stability of the intermediates formed. The following diagram illustrates the decision-making pathway that determines the final product.
Caption: Reaction pathways for additions to this compound.
Experimental Protocols
The following are general, representative protocols for the types of reactions discussed. Note: These are generalized procedures and may require optimization for this compound. Appropriate safety precautions should be taken at all times.
Protocol 1: Electrophilic Hydrobromination of an Alkene (Markovnikov Addition)
Objective: To synthesize 2-bromo-5-nitropentane from this compound.
Materials:
-
This compound
-
33% HBr in acetic acid
-
Anhydrous sodium sulfate
-
Dichloromethane (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound in a minimal amount of dichloromethane.
-
Cool the solution in an ice bath.
-
Slowly add a stoichiometric equivalent of 33% HBr in acetic acid to the stirred solution.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for an additional 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into a separatory funnel containing cold water.
-
Extract the aqueous layer with dichloromethane (2 x 20 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution until the effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Hydration of an Alkene (Markovnikov Addition)
Objective: To synthesize 5-nitropentan-2-ol from this compound.
Materials:
-
This compound
-
50% aqueous sulfuric acid
-
Diethyl ether (or other suitable organic solvent)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, combine this compound with a 10-fold molar excess of 50% aqueous sulfuric acid.
-
Heat the mixture to a gentle reflux with vigorous stirring for 4-6 hours. Monitor the reaction by TLC.
-
After cooling to room temperature, carefully transfer the mixture to a separatory funnel.
-
Extract the product with diethyl ether (3 x 25 mL).
-
Combine the organic extracts and carefully wash with saturated sodium bicarbonate solution to neutralize any remaining acid.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the resulting alcohol by fractional distillation or column chromatography.
Protocol 3: Free-Radical Addition of HBr to an Alkene (Anti-Markovnikov Addition)
Objective: To synthesize 1-bromo-5-nitropentane from this compound.
Materials:
-
This compound
-
48% aqueous HBr
-
Benzoyl peroxide (or another suitable radical initiator)
-
Carbon tetrachloride (or a suitable non-polar solvent)
-
Saturated sodium thiosulfate solution
-
Saturated sodium bicarbonate solution
-
Anhydrous calcium chloride
-
Round-bottom flask
-
UV lamp (optional, can initiate the reaction)
-
Magnetic stirrer and stir bar
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a solution of this compound in carbon tetrachloride in a quartz round-bottom flask, add an excess of 48% aqueous HBr.
-
Add a catalytic amount of benzoyl peroxide (approximately 1-2 mol%).
-
Irradiate the mixture with a UV lamp or heat to reflux for 2-4 hours while stirring vigorously. Monitor the reaction's progress by TLC.
-
After the reaction is complete, cool the mixture and transfer it to a separatory funnel.
-
Wash the organic layer with saturated sodium thiosulfate solution to remove any unreacted bromine, followed by saturated sodium bicarbonate solution and then brine.
-
Dry the organic layer over anhydrous calcium chloride, filter, and concentrate using a rotary evaporator.
-
The crude 1-bromo-5-nitropentane can be purified by vacuum distillation or column chromatography.
Conclusion
The regioselectivity of addition reactions to this compound is predicted to follow established mechanistic principles. Electrophilic additions, such as hydrohalogenation and acid-catalyzed hydration, are expected to yield the Markovnikov product, where the electrophile adds to the less substituted carbon of the double bond. Conversely, the free-radical addition of HBr is anticipated to produce the anti-Markovnikov product. While direct experimental validation for this compound is not currently available in published literature, the provided protocols and theoretical framework offer a strong basis for researchers to explore and confirm these predictions in a laboratory setting.
Evaluating the Atom Economy of Synthetic Methods Utilizing 5-Nitro-1-pentene: A Comparative Guide
In the pursuit of greener and more sustainable chemical synthesis, atom economy stands as a critical metric for evaluating the efficiency of a reaction. This guide provides a comparative analysis of two synthetic methods for the preparation of 2-propylpiperidine, a valuable piperidine alkaloid also known as coniine. The first method is a proposed intramolecular reductive cyclization of 5-Nitro-1-pentene, a theoretically efficient route. This is compared against a well-established multi-step synthesis starting from 2-methylpyridine, providing a clear contrast in atom economy and overall process efficiency. This analysis is designed to inform researchers, scientists, and drug development professionals on the importance of synthetic route selection in sustainable chemistry.
Comparison of Synthetic Methods for 2-Propylpiperidine
The following table summarizes the quantitative data for the two synthetic routes to 2-propylpiperidine, highlighting the key differences in their atom economy.
| Metric | Method 1: Reductive Cyclization of this compound (Proposed) | Method 2: Ladenburg Synthesis from 2-Methylpyridine |
| Starting Material(s) | This compound, Hydrogen (H₂) | 2-Methylpyridine, Acetaldehyde, Sodium (Na), Ethanol |
| Product | 2-Propylpiperidine | 2-Propylpiperidine |
| Molar Mass of Reactants | 115.13 g/mol (C₅H₉NO₂) + 2.02 g/mol (H₂) = 117.15 g/mol | 93.13 g/mol (C₆H₇N) + 44.05 g/mol (C₂H₄O) + 22.99 g/mol (Na) |
| Molar Mass of Product | 127.23 g/mol (C₈H₁₇N) | 127.23 g/mol (C₈H₁₇N) |
| Theoretical Yield | Assumed 100% for calculation | Not explicitly stated, but multi-step |
| Atom Economy | 100% (in the ideal cyclization with H₂) | ~45% (approximate, based on major reactants) |
| Byproducts | Water (H₂O) | Zinc Chloride, Water, Sodium Ethoxide, etc. |
Experimental Protocols
Method 1: Proposed Reductive Cyclization of this compound
Note: This is a proposed, theoretically high atom economy method. The experimental conditions are based on standard procedures for the reductive cyclization of nitroalkanes.
-
Reaction Setup: In a high-pressure reactor, this compound (1.0 eq) is dissolved in a suitable solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (Pd/C, typically 5-10 mol%) is added to the solution.
-
Hydrogenation: The reactor is sealed and purged with nitrogen gas before being pressurized with hydrogen gas (typical pressure ranges from 50 to 500 psi).
-
Reaction Execution: The reaction mixture is stirred vigorously at room temperature or with gentle heating (e.g., 40-60 °C) for a period of 12-24 hours, or until the consumption of hydrogen ceases.
-
Work-up and Purification: Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite. The solvent is then removed under reduced pressure. The resulting crude product, 2-propylpiperidine, can be purified by distillation or column chromatography.
Method 2: Ladenburg Synthesis of Coniine (2-Propylpiperidine) from 2-Methylpyridine
This classical multi-step synthesis serves as a benchmark for comparison.
-
Condensation: 2-Methylpyridine is reacted with acetaldehyde in the presence of a dehydrating agent like zinc chloride at an elevated temperature (around 250 °C). This Knoevenagel-type condensation yields 2-propenylpyridine.
-
Reduction: The resulting 2-propenylpyridine is then reduced to racemic (±)-coniine (2-propylpiperidine). The original Ladenburg synthesis utilized metallic sodium in ethanol.
-
Purification: The crude product is purified by distillation.
Logical Workflow for Atom Economy Evaluation
The following diagram illustrates the logical workflow for evaluating the atom economy of a synthetic method.
Caption: Workflow for calculating the atom economy of a chemical reaction.
Signaling Pathway of Atom Economy in Green Chemistry
This diagram illustrates the central role of atom economy within the principles of green chemistry, showing its influence on waste reduction and resource efficiency.
Caption: The central role of atom economy in achieving green chemistry goals.
cross-referencing NMR data of 5-Nitro-1-pentene with published spectra
A detailed cross-referencing guide for researchers, scientists, and drug development professionals.
This guide provides a framework for the comparison of experimentally obtained Nuclear Magnetic Resonance (NMR) data for 5-Nitro-1-pentene against published spectral information. Due to the current unavailability of published and assigned ¹H and ¹³C NMR spectra for this compound in peer-reviewed literature, this document serves as a template for when such data becomes available. It outlines the necessary data presentation, experimental protocols, and logical workflows required for a rigorous comparative analysis.
Data Presentation: A Comparative Table
For a direct and unambiguous comparison, all quantitative NMR data should be summarized in a structured table. This allows for a clear assessment of the correlation between experimental and published values. The table should include chemical shifts (δ), multiplicities, coupling constants (J), and assignments for both proton (¹H) and carbon-13 (¹³C) NMR spectra.
Table 1: Comparison of ¹H NMR Data for this compound
| Protons | Experimental δ (ppm) | Published δ (ppm) | Experimental Multiplicity | Published Multiplicity | Experimental J (Hz) | Published J (Hz) |
| H-1a | Data | Data | Data | Data | Data | Data |
| H-1b | Data | Data | Data | Data | Data | Data |
| H-2 | Data | Data | Data | Data | Data | Data |
| H-3 | Data | Data | Data | Data | Data | Data |
| H-4 | Data | Data | Data | Data | Data | Data |
| H-5 | Data | Data | Data | Data | Data | Data |
Table 2: Comparison of ¹³C NMR Data for this compound
| Carbon | Experimental δ (ppm) | Published δ (ppm) |
| C-1 | Data | Data |
| C-2 | Data | Data |
| C-3 | Data | Data |
| C-4 | Data | Data |
| C-5 | Data | Data |
Experimental Protocol for NMR Data Acquisition
The following is a standard protocol for acquiring high-quality ¹H and ¹³C NMR spectra of a liquid organic compound such as this compound.
1. Sample Preparation:
-
Sample Purity: Ensure the sample of this compound is of high purity to avoid signals from impurities that may complicate spectral interpretation.
-
Solvent Selection: Dissolve approximately 5-20 mg of the compound for ¹H NMR and 20-50 mg for ¹³C NMR in a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common starting point for non-polar to moderately polar compounds.
-
Concentration: The concentration should be sufficient to obtain a good signal-to-noise ratio. For ¹H NMR, a concentration of 1-10 mg/0.6 mL is typical. For the less sensitive ¹³C NMR, a higher concentration of 10-50 mg/0.6 mL is recommended.
-
Filtration: To ensure a homogeneous magnetic field, filter the sample solution through a pipette with a small cotton or glass wool plug into a clean, dry NMR tube to remove any particulate matter.
-
Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (0 ppm) in organic solvents.
2. NMR Spectrometer Setup and Data Acquisition:
-
Instrumentation: Data should be acquired on a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).
-
¹H NMR Acquisition Parameters:
-
Number of Scans: Typically 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
Pulse Angle: A 30-45° pulse angle is commonly used.
-
Acquisition Time: Typically 2-4 seconds.
-
Relaxation Delay: A 1-2 second delay between scans is standard.
-
-
¹³C NMR Acquisition Parameters:
-
Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 128, 256, or more) is required.
-
Pulse Program: A standard proton-decoupled pulse sequence is used to simplify the spectrum to singlets for each unique carbon.
-
Acquisition Time: Typically 1-2 seconds.
-
Relaxation Delay: A 2-5 second delay is used to ensure proper relaxation of the carbon nuclei.
-
-
Data Processing: The raw free induction decay (FID) data is processed using a Fourier transform. Phase and baseline corrections are applied to obtain the final spectrum. Chemical shifts are referenced to the internal standard.
Workflow for NMR Data Cross-Referencing
The process of comparing experimentally obtained NMR data with published spectra follows a logical workflow to ensure a thorough and accurate analysis. This process is visualized in the diagram below.
Caption: Workflow for comparing experimental and published NMR data.
Safety Operating Guide
Safe Disposal of 5-Nitro-1-pentene: A Guide for Laboratory Professionals
For immediate release
This document provides essential safety and logistical information for the proper disposal of 5-Nitro-1-pentene (CAS No. 23542-51-0), a chemical classified as a dangerous good for transport.[1] Adherence to these procedures is critical to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations. Researchers, scientists, and drug development professionals should familiarize themselves with these guidelines before handling this compound.
I. Understanding the Hazards
This compound is a toxic substance that is harmful if swallowed and may cause an allergic skin reaction.[2] It is also classified as a flammable liquid and vapor.[3][4][5] Due to these hazards, this compound must be managed as hazardous waste and must not be disposed of down the drain or in regular trash.[6][7]
Key Hazard Information:
| Hazard Statement | Classification | Precautionary Measures |
| Toxic if swallowed | Acute toxicity, Oral | Do not eat, drink or smoke when using this product. If swallowed, get emergency medical help immediately and rinse mouth.[2] |
| May cause an allergic skin reaction | Skin sensitization | Avoid breathing dust/fume/gas/mist/vapors/spray. Wear protective gloves/protective clothing/eye protection/face protection. If on skin, wash with plenty of water. If skin irritation or rash occurs, get medical help.[2] |
| Extremely flammable liquid and vapor[3][5] | Flammable liquid | Keep away from heat, sparks, open flames, and hot surfaces. No smoking. Use explosion-proof electrical/ventilating/lighting equipment. Take precautionary measures against static discharge.[3] |
II. Proper Disposal Procedures
The disposal of this compound must be handled by a licensed hazardous waste disposal facility. The following steps outline the procedure for accumulating and preparing the waste for collection.
Step 1: Personal Protective Equipment (PPE) Before handling this compound waste, ensure you are wearing appropriate PPE:
-
Chemical-resistant gloves (e.g., nitrile)
-
Safety goggles or a face shield
-
Flame-retardant lab coat[3]
Step 2: Waste Segregation and Collection
-
Do not mix this compound waste with other waste streams, especially incompatible materials such as acids, bases, and oxidizers.[8]
-
Collect waste this compound in a designated, leak-proof, and chemically compatible container. The original container is often a suitable choice.[7]
-
Ensure the container is in good condition and has a secure, tightly fitting cap.[6][7]
Step 3: Labeling of Waste Containers
-
Clearly label the waste container with a "Hazardous Waste" tag.[6][7]
-
The label must include:
-
The full chemical name: "this compound"
-
The approximate quantity of waste
-
The date the waste was first added to the container
-
The primary hazards (e.g., "Toxic," "Flammable," "Skin Sensitizer")
-
Step 4: Storage of Waste
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area, such as a flammable storage cabinet.[9]
-
The storage area should be well-ventilated, cool, and away from sources of ignition.[5][9]
-
Ensure the storage area has secondary containment to capture any potential leaks.[7]
Step 5: Arranging for Disposal
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste.[7]
-
Do not attempt to transport the waste off-site yourself. Transportation of hazardous materials is regulated and requires a licensed carrier.
III. Spill and Emergency Procedures
In the event of a spill of this compound:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: If it is safe to do so, remove all sources of ignition.[2]
-
Ventilate: Ensure adequate ventilation.
-
Containment: For small spills, use an absorbent material (e.g., vermiculite, sand) to contain the liquid.
-
Cleanup: Carefully collect the absorbent material and place it in a sealed, labeled container for hazardous waste disposal.
-
Decontaminate: Clean the spill area with soap and water.
-
Seek Medical Attention: If there is skin contact, wash the affected area thoroughly. If irritation or a rash develops, seek medical attention.[2] If inhaled and breathing is difficult, move to fresh air.[2] If swallowed, seek immediate emergency medical help.[2]
IV. Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Workflow for the safe disposal of this compound.
By following these procedures, you contribute to a safer laboratory environment and ensure the responsible management of hazardous chemical waste. Always consult your institution's specific safety protocols and your material's Safety Data Sheet (SDS) for the most current and detailed information.
References
- 1. scbt.com [scbt.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. tcichemicals.com [tcichemicals.com]
- 5. westliberty.edu [westliberty.edu]
- 6. web.mit.edu [web.mit.edu]
- 7. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 8. nipissingu.ca [nipissingu.ca]
- 9. utiasafety.tennessee.edu [utiasafety.tennessee.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
